Metol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(methylamino)phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-75-4 (Parent) | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6025565 | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-55-0 | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLAMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metol: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol, chemically known as N-methyl-p-aminophenol sulfate, is an organic compound with a long history of use, primarily as a developing agent in black and white photography.[1] Its properties as a reducing agent also lend it to applications in other areas of chemistry, including as an intermediate in the synthesis of various organic molecules.[2] Due to the instability of the free base, N-methyl-p-aminophenol, in the presence of air and light, this compound is commercially available and typically used as its more stable sulfate salt. This guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its synthesis.
Chemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| IUPAC Name | 4-(methylamino)phenol sulfate | [1][3] |
| Synonyms | p-(Methylamino)phenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol | [1][3] |
| CAS Number | 55-55-0 | [4] |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [1][3] |
| Molecular Weight | 344.38 g/mol | [1][3] |
| Appearance | White to slightly pink crystalline powder | |
| Melting Point | 260 °C (decomposes) | [1] |
| Boiling Point | 300 °C | |
| Solubility | Soluble in water and alcohol; insoluble in ether | [4] |
| pKa | 11.31 (Predicted for the free base, 4-(methylamino)phenol) | [4] |
Synthesis of this compound
There are several established routes for the synthesis of this compound. The three primary methods are detailed below, including experimental protocols derived from scientific literature and patents.
Synthesis from Hydroquinone and Methylamine
This method involves the direct reaction of hydroquinone with methylamine under heat and pressure.
-
Materials: Hydroquinone, aqueous methylamine (e.g., 10 N).
-
Procedure (derived from patent literature):
-
Twenty grams of hydroquinone and two equivalents of 10 N aqueous methylamine are placed in a suitable pressure vessel or autoclave.
-
The mixture is heated to a temperature between 150 °C and 200 °C.[1]
-
The reaction is maintained at this temperature for a period of 2 to 5 hours.[1]
-
After the reaction is complete, the vessel is cooled, and the resulting mixture is processed to isolate the N-methyl-p-aminophenol.
-
Purification can be achieved by crystallization from a suitable solvent. The free base is then converted to its sulfate salt by treatment with sulfuric acid to yield this compound.
-
References
- 1. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]
- 2. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters | Semantic Scholar [semanticscholar.org]
- 3. CN103570506B - Preparation method of hydroquinone - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Metol CAS number 55-55-0 identification
An In-depth Technical Guide on Metol (CAS Number: 55-55-0)
This guide provides a comprehensive overview of this compound, a chemical compound with the CAS number 55-55-0. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.
Chemical Identification and Properties
This compound is the sulfate salt of N-methylaminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1] It is also known by various synonyms, including 4-(Methylamino)phenol hemisulfate salt, N-Methyl-p-aminophenol sulfate, and Elon.[1][2][3] It appears as a white to faintly beige crystalline powder.[4][5][6]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 55-55-0[1] |
| EC Number | 200-237-1 |
| IUPAC Name | bis(4-(methylamino)phenol);sulfuric acid[2] |
| Molecular Formula | C₁₄H₂₀N₂O₆S[2][3][5][7] |
| SMILES | CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O[2] |
| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molar Mass | 344.38 g/mol [1][8] |
| Melting Point | 260 °C (decomposes)[1][9] |
| Solubility | Soluble in water (50 mg/mL) and ethanol; insoluble in ether.[10] |
| Appearance | White to faintly beige crystalline powder.[4][5][6] |
| pH | 3.5-4.5 (50 g/L at 20°C)[6] |
| Flash Point | 257 °C (closed cup)[10] |
| Autoignition Temperature | 531 °C[2] |
Synthesis and Reaction Mechanisms
This compound can be synthesized through several methods, with the most common routes involving the modification of p-aminophenol or hydroquinone.
Key Synthesis Pathways:
-
Methylation of p-Aminophenol: This is a common laboratory and industrial method where p-aminophenol is reacted with a methylating agent, such as methyl sulfate, in an aqueous solution under controlled temperature. The final product is then purified.[4]
-
Reaction of Hydroquinone with Methylamine: This commercially viable route involves the reaction of hydroquinone with methylamine.[1] The mechanism begins with the oxidation of hydroquinone to benzoquinone, which then acts as an electrophile for the nucleophilic attack by methylamine.[4]
-
Decarboxylation of N-4-hydroxyphenylglycine: This established method involves the thermal decarboxylation of N-4-hydroxyphenylglycine at temperatures between 180-220°C to yield this compound.[1][4]
Caption: Experimental workflow for the determination of potassium dichromate using this compound.
Toxicology and Safety
This compound is classified as harmful and requires careful handling.
Table 3: Toxicological Data
| Parameter | Value | Species |
| Oral LD₅₀ | 565 mg/kg [4] | Mouse |
Health Hazards:
-
Harmful if swallowed. [2][8][11]* May cause an allergic skin reaction (sensitization). [2][8][11]this compound is a known cause of contact dermatitis in photographers. [9]* May cause damage to organs through prolonged or repeated exposure. [2][8][11]* Symptoms of exposure may include irritation of the eyes and skin, nausea, weakness, cyanosis, vertigo, and headache. [2] Environmental Hazards:
-
Very toxic to aquatic life with long-lasting effects. [2][8][11] Safety Precautions:
-
Wear protective gloves, eye protection, and suitable protective clothing. [8]* Use in a well-ventilated area and avoid breathing dust. [8][12]* Store in a cool, dry place away from direct sunlight, air, and moisture. [5][11] Hazard Communication Pathway
Caption: Hazard identification and corresponding recommended personal protective equipment for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy this compound | 55-55-0 [smolecule.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. usbio.net [usbio.net]
- 8. lobachemie.com [lobachemie.com]
- 9. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. technopharmchem.com [technopharmchem.com]
Metol: A Technical Guide to its Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol, chemically known as N-methyl-p-aminophenol sulfate, is a well-established organic compound with significant applications in various laboratory settings.[1][2] While its most prominent role is as a developing agent in black-and-white photography, its properties as a reducing agent extend its utility to other scientific domains, including microscopy and chemical synthesis.[1] This technical guide provides an in-depth overview of the core laboratory uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Core Properties of this compound
This compound is a white to slightly pink crystalline powder that is soluble in water and alcohol.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-methyl-p-aminophenol sulfate | [1][2] |
| Synonyms | Elon, Pictol, Rhodol | [3] |
| CAS Number | 55-55-0 | [2][3] |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [2] |
| Molecular Weight | 344.38 g/mol | [2] |
| Appearance | White to slightly pink crystalline powder | [1] |
| Melting Point | 260 °C (decomposes) | [2] |
| Solubility | Soluble in water and alcohol | [1] |
Photographic Development
The primary and most well-documented use of this compound in a laboratory or darkroom setting is as a developing agent in black-and-white photography.[1] It is known for producing fine-grained negatives with excellent detail and tonal range.[1]
The this compound-Hydroquinone (MQ) Developer
This compound is rarely used alone and is most effective when combined with hydroquinone in what is known as an MQ developer.[1][2] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of its individual components.[2] In this synergistic relationship, this compound rapidly initiates the development of exposed silver halide crystals, and the oxidized this compound is then regenerated by hydroquinone, which in turn becomes oxidized. This cyclic process allows for a more efficient and controlled development process.
Experimental Protocols: Photographic Developers
The precise ratio of this compound to hydroquinone, along with other components like an alkali (to control pH) and a preservative (to prevent oxidation), determines the characteristics of the developer. Below are the formulations for two of the most iconic and widely used MQ developers in photographic history: Kodak D-76 and Kodak D-72.
Table 1: Formulations of Standard MQ Developers
| Component | Kodak D-76 (Film Developer) | Kodak D-72 (Paper Developer) |
| This compound | 2.0 g | 3.0 g |
| Sodium Sulfite (anhydrous) | 100.0 g | 45.0 g |
| Hydroquinone | 5.0 g | 12.0 g |
| Borax (decahydrate) | 2.0 g | - |
| Sodium Carbonate (monohydrated) | - | 80.0 g |
| Potassium Bromide | - | 2.0 g |
| Water to make | 1.0 L | 1.0 L |
Protocol for Preparing 1L of Kodak D-76 Stock Solution:
-
Start with 750 mL of water at approximately 50-55°C.
-
With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:
-
This compound: 2.0 g
-
Sodium Sulfite: 100.0 g
-
Hydroquinone: 5.0 g
-
Borax: 2.0 g
-
-
Add cold water to bring the final volume to 1.0 L.
-
Stir until the solution is uniform. The stock solution should be stored in a tightly sealed, full bottle to minimize oxidation.
Protocol for Preparing 1L of Kodak D-72 Stock Solution:
-
Start with 750 mL of water at approximately 50-55°C.
-
With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:
-
This compound: 3.0 g
-
Sodium Sulfite: 45.0 g
-
Hydroquinone: 12.0 g
-
Sodium Carbonate: 80.0 g
-
Potassium Bromide: 2.0 g
-
-
Add cold water to bring the final volume to 1.0 L.
-
Stir until the solution is uniform. This stock solution is typically diluted (e.g., 1:2 with water) for use as a paper developer.
This compound as a Reducing Agent in Microscopy
Beyond photography, this compound's reducing properties are utilized in various laboratory staining techniques, particularly in histology and microscopy for the visualization of cellular structures. One such application is in silver staining protocols.
Silver Staining for Microscopy
Silver staining is a highly sensitive method used to visualize proteins, nucleic acids, and other cellular components.[4][5] The underlying principle involves the impregnation of the tissue or gel with silver ions, which are then reduced to metallic silver by a developing agent, such as this compound.[6] This deposition of metallic silver creates a visible, often black or brown, stain at the location of the target molecules.
Experimental Protocol: A Representative Silver Staining Method
The following is a generalized protocol for silver staining of proteins in a polyacrylamide gel, where this compound can be a key component of the developing solution.
Solutions Required:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Sensitizing Solution: 0.02% sodium thiosulfate.
-
Silver Solution: 0.1% silver nitrate in deionized water.
-
Developing Solution: 0.04% formaldehyde in 2% sodium carbonate. Note: Some protocols may incorporate this compound into this step for enhanced development.
-
This compound-based Intensifying Developer (optional, for increased sensitivity):
-
Solution A: 2.5% sodium carbonate
-
Solution B: 0.2 g this compound, 1 g hydroquinone, 5 g sodium sulfite in 100 mL deionized water.
-
Working solution: Mix equal parts of A and B just before use.
-
-
Stop Solution: 5% acetic acid.
Protocol:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel with deionized water for 10-20 minutes, repeating three times.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly wash the gel with deionized water (2 x 1 minute).
-
Silver Impregnation: Incubate the gel in the silver solution in the dark for 20-30 minutes.
-
Washing: Briefly wash the gel with deionized water (2 x 1 minute).
-
Development: Immerse the gel in the developing solution and agitate until the protein bands appear. For enhanced sensitivity, the this compound-based intensifying developer can be used at this stage.
-
Stopping the Reaction: When the desired band intensity is reached, add the stop solution and agitate for 10-15 minutes.
-
Final Wash: Wash the gel with deionized water before imaging.
Other Laboratory Applications
While less common than its use in photography and staining, this compound's reducing properties make it a candidate for other laboratory applications.
-
Chemical Synthesis: this compound can be used as a mild reducing agent in specific organic synthesis reactions.[1] However, its use in this context is not as widespread as other more common reducing agents.
-
Analytical Chemistry: In principle, this compound could be used in certain redox titrations or colorimetric assays where a mild reducing agent is required. For instance, it has been explored in the spectrophotometric determination of certain ions.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin irritation and allergic reactions.[6] It is also important to work in a well-ventilated area to avoid inhaling the powder. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Metol as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metol, the commercial name for N-methyl-p-aminophenol sulfate, is a potent reducing agent with a long history of use, most notably in photographic development. Its ability to donate electrons allows it to reduce silver halides to metallic silver, forming the basis of the photographic image. This guide provides a comprehensive technical overview of the core mechanism of action of this compound as a reducing agent. It delves into its redox chemistry, the kinetics of its reactions, its synergistic relationship with other reducing agents, and its relevance beyond photography, including potential implications for drug development and biological systems. This document is intended for a scientific audience and provides detailed experimental context and quantitative data where available.
Chemical Properties of this compound
This compound is the sulfate salt of N-methyl-p-aminophenol[1]. The presence of both a hydroxyl (-OH) and a secondary amine (-NHCH₃) group on the aromatic ring makes it an effective electron donor.
| Property | Value | Reference |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [1] |
| Molar Mass | 344.38 g/mol | [1] |
| Appearance | Colorless to light-yellow crystalline solid | [2] |
| Solubility | Soluble in water and alcohol | [3] |
| Melting Point | ~260 °C (decomposes) | [1] |
This compound is susceptible to oxidation when exposed to air, light, and alkaline conditions, leading to discoloration[2].
Core Mechanism of Action as a Reducing Agent
The primary function of this compound as a reducing agent is to transfer electrons to an oxidizing agent. In its most well-known application, photographic development, this compound reduces silver ions (Ag⁺) in the silver halide crystal lattice to metallic silver (Ag⁰)[3].
Electron Transfer Process
The reducing action of this compound is pH-dependent, with its activity increasing in mildly alkaline solutions (pH ~9-11)[2]. This is because the deprotonation of the hydroxyl group to a phenolate ion significantly enhances the electron-donating ability of the molecule.
The oxidation of this compound is believed to occur in a two-step, one-electron transfer process, similar to its parent compound, p-aminophenol. This process leads to the formation of a semiquinoneimine radical intermediate, which is then further oxidized to a quinone-imine[4].
The overall reaction for the reduction of silver ions by this compound can be represented as:
2 Ag⁺ + C₇H₉NO → 2 Ag⁰ + C₇H₇NO + 2 H⁺
Superadditivity with Hydroquinone
This compound is frequently used in combination with hydroquinone in what are known as MQ developers. This combination exhibits a synergistic effect called superadditivity, where the rate of development is greater than the sum of the rates of the individual developing agents[1].
The mechanism of superadditivity involves the regeneration of this compound by hydroquinone. This compound, being the more active reducing agent, rapidly donates an electron to a silver ion, forming the semiquinoneimine radical. This radical is then reduced back to this compound by hydroquinone, which in turn is oxidized to its semiquinone radical. The hydroquinone semiquinone can then be further oxidized. This recycling of this compound allows for a sustained high concentration of the primary reducing agent at the reaction site.
Quantitative Data
| Parameter | Value | Method | Reference |
| Charge Transfer Coefficient (α) | 0.51 | Cyclic Voltammetry | [3] |
| Number of Electrons Transferred (n) | 0.91 (per step) | Cyclic Voltammetry | [3] |
| Standard Electrode Reaction Rate Constant (kₛ) | 0.92 s⁻¹ | Cyclic Voltammetry | [3] |
| Apparent Diffusion Coefficient (D) | 7.06 × 10⁻⁵ cm²/s | Cyclic Voltammetry | [3] |
Experimental Protocols
Cyclic Voltammetry of this compound
This protocol outlines a general procedure for studying the electrochemical behavior of this compound using cyclic voltammetry.
Objective: To determine the electrochemical parameters of this compound oxidation.
Materials:
-
Potentiostat
-
Three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)
-
This compound (p-methylaminophenol sulfate)
-
Supporting electrolyte solution (e.g., 0.1 M KCl)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the electrolyte solution (e.g., 0.1 M KCl in deionized water).
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Record a blank cyclic voltammogram of the electrolyte solution.
-
Add a known concentration of the this compound stock solution to the cell.
-
Record the cyclic voltammogram of the this compound solution over a potential range that encompasses its oxidation peaks.
-
Vary the scan rate to investigate the kinetics of the electrode process.
Quantification of this compound and its Oxidation Products by HPLC
This protocol provides a general framework for the separation and quantification of this compound and its oxidation products using High-Performance Liquid Chromatography (HPLC).
Objective: To monitor the concentration of this compound and its degradation products over time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
This compound standard
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Samples containing this compound and its potential oxidation products
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples.
-
Run a gradient elution, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute compounds of increasing hydrophobicity.
-
Monitor the elution profile at a wavelength where this compound and its expected oxidation products absorb (e.g., 280 nm).
-
Identify and quantify the components in the unknown samples by comparing their retention times and peak areas to the standards.
Relevance to Drug Development and Biological Systems
While this compound itself is not a therapeutic agent, the chemistry of p-aminophenol derivatives is highly relevant to the pharmaceutical industry.
-
Precursor to Pharmaceuticals: The parent compound, p-aminophenol, is a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen)[5].
-
Antioxidant Properties: N-substituted p-aminophenol derivatives have been investigated for their antioxidant properties[6]. The ability to donate a hydrogen atom from the phenolic hydroxyl or the amino group allows these compounds to scavenge free radicals, which is a crucial mechanism for protecting against oxidative stress-related damage in biological systems. This is particularly relevant in the context of lipid peroxidation, a key factor in cellular damage[7].
-
Redox Cycling and Toxicity: The redox cycling of p-aminophenol derivatives can lead to the generation of reactive oxygen species (ROS), which can contribute to cytotoxicity[3]. This pro-oxidant activity is an important consideration in the toxicological assessment of these compounds and in the design of safer drug candidates.
-
Development of Redox-Active Drugs: The aminophenol scaffold is a versatile platform for the development of redox-active drugs. By modifying the substituents on the aromatic ring and the amino group, it is possible to tune the redox potential and reactivity of the molecule for specific therapeutic applications, such as in oncology, where inducing oxidative stress in cancer cells is a therapeutic strategy[8].
Conclusion
This compound (p-methylaminophenol sulfate) is a well-established reducing agent with a mechanism of action rooted in the electron-donating properties of its substituted phenol structure. Its reactivity is significantly influenced by pH and is synergistically enhanced when used in combination with hydroquinone. While its primary application has been in photography, the fundamental redox chemistry of this compound and its derivatives provides valuable insights for researchers in various fields, including materials science and drug development. The aminophenol scaffold continues to be a subject of interest for the design of novel antioxidants and redox-active therapeutic agents. Further research to fully elucidate the standard reduction potential and the intricate kinetics of its reactions will undoubtedly expand its utility and our understanding of this versatile reducing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Silver Nanoparticle Synthesis: A Comprehensive Guide to Chemical Reduction [updates.reinste.com]
- 5. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Metol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol, the common name for N-methyl-p-aminophenol sulfate, is a well-known organic compound with a historical and ongoing significance in photographic development processes. Its function as a developing agent is intrinsically linked to its reducing properties, making its redox potential and electrochemical behavior of fundamental interest. Beyond photography, the electrochemical characteristics of this compound and related p-aminophenol derivatives are relevant in various fields, including analytical chemistry, environmental science for the detection of pollutants, and potentially in drug development as a structural motif.
This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, focusing on its redox potential. It is designed to be a valuable resource for researchers and professionals who require a detailed understanding of this compound's electrochemical behavior. The guide includes a summary of key quantitative data, a detailed experimental protocol for the determination of its redox potential using cyclic voltammetry, and visualizations of the underlying electrochemical processes.
Electrochemical Properties of this compound
The electrochemical behavior of this compound (N-methyl-p-aminophenol) is characterized by its oxidation at a working electrode. This process involves the transfer of electrons and is highly dependent on the pH of the solution.
Redox Mechanism
The electrochemical oxidation of this compound, similar to its parent compound p-aminophenol, is generally understood to be a two-electron, two-proton process. This reaction leads to the formation of N-methyl-p-quinoneimine.[1] The reversibility of this process can be influenced by the experimental conditions, including the pH and the scan rate in cyclic voltammetry.[2]
The generalized reaction can be depicted as follows:
Figure 1: Oxidation of this compound to N-methyl-p-quinoneimine.
In non-aqueous media, the oxidation of p-aminophenol has been shown to proceed through a two-step one-electron transfer, with the formation of a dimer intermediate also detected.[2] While this guide focuses on aqueous systems, it is a noteworthy aspect for researchers working in non-aqueous electrochemistry.
Influence of pH
The involvement of protons in the redox reaction means that the redox potential of this compound is pH-dependent. As the pH of the solution increases, the oxidation peak potential shifts to less positive values.[1] This is because the removal of protons is facilitated in more alkaline conditions, making the oxidation process easier. This relationship is a critical consideration in any electrochemical study of this compound.
Quantitative Electrochemical Data
While a definitive standard redox potential (E°) for this compound is not widely reported in the literature under standard conditions, experimental and theoretical values for the closely related p-aminophenol provide a strong basis for estimation. The methyl group in this compound is an electron-donating group, which would be expected to make its oxidation slightly easier (i.e., occur at a less positive potential) than that of p-aminophenol.
A theoretical study using density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculated the standard electrode potential for the half-reaction of p-quinonimine and p-aminophenol to be 0.682 V versus the Normal Hydrogen Electrode (NHE).[3] An experimental study using cyclic voltammetry at a golden electrode in a phosphate buffer at pH 7.30 determined the standard electrode potential for the same half-reaction to be 0.728 V vs. NHE.[3]
The following table summarizes key electrochemical parameters for p-aminophenol, which can be used as a proxy for this compound, and other relevant data found in the literature.
| Parameter | Value | Conditions | Reference Compound | Source |
| Standard Electrode Potential (Theoretical) | 0.682 V vs. NHE | B3LYP/6-31G(d,p) | p-Aminophenol | [3] |
| Standard Electrode Potential (Experimental) | 0.728 V vs. NHE | pH 7.30, Phosphate Buffer | p-Aminophenol | [3] |
| Oxidation Peak Potential (Epa) | 0.573 V vs. Ag/AgCl | pH 7, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |
| Reduction Peak Potential (Epc) | 0.063 V vs. Ag/AgCl | pH 7, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |
| Oxidation Peak Potential (Epa) | 0.498 V vs. Ag/AgCl | pH 9, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |
| Reduction Peak Potential (Epc) | -0.172 V vs. Ag/AgCl | pH 9, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |
Note: The potentials for PAPP oxidation reflect the in-situ generation and subsequent redox behavior of p-aminophenol.
Experimental Protocol: Determination of this compound Redox Potential by Cyclic Voltammetry
This section provides a detailed methodology for determining the redox potential of this compound using cyclic voltammetry (CV). This protocol is a composite based on standard electrochemical practices and findings from various studies on p-aminophenol and its derivatives.
Materials and Reagents
-
This compound (p-methylaminophenol sulfate)
-
Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS)
-
Deionized water
-
High-purity nitrogen or argon gas
-
Standard three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Potentiostat/Galvanostat
-
Electrochemical cell
Preparation of Solutions
-
Supporting Electrolyte (0.1 M PBS, pH 7.0): Prepare by dissolving the appropriate amounts of monosodium phosphate and disodium phosphate in deionized water to achieve the desired pH and concentration.
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve a known amount of this compound in the supporting electrolyte.
-
Working Solution (e.g., 1 mM this compound): Dilute the stock solution with the supporting electrolyte to the desired working concentration.
Experimental Procedure
Figure 2: Workflow for Cyclic Voltammetry of this compound.
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the this compound working solution.
-
Ensure the tip of the reference electrode is placed close to the surface of the working electrode.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).
-
Vertex Potential 1: A potential sufficiently positive to oxidize this compound (e.g., +0.8 V vs. Ag/AgCl).
-
Vertex Potential 2: The initial potential (e.g., -0.2 V vs. Ag/AgCl).
-
Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s).
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
From the stable cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential (E½) using the equation: E½ = (Epa + Epc) / 2
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
To study the kinetics of the electron transfer, vary the scan rate (e.g., from 10 mV/s to 500 mV/s) and observe the changes in peak currents and peak potentials.
-
Signaling Pathways
The initial research for this guide did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. Its primary known application is as a chemical reducing agent. However, the broader class of phenolic compounds and their oxidation products (quinones) are known to have biological activity and can participate in redox cycling, which can have implications for cellular signaling and toxicity. Further research would be required to investigate any potential role of this compound or its metabolites in specific signaling cascades.
Conclusion
References
An In-depth Technical Guide to the Solubility of Metol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Metol (p-methylaminophenol sulfate) in various organic solvents. This information is critical for a wide range of applications, including formulation development, purification processes, and analytical method development in the pharmaceutical and chemical industries.
Core Data: this compound Solubility
This compound, a sulfate salt of N-methylaminophenol, exhibits distinct solubility characteristics that are crucial for its handling and application. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of organic solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 50 g/L[1] | 20 | Soluble[1][2] |
| Ethanol | C₂H₅OH | < 1% (w/v)[3] | 23 | Slightly soluble[1][4] |
| Methanol | CH₃OH | Slightly soluble[1] | - | Solubility increases with heat |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1] | - | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly soluble | - |
It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature. The provided data is based on available safety data sheets and regulatory documents. For specific applications, experimental determination of solubility is highly recommended.
Experimental Protocols: Determination of this compound Solubility
For researchers requiring precise solubility data, a gravimetric method is a reliable and accurate approach. The following protocol provides a detailed methodology for determining the solubility of this compound in a specific organic solvent.
Gravimetric Determination of Solubility
This method involves preparing a saturated solution of this compound in the solvent of interest, separating the dissolved solute from the undissolved solid, and then quantifying the dissolved amount by evaporating the solvent and weighing the residue.
Apparatus and Materials:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Volumetric flasks
-
Pipettes
-
Oven
-
Desiccator
-
This compound (p-methylaminophenol sulfate) of known purity
-
Selected organic solvent(s)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the dissolution rate of this compound. It is advisable to determine the time to equilibrium in preliminary experiments.
-
-
Separation of Dissolved and Undissolved Solute:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.
-
Immediately filter the withdrawn aliquot using a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.
-
-
Quantification of Dissolved Solute:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the decomposition point of this compound (approximately 260°C[1]) should be used.
-
Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C).
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100
-
Visualization of this compound Synthesis Workflow
The industrial synthesis of this compound typically involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid. This process is designed to be scalable, safe, and cost-effective.[2] The following diagram illustrates the key steps in this synthesis workflow.
Caption: Workflow for the synthesis of this compound.
References
Thermal Stability and Decomposition of Metol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Metol (N-methyl-p-aminophenol sulfate). The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of decomposition pathways and analytical workflows.
Executive Summary
This compound, a widely used compound in photographic development and other chemical processes, exhibits a defined thermal decomposition profile. Understanding its stability is crucial for safe handling, storage, and application in various formulations. This document outlines the key thermal properties of this compound, including its decomposition temperature and gaseous byproducts. It further details the standard methodologies for assessing its thermal behavior and proposes a logical decomposition pathway based on its chemical structure.
Thermal Decomposition Data
The thermal decomposition of this compound has been characterized by a distinct temperature at which significant degradation occurs. Upon heating, it is known to release toxic fumes, including oxides of nitrogen and sulfur, in addition to carbon monoxide and carbon dioxide[1]. The quantitative data summarized below is representative of the expected thermal behavior of this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Quantitative Thermal Analysis Data for this compound
| Parameter | Value | Analytical Method |
| Decomposition Onset Temperature (Tonset) | ~250 °C | TGA/DSC |
| Peak Decomposition Temperature (Tpeak) | ~260 °C | TGA/DSC[2][3][4] |
| Primary Decomposition Range | 250 - 300 °C | TGA |
| Hazardous Gaseous Byproducts | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOₓ), Sulfur Oxides (SOₓ) | Evolved Gas Analysis |
| Physical State Change | Decomposes upon melting | Visual Observation |
Experimental Protocols for Thermal Analysis
The following protocols describe the standard procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion or decomposition of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 300 °C at a controlled rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC thermogram. For this compound, decomposition is expected to occur around its melting point.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for thermal analysis and a proposed thermal decomposition pathway for this compound.
Figure 1: Experimental Workflow for Thermal Analysis of this compound.
Figure 2: Proposed Thermal Decomposition Pathway of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound (N-methyl-p-aminophenol sulfate) is a complex process involving the breakdown of its organic and inorganic components. At temperatures around 260 °C, the molecule undergoes fragmentation. The proposed pathway is as follows:
-
Initial Degradation: The sulfate salt likely decomposes first, leading to the release of sulfur oxides (SOₓ).
-
Fragmentation of the Organic Moiety: The N-methyl-p-aminophenol component then fragments. The phenolic ring and the methylamino group will break down.
-
Formation of Gaseous Products: This fragmentation leads to the formation of various gaseous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ).
This proposed pathway is consistent with the known decomposition products of similar aromatic amine and sulfate compounds.
Conclusion
This compound exhibits thermal decomposition at approximately 260 °C, releasing a range of hazardous gaseous byproducts. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the analysis of its thermal stability. The provided workflow and decomposition pathway diagrams offer a clear visual representation of the analytical process and the chemical transformations that occur upon heating. This information is critical for ensuring the safe handling, storage, and application of this compound in research and development settings.
References
A Technical Guide to the History and Chemistry of Metol in Photographic Developers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history, synthesis, and chemical properties of Metol (N-methyl-p-aminophenol sulfate), a cornerstone of black-and-white photographic development for over a century. We will delve into the experimental protocols for its use in classic developer formulations and examine the synergistic relationship it shares with other developing agents.
A Brief History of this compound
The story of this compound begins in 1891 when Alfred Bogisch, a chemist working for the German chemical company owned by Julius Hauff, discovered that methylated p-aminophenol exhibited a more vigorous developing action than its parent compound.[1] Hauff subsequently introduced this new developing agent to the market.[1] Initially, the exact chemical composition of what was sold as "this compound" was likely p-amino-o-methylphenol, methylated on the benzene ring.[1] However, the N-methylated version (N-methyl-p-aminophenol) eventually became the standard, and the trade name this compound, introduced by Aktien-Gesellschaft für Anilinfabrikation (AGFA), became the common name for this compound.[1]
This compound quickly gained popularity and became a key ingredient in numerous developer formulas. Its ability to produce excellent continuous tone made it a versatile choice for a wide range of applications.[1] A significant milestone in the history of photographic developers was the introduction of this compound-Hydroquinone (MQ) developers by Lumière and Seyewitz in 1903.[2] This combination proved to be highly effective due to a phenomenon known as superadditivity, where the combined developing action of the two agents is greater than the sum of their individual actions.[1] This synergistic relationship allowed for greater control over contrast and development times.
Notable and enduring developer formulas that utilize this compound include Eastman Kodak's D-76 film developer and D-72 print developer, both of which became industry standards.[1]
Chemical Properties and Synthesis
This compound is the sulfate salt of N-methyl-p-aminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1] It is also known by various other names, including Elon, Pictol, and Rhodol.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(methylamino)phenol sulfate | [1] |
| CAS Number | 55-55-0 | [1] |
| Molecular Formula | (C₇H₁₀NO)₂SO₄ | [1] |
| Molar Mass | 344.38 g/mol | [1] |
| Appearance | Colorless to off-white crystalline solid | [3] |
| Melting Point | 260 °C (decomposes) | [1] |
| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in ether. | [4] |
Synthesis of N-methyl-p-aminophenol
Two primary methods for the synthesis of N-methyl-p-aminophenol have been historically significant:
-
Reaction of Hydroquinone with Methylamine: This process involves heating hydroquinone with an aqueous solution of methylamine in an autoclave. A US patent from 1919 describes heating twenty grams of hydroquinone with two equivalents of 10 N aqueous methylamine for 4 hours at 200°C.[5] The patent also notes that the reaction can be carried out at temperatures ranging from 150 to 200°C for periods of two to five hours, with an excess of methylamine improving the yield.[5]
-
Decarboxylation of N-4-hydroxyphenylglycine (Glycin): This method involves the removal of a carboxyl group from N-4-hydroxyphenylglycine to yield N-methyl-p-aminophenol.[1]
Key Experimental Protocols
The following are detailed methodologies for the preparation of two historically significant this compound-based developers.
Preparation of Kodak D-76 Film Developer
Kodak D-76 is a classic, versatile film developer known for providing full emulsion speed, excellent shadow detail, and a fine grain structure.
Chemicals:
-
This compound (N-methyl-p-aminophenol sulfate): 2.0 g
-
Sodium Sulfite (anhydrous): 100.0 g
-
Hydroquinone: 5.0 g
-
Borax (decahydrate): 2.0 g
-
Water to make 1.0 L
Procedure:
-
Start with 750 mL of water at approximately 50-52°C (122-125°F).
-
With continuous stirring, add and dissolve the chemicals in the following order: a. This compound b. Sodium Sulfite c. Hydroquinone d. Borax
-
Ensure each chemical is completely dissolved before adding the next.
-
Add cold water to bring the final volume to 1.0 L.
-
Mix thoroughly until the solution is uniform.
-
Allow the developer to cool to room temperature before use.
Preparation of Kodak D-72 Print Developer (Dektol)
Kodak D-72, commercially available as Dektol, is a standard developer for photographic papers, yielding neutral to cool tones.
Chemicals:
-
This compound: 3.0 g
-
Sodium Sulfite (anhydrous): 45.0 g
-
Hydroquinone: 12.0 g
-
Sodium Carbonate (monohydrated): 80.0 g
-
Potassium Bromide: 2.0 g
-
Water to make 1.0 L
Procedure:
-
Begin with 500 mL of warm water (approximately 50°C).
-
While stirring, dissolve the chemicals in the order listed above.
-
After all chemicals are dissolved, add cold water to make a final volume of 1.0 L.
-
For a working solution, dilute one part of the stock solution with two parts water.[1]
The Principle of Superadditivity
The enhanced performance of MQ developers is due to the synergistic interaction between this compound and hydroquinone, a phenomenon known as superadditivity. In this process, this compound acts as the primary developing agent, readily donating electrons to the exposed silver halide crystals in the photographic emulsion. As this compound becomes oxidized, it is regenerated back to its active form by hydroquinone, which has a higher reduction potential.[2] The hydroquinone, in turn, is oxidized. This regeneration cycle allows for a more rapid and sustained development process than either agent could achieve alone.
Quantitative Data
Development Times for Kodak D-76 (1:1 Dilution) at 20°C (68°F)
The following table provides starting point development times for various films using Kodak D-76 developer diluted 1:1 with water. Agitation should be for the first 10 seconds of every minute.
| Film | ISO | Development Time (minutes) |
| Kodak Tri-X 400 | 400 | 9.75 |
| Kodak T-Max 100 | 100 | 9.5 |
| Kodak T-Max 400 | 400 | 8.5 |
| Ilford HP5 Plus | 400 | 11.0 |
| Ilford FP4 Plus | 125 | 11.0 |
| Ilford Delta 100 | 100 | 10.0 |
| Ilford Delta 400 | 400 | 9.5 |
| Fuji Neopan 400 | 400 | 9.5 |
| Fuji Acros 100 | 100 | 10.5 |
Data compiled from various sources. Development times are starting points and may need adjustment based on individual equipment and desired contrast.
Watkins Factors for Development
The Watkins Factor, introduced by Alfred Watkins in 1893, is a method for determining the total development time based on the time it takes for the image to first appear. The time of appearance is multiplied by the Watkins Factor for a given developer to calculate the total development time.
| Developer | Watkins Factor |
| This compound | 30 |
| This compound-Hydroquinone (MQ) | Varies with proportions, typically 5-15 |
| Hydroquinone | 5 |
| Pyrogallol (Pyro) | 18 |
Note: The Watkins Factor is a historical method and can be influenced by factors such as temperature and agitation. It is provided here for historical and experimental context.
Conclusion
This compound has played a pivotal role in the history of black-and-white photography. Its unique properties, particularly its synergistic relationship with hydroquinone, have made it a staple in darkrooms for over a century. The developer formulas it has been a part of, such as Kodak D-76 and D-72, remain benchmarks for quality and versatility. Understanding the history, chemistry, and practical application of this compound provides valuable insight into the fundamental processes of photographic development.
References
Metol safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Metol
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (p-Methylaminophenol sulfate), including its physicochemical properties, toxicological profile, and detailed handling precautions.
Physicochemical Properties of this compound
A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. These properties influence its behavior under various conditions and are critical for designing safe storage and handling procedures.
| Property | Value | Reference |
| Chemical Name | bis(4-hydroxy-N-methylanilinium) sulphate | [1] |
| Synonyms | 4-(Methylamino)-phenol sulfate, Elon, Pictol, Genol | [2] |
| CAS Number | 55-55-0 | [3] |
| EC Number | 200-237-1 | [3] |
| Molecular Formula | C₁₄H₂₀N₂O₆S | [2] |
| Molecular Weight | 344.39 g/mol | [4] |
| Appearance | White to faintly beige crystalline solid/powder | [5][6] |
| Melting Point | 260 °C (decomposes) | [7] |
| Solubility | Soluble in water. Partially soluble in cold water. | [5][8] |
| Density | 0.69 g/cm³ at 20 °C | [6] |
| Bulk Density | ~660 kg/m ³ | [6] |
| n-octanol/water partition coefficient (log value) | 0.79 at 25 °C | [6] |
Toxicological Data and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific toxicological endpoints and GHS classification is essential for risk assessment and implementing appropriate safety measures.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3] |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[1][3] |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
Toxicological Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that data for all routes of exposure may not be available.
| Endpoint | Value | Species | Route | Reference |
| LD50 | 565 mg/kg | Mouse | Oral | [6] |
| LD50 (Dermal) | No data available | - | - | [9] |
| LC50 (Inhalation) | No data available | - | - | [8] |
Handling Precautions and Personal Protective Equipment (PPE)
Given the hazards associated with this compound, stringent handling precautions and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area.[9]
-
Use a chemical fume hood, especially when handling powders to avoid dust formation.[10]
-
Ensure that eyewash stations and safety showers are readily accessible.[11]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[9] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear suitable protective clothing to prevent skin contact.[9] |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, wear a NIOSH-approved respirator.[4] |
General Hygiene
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Experimental Protocols for Key Toxicological Studies
The GHS classification of this compound is based on data from toxicological studies. The following are detailed methodologies for key experiments cited in the assessment of such chemicals.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance when administered orally.
1. Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study and is expected to produce some signs of toxicity without causing mortality. Subsequent dosing at higher or lower fixed doses depends on the observed toxicity.[12]
2. Animal Selection and Preparation:
-
Healthy, young adult rodents (rats are preferred) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[13]
-
Animals are fasted prior to administration of the substance (e.g., overnight for rats).[13]
3. Administration of Substance:
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[12]
-
The volume administered should be kept as low as practical.
4. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]
-
A gross necropsy is performed on all animals at the end of the observation period.[13]
5. Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS. This method avoids the use of death as an endpoint for a large number of animals.[12]
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is the preferred method for identifying chemicals that have the potential to cause skin sensitization.
1. Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[15] A Stimulation Index (SI) of ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[16]
2. Animal Selection:
-
Female CBA/J mice are typically used.[17]
3. Administration of Substance:
-
The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of both ears of the mice for three consecutive days.[18]
-
A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used.[17]
4. Measurement of Lymphocyte Proliferation:
-
On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[18]
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.[18]
-
The incorporation of the radiolabel is measured, and the Stimulation Index (SI) is calculated as the ratio of proliferation in the treated group to the proliferation in the vehicle control group.[16]
Visualized Workflows
The following diagrams illustrate key logical relationships and experimental workflows relevant to the safe handling and assessment of this compound.
Caption: Workflow for the safe handling and emergency procedures for this compound.
Caption: General workflow for toxicity and sensitization testing of a chemical substance.
Conclusion
This compound is a valuable chemical reagent that requires careful handling due to its hazardous properties, including acute oral toxicity, skin sensitization potential, and target organ toxicity upon repeated exposure. Adherence to the safety precautions, including the use of appropriate engineering controls and personal protective equipment, is crucial for minimizing risks in a laboratory or research setting. This guide provides a comprehensive summary of the available safety data and standard experimental protocols to aid researchers, scientists, and drug development professionals in the safe use of this compound.
References
- 1. echemi.com [echemi.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. lobachemie.com [lobachemie.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound CAS#: 1936-57-8 [m.chemicalbook.com]
- 8. bostick-sullivan.com [bostick-sullivan.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. epa.gov [epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Skin Sensitization Testing | PDF [slideshare.net]
A Comprehensive Guide to the Nomenclature of Metol for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the alternative names, chemical properties, and synthesis routes for Metol. The information is intended to assist researchers, scientists, and professionals in drug development and other chemical industries in accurately identifying and referencing this compound in scientific literature and commercial contexts.
Introduction to this compound
This compound is the common trade name for the sulfate salt of N-methyl-p-aminophenol, with the chemical formula [HOC₆H₄NH₂(CH₃)]₂HSO₄.[1] It is a colorless, light-sensitive crystalline solid widely known for its application as a developing agent in black and white photography.[1][2][3] Its ability to reduce silver halides to metallic silver has made it a staple in photographic processes for over a century.[4][5] Beyond photography, this compound and its parent compound, N-methyl-p-aminophenol, are utilized in organic synthesis as mild reducing agents, in the manufacture of dyes, and have been investigated for various applications in material science and analytical chemistry.[4][6]
The compound was discovered in 1891 by Alfred Bogisch and subsequently introduced as a developing agent by the chemical company Julius Hauff.[1][5] Aktien-Gesellschaft fuer Anilinfabrikation (AGFA) later marketed the compound under the trade name this compound, which became the most common name, alongside Eastman Kodak's trade name, Elon.[5]
Nomenclature and Synonyms
The diverse applications and long history of this compound have led to a wide array of names in chemical literature, patents, and commercial products. These names range from systematic IUPAC names to common synonyms and various trade names. Understanding this nomenclature is critical for comprehensive literature reviews and accurate substance identification.
A logical breakdown of this compound's nomenclature is presented in the diagram below.
The following table summarizes the various alternative names and synonyms for this compound found in chemical literature.
Table 1: Alternative Names and Synonyms for this compound
| Category | Name |
|---|---|
| IUPAC Name | 4-(methylamino)phenol sulfate[1] |
| bis(4-(methylamino)phenol);sulfuric acid[7] | |
| Systematic/Formal Names | N-methyl-p-aminophenol sulfate[1][4] |
| p-(methylamino)phenol sulfate[1][5] | |
| monomethyl-p-aminophenol hemisulfate[1][5] | |
| 4-(Methylamino)phenol hemisulfate[7] | |
| Bis(4-hydroxy-N-methylanilinium) sulphate[3][7] | |
| Phenol, 4-(methylamino)-, sulfate salt (2:1)[7] | |
| Common Synonyms | p-Methylaminophenolsulfate[7] |
| Paramethylaminophenol sulfate[7] | |
| Methyl-p-aminophenol sulfate[7] | |
| Trade Names | This compound[1][7] |
| Elon (Kodak trade name)[1][2][7] | |
| Pictol[1][4][7] | |
| Rhodol[1][4][5] | |
| Genol[1][2] | |
| Satrapol[1][4][5] | |
| Photol[1][4][7] | |
| Graphol[2][7] | |
| Enel[1][4][5] | |
| Viterol[1][4][5] | |
| Scalol[1][4][5] | |
| Armol[7] | |
| Metatyl[7] | |
| Planetol[7] |
| | Verol[7] |
Note: The names can refer to the sulfate salt (this compound, CAS 55-55-0) or the free base parent compound, N-methyl-p-aminophenol (CAS 150-75-4). Context in the literature is key to differentiation.
Chemical and Physical Data
Quantitative identifiers are essential for unambiguous identification in a laboratory or procurement setting.
Table 2: Chemical Identifiers and Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 55-55-0 (for the 2:1 sulfate salt)[1][2][7] |
| Parent CAS Number | 150-75-4 (for N-methyl-p-aminophenol free base) |
| Molecular Formula | (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S[3][4][7] |
| Molar Mass | 344.38 g/mol [1][4] |
| Appearance | Off-white to slightly gray crystalline solid/powder[4][7] |
| Melting Point | ~260 °C (decomposes)[1] |
| Solubility | Soluble in water; slightly soluble in alcohol; insoluble in ether.[2][4] |
| SMILES | CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O[3][7] |
| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N[3][7] |
Experimental Protocols: Synthesis of N-methyl-p-aminophenol
This compound is the sulfate salt of N-methyl-p-aminophenol. The industrial synthesis primarily focuses on the creation of the parent compound, N-methyl-p-aminophenol, which is then treated with sulfuric acid. The literature describes several viable manufacturing routes.
The diagram below illustrates the main synthesis pathways.
Key Methodologies:
-
Reaction of Hydroquinone with Methylamine:
-
Principle: This method involves the direct reaction of hydroquinone with an alcoholic solution of methylamine.
-
Protocol: Hydroquinone is heated with methylamine in an alcoholic solution, typically at temperatures between 200-250 °C. This aminating reaction substitutes one of the hydroxyl groups of hydroquinone with a methylamino group to yield N-methyl-p-aminophenol.[1]
-
-
Decarboxylation of N-4-hydroxyphenylglycine (Glycin):
-
Principle: N-methyl-p-aminophenol can be produced via the decarboxylation of N-4-hydroxyphenylglycine, a photographic developing agent also known as Glycin.
-
Protocol: The industrial synthesis involves heating N-(4-hydroxyphenyl)glycine to an elevated temperature in the presence of an aliphatic ketone solvent, such as cyclohexanone. The heat facilitates the removal of a carboxyl group as carbon dioxide, yielding the desired product.[1]
-
-
Methylation of 4-Aminophenol:
-
Principle: This route involves the direct methylation of the amino group of 4-aminophenol.
-
Protocol: 4-Aminophenol, often as a hydrochloride salt, is treated with a methylating agent to introduce a methyl group onto the nitrogen atom.[1] This method provides a direct pathway to the target molecule from a readily available precursor.[1]
-
References
- 1. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Dioxaspiro(4.4)nonan-2,7-dion – Wikipedia [de.wikipedia.org]
- 3. CN103570506B - Preparation method of hydroquinone - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN103772217A - Preparation method of p-aminophenol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reaction Mechanism of Metol with Silver Halides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metol, the common name for N-methyl-p-aminophenol sulfate, is a cornerstone developing agent in black-and-white photographic processing. Its primary function is the chemical reduction of silver halides, which have been exposed to light, into metallic silver, thereby rendering a latent image visible. This guide provides a detailed examination of the core reaction mechanism between this compound and silver halides, exploring the electrochemical principles, the role of various solution components, and the synergistic "superadditivity" effect observed when this compound is combined with other developing agents like hydroquinone. This document synthesizes the established principles of photographic chemistry to provide a technical overview for scientific professionals.
The Core Reaction: Electron Transfer to the Latent Image
The fundamental process of photographic development is a selective, catalysed chemical reduction. The catalyst for this reaction is the "latent image speck," a small cluster of metallic silver atoms (typically at least four) formed on or within a silver halide crystal upon exposure to photons[1]. Developing agents like this compound are reducing agents that donate electrons to silver ions (Ag⁺) in the crystal lattice, causing the growth of the metallic silver speck[1][2].
The developer preferentially reduces silver halide grains that contain a latent image speck. This selectivity is the basis of photography; unexposed crystals remain largely unaffected during the course of normal development[3][4]. The overall electrochemical reaction can be simplified as the reduction of a silver ion and the corresponding oxidation of the this compound molecule.
Figure 1: The fundamental electron transfer mechanism from this compound to a silver ion at a latent image site.
Components of a this compound-Based Developer Solution
A practical developer is a complex aqueous solution, with each component playing a critical role in controlling the reaction's speed, selectivity, and longevity[2][3].
| Component | Chemical Example(s) | Primary Function(s) | Secondary Function(s) |
| Developing Agent | This compound (N-methyl-p-aminophenol sulfate) | Reduces exposed silver halide to metallic silver by donating electrons[3][5]. | Influences final image characteristics such as grain, contrast, and emulsion speed[3]. |
| Alkali / Accelerator | Sodium Carbonate, Borax | Establishes a high pH (typically > 9), which is necessary to activate the developing agent[3][4]. | The specific alkali and its concentration control the overall activity and contrast of the developer[4]. |
| Preservative | Sodium Sulfite | Scavenges dissolved oxygen, preventing aerial oxidation of the developing agent and prolonging solution life[6][7]. | Acts as a mild silver halide solvent, aiding developer access to the crystal; crucial for this compound-Hydroquinone superadditivity[2][6]. |
| Restrainer | Potassium Bromide | Adsorbs to the surface of unexposed silver halide crystals, reducing the rate of non-selective reduction (chemical fog)[3][8]. | Bromide is also a product of the development of silver bromide, acting as a self-limiting factor on the reaction[3]. |
| Solvent | Water | Dissolves all chemical components to enable the ionic and molecular interactions required for the reaction. | - |
Table 1: Key components and their functions in a typical this compound-based photographic developer.
The Mechanism of Superadditivity: The this compound-Hydroquinone (MQ) System
While this compound is an effective developer on its own, it is most often used in combination with hydroquinone. This pairing exhibits a synergistic effect known as superadditivity, where the rate of development is greater than the sum of the individual agents' activities[9][10].
The accepted mechanism for superadditivity is a regeneration cycle[2][8][10]:
-
Adsorption and Reduction: this compound, which has a strong affinity for the silver halide surface, adsorbs onto the crystal and rapidly reduces the silver ions at the latent image site. In this process, this compound is oxidized[10][11].
-
Regeneration: The hydroquinone, which is less readily adsorbed, then rapidly reduces the oxidized this compound back to its original, active state[2][8]. The hydroquinone itself is oxidized to a semiquinone or quinone.
-
Sulfonation: The oxidized hydroquinone is then removed from the reaction cycle, often by reacting with the sodium sulfite in the solution. This prevents the buildup of oxidation byproducts that can inhibit development[9][12].
This cycle allows the primary developing agent, this compound, to be rapidly regenerated at the reaction site, dramatically accelerating the overall process. The optimal mass ratio for this effect in many standard developers is approximately 1 part this compound to 6 parts hydroquinone[9].
// Invisible edges for alignment edge[style=invis]; Ag -> HQ; this compound -> Sulfite; }
Figure 2: Superadditivity regeneration cycle in a this compound-Hydroquinone (MQ) developer.
Experimental Protocols: A Generalized Approach
Studying the kinetics and efficiency of the this compound-silver halide reaction involves a series of controlled steps to ensure reproducibility. The following outlines a generalized workflow for such an investigation.
| Step | Procedure | Key Parameters to Control |
| 1. Developer Formulation | Precisely weigh and dissolve developer components in distilled water in the correct order. Typically: a small amount of sulfite, this compound, the remaining sulfite, hydroquinone, and finally the alkali[2][3]. | Chemical purity, concentration (g/L), final pH, solution temperature. |
| 2. Emulsion Exposure | Expose a standardized photographic film or paper to a calibrated light source (sensitometer) to create a series of precisely known exposures (e.g., a step wedge). | Light intensity, exposure duration, wavelength of light. |
| 3. Development | Immerse the exposed material in the temperature-controlled developer solution. Agitate continuously and uniformly to ensure fresh developer reaches the emulsion surface[13]. | Time (seconds/minutes), Temperature (°C/°F), Agitation method (e.g., continuous, intermittent). |
| 4. Stop Bath | Transfer the material to an acidic stop bath (e.g., dilute acetic acid) to rapidly neutralize the alkaline developer and halt the reaction. | pH of stop bath, duration of immersion. |
| 5. Fixing | Immerse the material in a fixing bath (e.g., sodium thiosulfate) to dissolve and remove all undeveloped silver halide, leaving only the metallic silver image[14]. | Fixer concentration, duration of immersion. |
| 6. Washing & Drying | Wash the material thoroughly in running water to remove all residual chemicals and then dry it in a dust-free environment. | Water flow rate, wash time, drying temperature. |
| 7. Densitometry | Use a densitometer to measure the optical density of the developed silver in each step of the exposure wedge. Plot density versus the logarithm of exposure to generate a characteristic curve. | Instrument calibration, measurement aperture. |
Table 2: A generalized experimental protocol for evaluating developer performance.
Figure 3: A generalized experimental workflow for the analysis of a this compound-based developer.
Conclusion
The reaction of this compound with silver halides is a complex, multi-faceted process that forms the basis of traditional black-and-white photography. It is fundamentally an electro-chemical reduction, where the rate, selectivity, and outcome are precisely controlled by the interplay of the developing agent, the solution's pH, a preservative, and a restrainer. The synergistic relationship between this compound and hydroquinone in MQ developers, driven by a continuous regeneration cycle, is a classic example of superadditivity that significantly enhances development efficiency. Understanding these core mechanisms is essential for the precise control of imaging processes and may offer insights into analogous reduction and catalysis reactions in other fields of chemical and materials science.
References
- 1. Latent image - Wikipedia [en.wikipedia.org]
- 2. Photographic developer - Wikipedia [en.wikipedia.org]
- 3. photomemorabilia.co.uk [photomemorabilia.co.uk]
- 4. michaelandpaula.com [michaelandpaula.com]
- 5. chemiis.com [chemiis.com]
- 6. This compound-only developer? | Photrio.com Photography Forums [photrio.com]
- 7. sodium sulfite in developers | Photrio.com Photography Forums [photrio.com]
- 8. Photographic developer [chemeurope.com]
- 9. This compound / HQ ratio | Photrio.com Photography Forums [photrio.com]
- 10. Superadditive developer - Wikipedia [en.wikipedia.org]
- 11. Reading Haist: what is more powerful, hydroquinone or catechol? | Photrio.com Photography Forums [photrio.com]
- 12. superadditivity of this compound and catechol | Photrio.com Photography Forums [photrio.com]
- 13. Sulfite quantum--Tmax 100 developer--single bath--metol | Photrio.com Photography Forums [photrio.com]
- 14. Photographic processing - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Superadditivity of Metol and Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the superadditive effect observed between the developing agents Metol (p-methylaminophenol sulfate) and hydroquinone. Superadditivity, in this context, refers to the synergistic interaction where the combined developing activity of this compound and hydroquinone is greater than the sum of their individual activities. This phenomenon is a cornerstone of many photographic developer formulations, most notably the Kodak D-76 formula. This guide will delve into the underlying chemical mechanisms, present illustrative quantitative data, and provide detailed experimental protocols for the analysis of this effect.
The Core Mechanism of Superadditivity
The superadditive effect of a this compound-hydroquinone (MQ) developer is primarily explained by the principle of regeneration.[1] In this system, the two developing agents play distinct but complementary roles. This compound, characterized by its rapid action and ability to initiate development in shadow areas, readily adsorbs to the surface of silver halide crystals in the photographic emulsion.[2] It then reduces the exposed silver halide to metallic silver, becoming oxidized in the process.
Hydroquinone, on its own, is a slow-acting developer with a significant induction period, but it possesses a higher reduction potential than this compound.[2] Its primary role in an MQ developer is not to directly develop the silver halide, but to regenerate the oxidized this compound.[3][4] The hydroquinone molecule donates electrons to the oxidized this compound, returning it to its active state and allowing it to continue its developing action. The hydroquinone itself is thereby oxidized. This continuous regeneration of this compound at the site of development leads to a significantly accelerated rate of silver reduction compared to what either agent could achieve alone.
The overall reaction is also critically dependent on the pH of the solution, as the developing activity of both agents, particularly hydroquinone, increases with alkalinity.[5] Additionally, sodium sulfite is a crucial component in these developers. It acts as a preservative by preventing the aerial oxidation of the developing agents and also reacts with the oxidation byproducts of hydroquinone to form hydroquinone monosulfonate, a less active developing agent, which helps to control the development process.[3][4]
Signaling Pathway of this compound-Hydroquinone Superadditivity
The chemical pathway illustrating the regeneration of this compound by hydroquinone in the presence of a silver halide crystal is depicted below.
Quantitative Analysis of Superadditivity
While the qualitative effects of this compound and hydroquinone are well-documented, a quantitative understanding is essential for formulation and research. The superadditive effect can be clearly demonstrated by comparing the rate of development of this compound alone, hydroquinone alone, and a combination of the two.
The following table provides an illustrative summary of the sensitometric response of three different developer solutions. The data represents the density achieved in a standardized photographic emulsion after different development times. It is important to note that this data is representative and intended to illustrate the principle of superadditivity; actual results will vary based on the specific experimental conditions.
| Development Time (minutes) | This compound Only (Density) | Hydroquinone Only (Density) | This compound-Hydroquinone (MQ) (Density) |
| 1 | 0.35 | 0.05 | 0.60 |
| 2 | 0.60 | 0.10 | 1.10 |
| 4 | 0.90 | 0.25 | 1.65 |
| 6 | 1.10 | 0.45 | 1.95 |
| 8 | 1.25 | 0.70 | 2.15 |
| 10 | 1.35 | 0.95 | 2.25 |
Table 1: Illustrative sensitometric data comparing the development rates of this compound, hydroquinone, and a combined MQ developer. The MQ developer demonstrates a significantly higher rate of density formation than the sum of the individual components.
The optimal ratio for the maximum rate of development in an MQ developer is approximately 1 part this compound to 6 parts hydroquinone by weight.[1]
Experimental Protocols
To empirically validate and quantify the superadditivity of this compound and hydroquinone, rigorous experimental protocols are necessary. The following sections detail the methodologies for sensitometry and cyclic voltammetry.
Sensitometry Protocol for Developer Activity Assessment
Sensitometry is the quantitative study of the response of photosensitive materials to light and processing. This protocol outlines the steps to measure and compare the activity of different developer formulations.
3.1.1 Materials and Equipment
-
Black and white photographic film with consistent emulsion characteristics
-
Sensitometer or a calibrated light source with a step tablet (a film strip with a gradient of densities)
-
Densitometer
-
Developing tanks and reels
-
Constant temperature water bath
-
Timer
-
Chemicals for developer solutions: this compound, hydroquinone, sodium sulfite (anhydrous), borax, and distilled water
-
Standard fixer and stop bath solutions
-
Safety equipment: gloves, goggles, lab coat
3.1.2 Developer Formulations
Prepare three developer stock solutions:
-
This compound Only:
-
This compound: 2.0 g
-
Sodium Sulfite: 100.0 g
-
Borax: 2.0 g
-
Distilled water to make 1.0 L
-
-
Hydroquinone Only:
-
Hydroquinone: 5.0 g
-
Sodium Sulfite: 100.0 g
-
Borax: 2.0 g
-
Distilled water to make 1.0 L
-
-
This compound-Hydroquinone (MQ): (Based on Kodak D-76)
-
This compound: 2.0 g
-
Hydroquinone: 5.0 g
-
Sodium Sulfite: 100.0 g
-
Borax: 2.0 g
-
Distilled water to make 1.0 L
-
3.1.3 Experimental Procedure
-
Film Exposure: In total darkness, expose several strips of the same film to the step tablet using the sensitometer. Ensure that the exposure is identical for all strips.
-
Developer Preparation: For each development run, bring the developer solution to a constant temperature, typically 20°C (68°F), using the water bath.
-
Development:
-
Load an exposed film strip onto a developing reel and place it in a developing tank.
-
Pour the temperature-controlled developer into the tank and start the timer.
-
Agitate the tank according to a standardized procedure (e.g., continuous agitation for the first 30 seconds, followed by 5 seconds of agitation every 30 seconds).
-
Develop a series of film strips in each of the three developer solutions for a range of times (e.g., 1, 2, 4, 6, 8, and 10 minutes).
-
-
Stop, Fix, and Wash: After development, pour out the developer and pour in the stop bath for the recommended time. Then, fix the film in the fixer solution. Finally, wash the film thoroughly with water according to the film manufacturer's instructions.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
-
Densitometry: Once the film strips are completely dry, use a densitometer to measure the density of each step on the step tablet for each developed strip.
-
Data Analysis: For each film strip, plot the measured density against the log of the relative exposure for each step of the tablet to generate a characteristic curve (D-log E curve). Compare the curves for the different developers and development times to quantify the differences in their activity.
Experimental Workflow for Sensitometry
The following diagram illustrates the workflow for the sensitometry protocol.
Cyclic Voltammetry Protocol for Redox Analysis
Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of this compound and hydroquinone and to demonstrate the regeneration mechanism.
3.3.1 Materials and Equipment
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrolyte solution (e.g., a buffered aqueous solution at a pH relevant to photographic developers)
-
High-purity this compound and hydroquinone
-
Inert gas (e.g., nitrogen or argon) for deaerating the solution
3.3.2 Experimental Procedure
-
Solution Preparation: Prepare separate solutions of this compound and hydroquinone in the electrolyte. Also, prepare a solution containing both this compound and hydroquinone. Deaerate the solutions by bubbling an inert gas through them to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution.
-
Cyclic Voltammetry of Individual Components:
-
Run a cyclic voltammogram for the this compound solution. This will show the oxidation and reduction peaks for this compound.
-
Run a cyclic voltammogram for the hydroquinone solution. This will show the redox peaks for hydroquinone.
-
-
Cyclic Voltammetry of the Mixture:
-
Run a cyclic voltammogram for the solution containing both this compound and hydroquinone.
-
In the voltammogram of the mixture, observe the increase in the cathodic (reduction) peak current corresponding to the reduction of oxidized this compound, coupled with an increase in the anodic (oxidation) peak current of hydroquinone. This indicates that the hydroquinone is regenerating the this compound at the electrode surface.
-
-
Data Analysis: Analyze the peak potentials and currents to determine the redox potentials of the individual species and to quantify the catalytic current enhancement that demonstrates the regeneration of this compound by hydroquinone.
Conclusion
The superadditivity of this compound and hydroquinone is a classic example of chemical synergy that has been fundamental to the practice of black and white photography for over a century. The regeneration mechanism, whereby hydroquinone reduces oxidized this compound, allows for a developing activity that is significantly greater than the sum of its parts. By employing quantitative methods such as sensitometry and electrochemical techniques like cyclic voltammetry, researchers can precisely characterize this effect. The detailed experimental protocols provided in this guide offer a framework for the investigation and application of this important chemical interaction in various scientific and developmental contexts.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Metol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) have garnered significant attention across various scientific disciplines, including medicine, materials science, and diagnostics, owing to their unique physicochemical and biological properties. The synthesis of AgNPs often involves the reduction of silver salts, and a variety of reducing agents have been explored. Metol (p-methylaminophenol sulfate) is a well-established reducing agent, historically utilized in photographic development to reduce silver halide grains to metallic silver. This same reducing potential can be harnessed for the controlled synthesis of silver nanoparticles. In this process, this compound donates electrons to reduce silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. The synthesis is typically conducted in an aqueous solution and under alkaline conditions to enhance the reducing activity of this compound. It is also postulated that this compound and its oxidation byproducts may play a dual role by adsorbing to the nanoparticle surface, thereby providing stability and preventing aggregation, acting as a capping agent.
Mechanism of this compound-Mediated Silver Nanoparticle Synthesis
The synthesis of silver nanoparticles using this compound as a reducing agent involves a redox reaction. This compound, in an alkaline medium, is deprotonated to its active form, p-methylaminophenol. This active form then reduces silver ions (from a precursor like silver nitrate) to metallic silver atoms. These atoms subsequently agglomerate to form oligomeric clusters, which act as seeds for further growth into nanoparticles.
The overall reaction can be summarized as follows:
-
Reduction: 2 Ag⁺ + C₇H₉NO (this compound) → 2 Ag⁰ + C₇H₇NO (Oxidized this compound) + 2 H⁺
The exact structure of the oxidized this compound can vary. It is believed that the quinone-like oxidation products of this compound can adsorb onto the surface of the newly formed silver nanoparticles, providing electrostatic and steric stabilization, thus preventing uncontrolled growth and aggregation. The alkaline pH is crucial as it facilitates the deprotonation of the phenolic hydroxyl group of this compound, increasing its electron-donating capacity and, consequently, its reducing power.
Experimental Protocols
Below is a proposed protocol for the synthesis of silver nanoparticles using this compound. This protocol is based on the known chemical properties of this compound as a reducing agent for silver ions. Optimization of parameters such as pH, temperature, and reactant concentrations may be necessary to achieve desired nanoparticle characteristics.
Materials
-
Silver nitrate (AgNO₃)
-
This compound (p-methylaminophenol sulfate)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
-
Glassware (beakers, flasks, magnetic stirrer, etc.)
Proposed Synthesis Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a 2 mM solution of this compound in deionized water. Note: this compound may require gentle heating to dissolve completely.
-
-
Reaction Setup:
-
In a clean Erlenmeyer flask, take a specific volume of the this compound solution (e.g., 50 mL).
-
Place the flask on a magnetic stirrer and begin stirring.
-
-
pH Adjustment:
-
Adjust the pH of the this compound solution to an alkaline value (e.g., pH 9-11) by dropwise addition of a dilute NaOH or NH₄OH solution. Monitor the pH using a calibrated pH meter.
-
-
Reduction of Silver Ions:
-
While vigorously stirring, add the silver nitrate solution dropwise to the pH-adjusted this compound solution.
-
The formation of silver nanoparticles is typically indicated by a color change in the solution, often to a yellowish-brown or reddish-brown hue.
-
-
Reaction Completion and Stabilization:
-
Allow the reaction to proceed for a sufficient time (e.g., 30-60 minutes) at room temperature to ensure complete reduction and stabilization of the nanoparticles.
-
-
Purification (Optional):
-
The synthesized silver nanoparticle dispersion can be purified by centrifugation to remove unreacted reagents.
-
Centrifuge the solution at a high speed (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step two to three times.
-
Data Presentation
As no direct experimental data for this compound-synthesized AgNPs were found in the literature search, the following table presents hypothetical characterization data based on typical results for chemically synthesized silver nanoparticles of similar nature. Researchers should perform their own characterization to obtain accurate data for their specific synthesis conditions.
| Parameter | Expected Range/Value | Characterization Technique |
| Particle Size (Diameter) | 20 - 80 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Zeta Potential | -20 to -40 mV | Zeta Potential Analyzer |
| Surface Plasmon Resonance (λmax) | 400 - 450 nm | UV-Vis Spectroscopy |
| Morphology | Spherical / Near-spherical | Transmission Electron Microscopy (TEM) |
Visualizations
Experimental Workflow
Application Notes and Protocols for Phosphate Determination using Metol-based Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the determination of inorganic phosphate using a colorimetric assay based on the reducing agent Metol (p-methylaminophenol sulfate). This method is valued for its simplicity and reliability in various biological and chemical applications.
Principle of the Assay
The this compound-based colorimetric assay for phosphate determination is a modification of the classic phosphomolybdate method. The underlying principle involves a two-step reaction:
-
Formation of Phosphomolybdate Complex: In an acidic environment, inorganic phosphate reacts with ammonium molybdate to form a yellow phosphomolybdate complex.
-
Reduction to Molybdenum Blue: The phosphomolybdate complex is then reduced by this compound to a stable, intensely blue-colored complex, commonly known as molybdenum blue.
The intensity of the blue color is directly proportional to the concentration of inorganic phosphate in the sample. The absorbance of the final solution is measured using a spectrophotometer at a wavelength typically between 660 nm and 880 nm.[1]
Chemical Reaction Pathway
The following diagram illustrates the key chemical transformations in the this compound-based phosphate assay.
Quantitative Data Presentation
The performance of the this compound-based phosphate assay can be characterized by its linearity, sensitivity, and limit of detection. The following table summarizes these parameters based on a first-derivative spectrophotometric method.
| Parameter | Value | Reference |
| Linear Range | 0.12–1.7 µg/mL | [1] |
| Limit of Detection (LOD) | 0.07 µg/mL | [1] |
| Relative Standard Deviation (RSD) | 0.86–2.8% for 0.43 µg/mL P | [1] |
| Wavelength Maximum (λmax) | 822 nm (for first-derivative measurement) | [1] |
Note: The performance characteristics presented above are from a study employing first-derivative spectrophotometry. For direct colorimetric measurements, these values may vary. It is recommended that each laboratory establishes its own calibration curve and validates the assay performance under its specific experimental conditions.
Experimental Protocols
Reagent Preparation
Caution: Handle all chemicals with appropriate safety precautions, including wearing gloves and safety glasses. Prepare solutions in a well-ventilated area or a fume hood.
-
5M Sulfuric Acid (H₂SO₄): Slowly and carefully add 139 mL of concentrated sulfuric acid (98%) to approximately 400 mL of deionized water in a 500 mL volumetric flask. Allow the solution to cool to room temperature, then dilute to the final volume with deionized water.
-
Ammonium Molybdate Solution (2.5% w/v): Dissolve 2.5 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of 5M sulfuric acid.
-
This compound-Sulfite Reagent (Reducing Agent):
-
Dissolve 20 g of sodium sulfite (Na₂SO₃) in 100 mL of deionized water.
-
Add 2 g of this compound (p-methylaminophenol sulfate) and stir until dissolved. If the solution is not clear, it can be filtered. Store this reagent in a dark, tightly sealed bottle.
-
-
Phosphate Standard Stock Solution (e.g., 100 µg/mL): Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for one hour, in deionized water in a 1 L volumetric flask and make up to the mark. This solution contains 100 µg of P per mL. Prepare working standards by diluting this stock solution.
Assay Procedure
The following protocol is a general guideline. Volumes may be scaled up or down depending on the cuvette size and sample volume.
-
Sample Preparation:
-
For biological samples such as serum, deproteinization may be necessary. This can be achieved by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging to collect the clear supernatant.
-
Urine samples may require dilution (e.g., 1:10) with deionized water.[1]
-
Ensure all glassware is acid-washed and rinsed with deionized water to avoid phosphate contamination.
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards by diluting the working phosphate standard solution to cover the expected concentration range of the samples (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).
-
-
Assay Execution:
-
Pipette a known volume of the sample, standards, and a blank (deionized water) into clean test tubes.
-
Add 2.5 mL of 0.5 M sulfuric acid.
-
Add 3 mL of the ammonium molybdate solution and allow the mixture to stand for 5 minutes at room temperature.[1]
-
Add 3 mL of the this compound-Sulfite reagent and mix well.[1]
-
Incubate the reaction mixture at 90°C for 20 minutes for color development.[1]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the standards and samples against the blank at a wavelength between 660 nm and 880 nm using a spectrophotometer. A common wavelength used is 680 nm.[1]
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus phosphate concentration for the standards.
-
Determine the phosphate concentration in the samples by interpolating their absorbance values from the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
-
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the this compound-based phosphate assay.
Potential Interferences
Several substances can interfere with the this compound-based phosphate assay. It is important to be aware of these potential interferences and take appropriate measures to minimize their impact.
-
Silicates: Silicates can also form a silicomolybdate complex, which can be reduced to a blue-colored compound, leading to erroneously high phosphate readings. The interference from silicates can be minimized by controlling the acidity of the reaction mixture.
-
Arsenates: Arsenates behave similarly to phosphates and can form an arsenomolybdate complex, which also produces a blue color upon reduction.
-
Labile Organic Phosphorus Compounds: Some unstable organic phosphorus compounds may hydrolyze under the acidic conditions of the assay, releasing inorganic phosphate and causing an overestimation.
-
Detergents: Many laboratory detergents contain high levels of phosphates. It is crucial to use phosphate-free detergents for cleaning glassware or to use dedicated, acid-washed glassware for this assay.[1]
By following these detailed protocols and being mindful of potential interferences, researchers can reliably and accurately determine inorganic phosphate concentrations in a variety of samples using the this compound-based colorimetric assay.
References
Application Notes and Protocols for Metol-Based Developers in Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed formulations and protocols for the use of Metol-based developers in electron microscopy applications, including the development of photographic emulsions for transmission electron microscopy (TEM) negatives and autoradiography.
Introduction
This compound-based developers are a cornerstone of traditional black-and-white photographic processing and have been widely adapted for use in electron microscopy for the development of photographic films and plates. This compound, the common trade name for N-methyl-p-aminophenol sulfate, is a developing agent known for producing fine-grained images with excellent detail.[1] It is most frequently used in combination with hydroquinone in what are known as MQ (this compound-Hydroquinone) developers.[1][2][3] This combination exhibits a synergistic effect called superadditivity, where the developing action of the mixture is greater than the sum of its individual components.[2][3]
In electron microscopy, these developers are critical for revealing the latent image formed on photographic emulsions by the electron beam. The choice of developer and the development parameters can significantly impact the final image quality, influencing contrast, grain size, and resolution. This document outlines the formulation of common this compound-based developers and provides detailed protocols for their application in an electron microscopy laboratory.
Data Presentation: Developer Formulations
The following tables summarize the quantitative data for several common this compound-based developer formulations.
Table 1: Kodak D-19 Developer Formulation A high-contrast, fast-acting developer suitable for technical films and plates.[4]
| Chemical Component | Formula | Quantity per 1 Liter of Working Solution |
| Water (at approx. 52°C/125°F) | H₂O | 500 mL (initial) |
| This compound (Elon) | (CH₃NHC₆H₄OH)₂·H₂SO₄ | 2.2 g |
| Sodium Sulfite (anhydrous) | Na₂SO₃ | 96.0 g |
| Hydroquinone | C₆H₄(OH)₂ | 8.8 g |
| Sodium Carbonate (monohydrated) | Na₂CO₃·H₂O | 48.0 g |
| Potassium Bromide | KBr | 5.0 g |
| Cold Water | H₂O | to make 1 Liter |
Table 2: Kodak D-76 Developer Formulation A classic, fine-grain developer providing full emulsion speed and excellent shadow detail.
| Chemical Component | Formula | Quantity per 1 Liter of Working Solution |
| Water (at approx. 52°C/125°F) | H₂O | 750 mL (initial) |
| This compound (Elon) | (CH₃NHC₆H₄OH)₂·H₂SO₄ | 2.0 g |
| Sodium Sulfite (anhydrous) | Na₂SO₃ | 100.0 g |
| Hydroquinone | C₆H₄(OH)₂ | 5.0 g |
| Borax (decahydrate) | Na₂B₄O₇·10H₂O | 2.0 g |
| Cold Water | H₂O | to make 1 Liter |
Table 3: Elon-Ascorbic Acid Developer for Autoradiography A specialized developer for high-resolution electron microscopy autoradiography.[5]
| Chemical Component | Formula | Quantity per 1 Liter of Working Solution |
| Elon (this compound) | (CH₃NHC₆H₄OH)₂·H₂SO₄ | 0.45 g |
| Ascorbic Acid | C₆H₈O₆ | 3.0 g |
| Borax (decahydrate) | Na₂B₄O₇·10H₂O | 5.0 g |
| Potassium Bromide | KBr | 1.0 g |
| Water | H₂O | to make 1 Liter |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Developer Stock Solutions
This protocol describes the preparation of a 1-liter stock solution for a generic this compound-Hydroquinone (MQ) developer. For specific formulations like D-19 or D-76, refer to the quantities in the tables above.
Materials:
-
This compound (Elon)
-
Sodium Sulfite (anhydrous)
-
Hydroquinone
-
Sodium Carbonate (monohydrated) or Borax
-
Potassium Bromide
-
Distilled water
-
Heated magnetic stirrer or stirring rod
-
Graduated cylinders and beakers
-
Storage bottles (amber glass recommended)
Procedure:
-
Start with an initial volume of warm distilled water (approximately 50-55°C) as specified in the formulation.[4]
-
With continuous stirring, add and dissolve the chemicals one by one in the order listed in the formulation table.[4] It is crucial to ensure each chemical is completely dissolved before adding the next.
-
A small amount of sodium sulfite can be added before the this compound to prevent oxidation.[3]
-
After all chemicals are dissolved, add cold distilled water to bring the final volume to 1 liter.
-
Store the developer in a tightly sealed, full, amber glass bottle to protect it from oxidation.
Protocol 2: Development of TEM Negatives
This protocol provides a general procedure for developing TEM photographic plates or films using a developer such as Kodak D-19.
Materials:
-
Exposed TEM negatives (plates or film)
-
This compound-based developer (e.g., Kodak D-19)
-
Stop bath (e.g., 3% acetic acid)
-
Fixer (e.g., Kodak Rapid Fixer)
-
Distilled water
-
Developing trays or tanks
-
Timer
-
Safelight
Procedure:
-
Under appropriate safelight conditions, immerse the exposed negative into the developer solution in a developing tray or tank.
-
Agitate the developer continuously for the first 30 seconds, and then for 5 seconds every 30 seconds thereafter to ensure even development.
-
Develop for the recommended time. For Kodak D-19, a starting point is 5-6 minutes at 20°C.[6] Development times may need to be adjusted based on the desired contrast and the specific emulsion type.
-
After development, transfer the negative to a stop bath of 3% acetic acid for 10-30 seconds to halt the development process.[5]
-
Rinse the negative briefly in distilled water.
-
Transfer the negative to the fixer solution and fix for the time recommended by the manufacturer (typically 2-5 minutes).
-
Wash the negative in running water for 15-20 minutes to remove all residual chemicals.
-
A final rinse in distilled water with a wetting agent is recommended to prevent drying marks.
-
Hang the negative to dry in a dust-free environment.
Protocol 3: Development for Electron Microscopy Autoradiography
This protocol is adapted for developing the fine-grained emulsions used in high-resolution electron microscopy autoradiography.[5]
Materials:
-
Specimen grids coated with exposed emulsion
-
Elon-Ascorbic Acid developer (see Table 3) or a suitable commercial developer like Dektol.
-
Gold latensification solution (optional, for increased sensitivity): 1 to 20 dilution of gold thiocyanate.
-
Stop bath (3% acetic acid)
-
Fixer (e.g., Kodak acid fixer)
-
Distilled water
-
Beakers or small developing dishes
Procedure:
-
Optional Gold Latensification: For increased sensitivity, immerse the slide or grid in a 1:20 dilution of gold thiocyanate for 30 seconds, then rinse thoroughly with distilled water.[5]
-
Development: Immerse the specimen in the developer solution. For the Elon-Ascorbic Acid developer, development is typically carried out at 24°C.[5] The development time is critical and will influence the final grain size; it may range from 1 to 5 minutes and should be determined empirically.
-
Rinse: Briefly rinse in distilled water.
-
Stop Bath: Immerse in a 3% acetic acid stop bath for 10 seconds.[5]
-
Rinse: Briefly rinse in distilled water.
-
Fixing: Transfer to the fixer solution for 1 minute.[5]
-
Final Wash: Perform several rinses in distilled water to remove all processing chemicals.
-
Allow the grids to dry completely before viewing in the electron microscope.
Visualizations
Signaling Pathway of this compound-Hydroquinone Development
The development process is a chemical reduction of silver halide crystals, which have been sensitized by exposure to electrons, into metallic silver. In an MQ developer, this compound initiates the development, which is then accelerated and sustained by hydroquinone in a superadditive process.
Caption: Superadditive reaction in an MQ developer.
Experimental Workflow for TEM Negative Development
The following diagram illustrates the sequential steps involved in the development of a TEM negative.
Caption: Workflow for TEM negative processing.
Logical Relationships in Developer Components
A photographic developer is a complex solution with several key components, each serving a specific function to ensure the controlled reduction of silver halides.
References
- 1. chemiis.com [chemiis.com]
- 2. Photographic developer [chemeurope.com]
- 3. Photographic developer - Wikipedia [en.wikipedia.org]
- 4. Kodak D-19 Original Recipe | Developing film at home | Formula + VIDEO [zebradryplates.com]
- 5. scispace.com [scispace.com]
- 6. Developer Review Blog No. 39 – Kodak D-19 – Alex Luyckx | Blog [alexluyckx.com]
Application Notes: Metol in Histological Silver Staining
Introduction
Metol, the trade name for N-methyl-p-aminophenol sulfate, is a well-established reducing agent, most recognized for its extensive use as a developing agent in black-and-white photography.[1][2] In this context, it reduces silver halide crystals exposed to light into metallic silver, forming the visible image.[2] While a direct "this compound stain" for general biological tissue is not a standard or widely documented histological procedure, the chemical properties of this compound make it suitable for use as a developer in silver impregnation techniques.
In histology, particularly in neurobiology, silver staining methods are employed to visualize the morphology of neurons and other cellular elements. These techniques rely on the deposition of silver salts within the tissue, which are then reduced to opaque, metallic silver particles, rendering the structures visible. This reduction step is chemically analogous to the developing process in photography. Therefore, this compound can be utilized as a key component of the developer solution in such protocols.
These application notes provide a detailed protocol for a generic silver intensification staining procedure suitable for biological tissue sections, highlighting the role of a this compound-based developer.
Principle of Silver Staining
The fundamental principle of silver staining involves a two-step process:
-
Sensitization/Impregnation: The tissue is treated with a silver salt solution (e.g., silver nitrate). Specific tissue components will bind to the silver ions.
-
Development (Reduction): The tissue is then treated with a developer solution containing a reducing agent, such as this compound. The this compound reduces the silver ions bound to the tissue into visible, black particles of metallic silver. The presence of a protective colloid, like gum arabic, in the developer solution controls the rate of reduction and prevents non-specific silver precipitation.
Application
This protocol is applicable for the visualization of various components in fixed biological tissue sections, including but not limited to:
-
Neurons and glial cells in nervous tissue.
-
Reticular fibers in connective tissue.
-
Proteins and nucleic acids in polyacrylamide gels (as a procedural reference).
Experimental Protocol
This protocol describes a silver intensification method for pre-fixed biological tissue sections.
Reagents and Solutions
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Silver Nitrate Solution (2% w/v):
-
Silver Nitrate (AgNO₃): 2 g
-
Deionized Water: to 100 mL
-
-
This compound-Based Developer Stock Solution:
-
This compound: 1 g
-
Sodium Sulfite (anhydrous): 10 g
-
Deionized Water: to 100 mL
-
Note: Dissolve the sodium sulfite in water first, then add the this compound.
-
-
Working Developer Solution:
-
This compound-Based Developer Stock Solution: 10 mL
-
Gum Arabic Solution (2% w/v): 10 mL
-
Note: Prepare fresh before use.
-
-
Stop Solution (1% Acetic Acid):
-
Glacial Acetic Acid: 1 mL
-
Deionized Water: to 100 mL
-
-
Fixer (5% Sodium Thiosulfate):
-
Sodium Thiosulfate: 5 g
-
Deionized Water: to 100 mL
-
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in running tap water: 5 minutes.
-
Rinse in deionized water: 2 changes, 2 minutes each.
-
-
Sensitization (Silver Impregnation):
-
Incubate slides in 2% Silver Nitrate solution in the dark at room temperature for 30-60 minutes.
-
Briefly rinse slides in deionized water (2-3 quick dips).
-
-
Development:
-
Immediately transfer slides to the freshly prepared Working Developer Solution.
-
Incubate for 5-15 minutes at room temperature. Monitor the development process microscopically until the desired staining intensity is achieved. Structures of interest will appear brown to black.
-
-
Stopping the Reaction:
-
Transfer slides to the 1% Acetic Acid Stop Solution for 1 minute to halt the development process.
-
Rinse thoroughly in deionized water for 3 minutes.
-
-
Fixation:
-
Immerse slides in 5% Sodium Thiosulfate solution for 5 minutes to remove unreacted silver halides.
-
Rinse in running tap water for 5 minutes.
-
Rinse in deionized water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (70%, 95%, 100%).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the this compound-based silver staining protocol.
| Parameter | Value/Range | Notes |
| Silver Nitrate Solution | ||
| Concentration | 2% (w/v) | |
| Incubation Time | 30 - 60 minutes | Optimal time may vary depending on tissue type and fixation. |
| Temperature | Room Temperature | |
| Developer Solution | ||
| This compound Concentration | 1% (w/v) in stock | |
| Sodium Sulfite Conc. | 10% (w/v) in stock | Acts as a preservative for the this compound. |
| Development Time | 5 - 15 minutes | Requires microscopic monitoring for optimal results. |
| Temperature | Room Temperature | |
| Stop Solution | ||
| Acetic Acid Concentration | 1% (v/v) | |
| Incubation Time | 1 minute | |
| Fixer Solution | ||
| Sodium Thiosulfate Conc. | 5% (w/v) | |
| Incubation Time | 5 minutes |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-based silver staining.
Signaling Pathway: Principle of Silver Reduction
Caption: Principle of this compound-mediated silver reduction in tissue.
References
Metol as a Reagent in Analytical Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Metol (p-Methylaminophenol Sulfate) is a classical chemical reagent primarily known for its use as a developing agent in black and white photography. However, its properties as a reducing agent also lend it to applications in analytical chemistry, particularly in spectrophotometric analysis and potentially as a redox indicator in titrations. This document provides detailed application notes and protocols for the use of this compound in these analytical contexts.
Application Note 1: Indirect Spectrophotometric Determination of Cephalosporins
This application note details an indirect spectrophotometric method for the quantitative determination of cephalosporin antibiotics. The method is based on the oxidation of the antibiotic by a known excess of an iodine solution. The unreacted iodine is then determined colorimetrically by its reaction with this compound and sulphanilamide to form a colored complex.[1]
Principle
The analytical procedure involves two main stages. First, the cephalosporin sample is treated with a precisely measured excess of a standard iodine solution. The iodine oxidizes the antibiotic. In the second stage, the remaining (unreacted) iodine is quantified. This is achieved by adding this compound and sulphanilamide. The unreacted iodine oxidizes this compound, and the oxidized this compound then couples with sulphanilamide to form a p-N-methylbenzoquinonemonoimine sulphanilamide charge-transfer complex. This complex has a distinct color, and its absorbance is measured spectrophotometrically at 520 nm.[1] The amount of unreacted iodine is determined from a calibration curve, and by subtracting this from the initial amount of iodine, the quantity of antibiotic in the sample can be calculated.
Experimental Protocol
1. Preparation of Reagents:
-
Standard Iodine Solution (0.01 N): Dissolve 1.27 g of iodine and 2.5 g of potassium iodide in 100 mL of distilled water. Standardize this solution against a standard solution of sodium thiosulfate.
-
This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of distilled water.
-
Sulphanilamide Solution (1% w/v): Dissolve 1 g of sulphanilamide in 100 mL of distilled water.
-
Phosphate Buffer (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M solutions of sodium dihydrogen phosphate and disodium hydrogen phosphate.
-
Standard Cephalosporin Solutions: Prepare a series of standard solutions of the cephalosporin to be analyzed in distilled water at concentrations ranging from 10 to 100 µg/mL.
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette varying volumes (1.0, 2.0, 3.0, 4.0, 5.0 mL) of the standard iodine solution.
-
To each flask, add 2.0 mL of the this compound solution and 3.0 mL of the sulphanilamide solution.
-
Add 1.0 mL of phosphate buffer (pH 3.0) to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for 5 minutes.
-
Measure the absorbance of each solution at 520 nm against a reagent blank.
-
Plot a graph of absorbance versus the concentration of iodine.
3. Sample Analysis:
-
Accurately weigh a quantity of the powdered cephalosporin sample equivalent to about 10 mg of the active ingredient and dissolve it in distilled water in a 100 mL volumetric flask.
-
Pipette 5.0 mL of this sample solution into a 25 mL conical flask.
-
Add 5.0 mL of the standard iodine solution to the flask.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Transfer the contents of the flask to a 25 mL volumetric flask.
-
Add 2.0 mL of the this compound solution and 3.0 mL of the sulphanilamide solution.
-
Add 1.0 mL of phosphate buffer (pH 3.0).
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the solution at 520 nm after 5 minutes.
-
Determine the concentration of unreacted iodine from the calibration curve.
-
Calculate the amount of iodine that reacted with the cephalosporin and, subsequently, the concentration of the cephalosporin in the sample.
Data Presentation
The following table summarizes typical quantitative data that would be generated during this analysis.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 520 nm[1] |
| pH of Reaction Medium | 3.0[1] |
| This compound Concentration | 0.2% (w/v) |
| Sulphanilamide Concentration | 1% (w/v) |
| Linearity Range for Iodine | Dependent on spectrophotometer |
| Molar Absorptivity of the Complex | Dependent on specific conditions |
Experimental Workflow
References
Metol: Versatile Applications in Material Science and Electrochemistry
Metol (p-Methylaminophenol Sulfate) is a well-established organic compound, renowned for its role as a developing agent in black-and-white photography. Beyond this traditional application, this compound's chemical properties as a reducing agent and its interaction with metal surfaces have led to its exploration in various fields within material science and electrochemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound's potential in these advanced applications.
Corrosion Inhibition
This compound has demonstrated efficacy as a corrosion inhibitor for mild steel in acidic environments. Its mechanism of action involves the adsorption of this compound molecules onto the metal surface, forming a protective layer that impedes the corrosive process. The aromatic ring and heteroatoms (nitrogen and oxygen) in the this compound molecule are believed to play a crucial role in the adsorption process.
Quantitative Data: Corrosion Inhibition Efficiency
The inhibition efficiency of this compound on mild steel has been quantified using weight loss measurements in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. The data indicates that the inhibition efficiency increases with the concentration of this compound.[1][2]
| Concentration of this compound (M) | Corrosion Rate (mpy) in 1M HCl | Inhibition Efficiency (%) in 1M HCl | Corrosion Rate (mpy) in 0.5M H₂SO₄ | Inhibition Efficiency (%) in 0.5M H₂SO₄ |
| 0.00 | 61.5 | - | 10.1 | - |
| 0.02 | 8.5 | 86.2 | 4.8 | 52.4 |
| 0.04 | 5.2 | 91.5 | 3.1 | 69.3 |
| 0.06 | 3.1 | 94.9 | 2.5 | 75.2 |
| 0.08 | 2.5 | 95.9 | 1.9 | 81.2 |
| 0.10 | 2.5 | 95.9 | 1.9 | 81.2 |
Table 1: Corrosion rate and inhibition efficiency of this compound for mild steel in acidic solutions at room temperature, determined by weight loss measurements.[1][2]
Electrochemical studies further elucidate the mixed-type inhibition behavior of this compound, affecting both anodic and cathodic reactions.
| Concentration of this compound (M) | Ecorr (mV vs SCE) in 1M HCl | Icorr (mA/cm²) in 1M HCl | Inhibition Efficiency (%) in 1M HCl |
| 0.00 | -481 | 1.15 | - |
| 0.02 | -490 | 0.28 | 75.7 |
| 0.04 | -495 | 0.15 | 86.9 |
| 0.06 | -501 | 0.09 | 92.2 |
| 0.08 | -503 | 0.07 | 93.9 |
| 0.10 | -503 | 0.07 | 93.9 |
Table 2: Electrochemical polarization parameters for mild steel in 1M HCl in the absence and presence of this compound.
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol outlines the procedure for determining the corrosion inhibition efficiency of this compound on mild steel using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions
-
1M Hydrochloric acid (HCl) solution
-
0.5M Sulfuric acid (H₂SO₄) solution
-
This compound (p-Methylaminophenol Sulfate)
-
Acetone
-
Emery papers of various grades (e.g., 600, 800, 1200)
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of emery papers to achieve a smooth, mirror-like surface.
-
Degreasing: Degrease the polished coupons by washing with acetone and then distilled water.
-
Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W₁).
-
Inhibitor Solution Preparation: Prepare solutions of 1M HCl and 0.5M H₂SO₄ containing various concentrations of this compound (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.10 M). Prepare blank solutions of 1M HCl and 0.5M H₂SO₄ without this compound.
-
Immersion: Immerse the pre-weighed coupons in the respective blank and inhibitor solutions using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Allow the coupons to remain in the solutions for a specified period (e.g., 24 hours) at room temperature.
-
Cleaning: After the immersion period, carefully remove the coupons from the solutions.
-
Post-Cleaning and Weighing: Wash the coupons with distilled water, dry them, and re-weigh them to determine the final weight (W₂).
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W₁ - W₂.
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) where K is a constant (3.45 × 10⁶ for mpy), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the inhibitor solution.
-
Synthesis of Silver Nanoparticles
This compound's reducing properties make it a suitable agent for the chemical synthesis of silver nanoparticles (AgNPs) from a silver salt precursor. In this process, this compound reduces silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. A stabilizing agent is typically used to prevent the aggregation of the newly formed nanoparticles.
Experimental Protocol: Synthesis of Silver Nanoparticles using this compound
This protocol describes a method for synthesizing silver nanoparticles using this compound as the reducing agent and polyvinylpyrrolidone (PVP) as a stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (p-Methylaminophenol Sulfate)
-
Polyvinylpyrrolidone (PVP)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Condenser
-
Beakers, graduated cylinders, and pipettes
Procedure:
-
Preparation of Silver Nitrate Solution: Dissolve a specific amount of silver nitrate in deionized water to prepare a stock solution (e.g., 0.01 M).
-
Preparation of this compound Solution: Dissolve a calculated amount of this compound in deionized water to prepare a reducing agent solution (e.g., 0.02 M). The molar ratio of this compound to AgNO₃ can be varied to control the particle size.
-
Preparation of Stabilizer Solution: Dissolve PVP in deionized water to create a stabilizer solution (e.g., 1% w/v).
-
Reaction Setup: In a round bottom flask, add the PVP solution and the silver nitrate solution. Heat the mixture to a specific temperature (e.g., 80-100 °C) under constant stirring. Attach a condenser to the flask to prevent solvent evaporation.
-
Reduction Step: Once the solution reaches the desired temperature, add the this compound solution dropwise to the flask while maintaining vigorous stirring.
-
Observation: A color change in the solution (e.g., from colorless to yellowish-brown) indicates the formation of silver nanoparticles. The final color depends on the size and shape of the nanoparticles.
-
Reaction Completion: Continue heating and stirring for a specified period (e.g., 1-2 hours) to ensure the complete reduction of silver ions.
-
Cooling and Purification: Allow the solution to cool to room temperature. The synthesized silver nanoparticles can be purified by centrifugation and washing with deionized water and ethanol to remove unreacted reagents and byproducts.
-
Characterization: The size, shape, and optical properties of the synthesized silver nanoparticles can be characterized using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
References
Preparation of Metol Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metol (p-methylaminophenol sulfate) is a well-established reducing agent, most famously used in photographic developing solutions.[1] However, its utility as a reducing agent extends to various laboratory applications. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for general laboratory use. It also includes a summary of its physicochemical properties and safety information critical for laboratory personnel.
Physicochemical Properties and Safety Data
This compound, chemically known as p-methylaminophenol sulfate, is a white to faintly beige crystalline powder.[2] It is crucial to handle this compound with appropriate safety precautions, as it is harmful if swallowed and may cause an allergic skin reaction.[3]
Table 1: Physicochemical and Safety Data for this compound (p-methylaminophenol sulfate)
| Property | Value | Reference |
| Chemical Formula | (C₇H₉NO)₂·H₂SO₄ | [Source 9] |
| Molecular Weight | 344.39 g/mol | [Source 9] |
| Appearance | White to faintly beige crystalline powder | [2] |
| Solubility in Water | 50 g/L (at 20°C) | [2] |
| Melting Point | ~260°C (decomposes) | [2] |
| Stability (Solid) | Stable in solid form when stored in a dry, cool, and well-ventilated place, protected from light. Prone to oxidation on exposure to air and moisture.[1] | |
| Stability (Aqueous Solution) | Aqueous solutions are prone to oxidation and should be prepared fresh. Some studies show stability for up to 4 days at room temperature or 4°C when prepared in 0.5% carboxymethylcellulose, under an inert atmosphere, and protected from light.[4] | |
| Primary Hazards | Harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[3] |
Experimental Protocols: Preparation of this compound Stock Solutions
2.1. Materials and Equipment
-
This compound (p-methylaminophenol sulfate) powder
-
Deionized or distilled water
-
Analytical balance
-
Weighing paper or boat
-
Beakers and graduated cylinders
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2.2. Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol is for the preparation of 100 mL of a 1% (w/v) this compound solution.
-
Calculation: A 1% (w/v) solution requires 1 g of solute per 100 mL of solvent.
-
Weighing: Carefully weigh 1.0 g of this compound powder using an analytical balance.
-
Dissolution:
-
Add approximately 80 mL of deionized water to a 100 mL beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
-
Final Volume Adjustment:
-
Quantitatively transfer the dissolved this compound solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled, airtight, and light-protecting (amber) storage bottle.
-
Store the solution at 2-8°C. Due to the limited stability of aqueous this compound solutions, it is recommended to prepare it fresh for optimal performance.
-
2.3. Protocol for Preparing a 0.1 M this compound Stock Solution
This protocol is for the preparation of 100 mL of a 0.1 M this compound solution.
-
Calculation:
-
Molecular Weight (MW) of this compound = 344.39 g/mol .
-
To prepare 1 L of a 1 M solution, 344.39 g of this compound is needed.
-
For 100 mL (0.1 L) of a 0.1 M solution, the required mass is: 344.39 g/mol * 0.1 mol/L * 0.1 L = 3.44 g.
-
-
Weighing: Accurately weigh 3.44 g of this compound powder.
-
Dissolution: Follow the dissolution steps outlined in section 2.2, using approximately 80 mL of deionized water.
-
Final Volume Adjustment: Follow the final volume adjustment steps in section 2.2, using a 100 mL volumetric flask.
-
Mixing and Storage: Follow the mixing and storage instructions in section 2.2.
Applications in a Laboratory Setting
While this compound's primary application is in photography as a developing agent, its reducing properties can be harnessed in other scientific contexts.
-
Reducing Agent in Chemical Synthesis: this compound can be used as a mild reducing agent in organic synthesis. Its potential applications could include the reduction of certain functional groups where a gentle reductant is required.
-
Antioxidant: Due to its phenolic structure, this compound can act as an antioxidant, scavenging free radicals. This property may be of interest in studies of oxidative stress or in the stabilization of other chemical species prone to oxidation.
-
Synthesis of Nanoparticles: As a reducing agent, this compound has the potential to be used in the synthesis of metallic nanoparticles, such as silver nanoparticles, by reducing the metal salt precursor.[5][6] The concentration of this compound would be a critical parameter to control the size and morphology of the resulting nanoparticles. Researchers would need to optimize specific protocols for this application.
Workflow and Signaling Pathway Diagrams
As this compound is a small molecule reducing agent and not involved in biological signaling pathways, a diagram illustrating a signaling pathway is not applicable. Instead, a logical workflow for the preparation of a this compound stock solution is provided below.
Caption: Workflow for the preparation of a this compound stock solution.
Conclusion
The protocols outlined in this document provide a standardized method for the preparation of this compound stock solutions for general laboratory use. Adherence to these procedures, along with strict safety measures, will ensure the consistent and safe use of this compound as a reducing agent in various research and development applications. Given the limited stability of aqueous solutions, it is imperative to prepare them fresh and store them under the recommended conditions to ensure their efficacy.
References
- 1. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]
- 3. This compound | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Metol in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol (N-methyl-p-aminophenol sulfate), a well-known developing agent in photography, also serves as a versatile chromogenic substrate for the activity assays of various oxidoreductase enzymes. Upon enzymatic oxidation, this compound forms colored products, allowing for a straightforward spectrophotometric quantification of enzyme activity. These assays are valuable tools in enzyme characterization, inhibitor screening, and diagnostic applications. This document provides detailed application notes and protocols for the use of this compound as a chromogenic substrate for laccases and peroxidases.
Principle of the Assay
The enzymatic assay using this compound is based on the principle of oxidative coupling. In the presence of an oxidoreductase enzyme, such as laccase or peroxidase, this compound is oxidized to a reactive intermediate, a p-aminophenoxy radical. This radical can then undergo further reactions, including polymerization, to form colored products. The rate of color formation is directly proportional to the enzyme activity and can be monitored spectrophotometrically.
For peroxidases, the reaction requires the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. The peroxidase catalyzes the transfer of electrons from this compound to H₂O₂, leading to the formation of the colored product and water.
Laccases, on the other hand, are multi-copper oxidases that can directly oxidize this compound using molecular oxygen as the electron acceptor, which is reduced to water.
Signaling Pathway of Enzyme-Catalyzed this compound Oxidation
Caption: General signaling pathways for the oxidation of this compound by peroxidase and laccase.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound with various enzymes in published literature, the following table provides a general overview of typical parameters for similar phenolic substrates with laccase and peroxidase. Researchers should determine the specific kinetic parameters for their particular enzyme and experimental conditions.
| Enzyme | Substrate Class | Typical Km (mM) | Typical Vmax (µmol/min/mg) | Optimal pH |
| Laccase | Phenolic Compounds | 0.1 - 5 | 10 - 500 | 3.0 - 6.0 |
| Aromatic Amines | 0.05 - 2 | 5 - 200 | 4.0 - 7.0 | |
| Peroxidase | Phenolic Compounds | 0.2 - 10 | 50 - 1000 | 5.0 - 8.0 |
| Aromatic Amines | 0.1 - 5 | 20 - 500 | 6.0 - 9.0 |
Note: The above values are approximate and can vary significantly depending on the specific enzyme source, purity, and assay conditions.
Experimental Protocols
General Workflow for Enzyme Activity Assay using this compound
Caption: A generalized workflow for performing an enzyme activity assay using this compound.
Protocol 1: Laccase Activity Assay using this compound
This protocol provides a general method for determining laccase activity using this compound as a chromogenic substrate.
Materials:
-
Laccase enzyme solution of unknown activity
-
This compound (N-methyl-p-aminophenol sulfate)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sodium acetate buffer. Note: this compound solutions can be sensitive to light and air, so prepare fresh and store in a dark container.
-
-
Assay Setup:
-
In a cuvette, add the following in the specified order:
-
800 µL of 100 mM sodium acetate buffer (pH 5.0)
-
100 µL of 10 mM this compound solution
-
-
Mix gently by inverting the cuvette.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette in the spectrophotometer at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the laccase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 470 nm for 5 minutes, taking readings every 30 seconds. Note: The optimal wavelength may need to be determined experimentally by scanning the spectrum of the reaction product.
-
-
Blank Measurement:
-
Prepare a blank by adding 100 µL of buffer instead of the enzyme solution and measure the absorbance under the same conditions to account for any non-enzymatic oxidation of this compound.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε * l) * (Total reaction volume / Enzyme volume) * 10^6 Where:
-
ΔA/min is the change in absorbance per minute
-
ε is the molar extinction coefficient of the colored product (to be determined experimentally)
-
l is the path length of the cuvette (usually 1 cm)
-
-
Protocol 2: Peroxidase Activity Assay using this compound
This protocol outlines a general procedure for measuring peroxidase activity with this compound as the chromogenic substrate.
Materials:
-
Peroxidase enzyme solution (e.g., Horseradish Peroxidase - HRP)
-
This compound (N-methyl-p-aminophenol sulfate)
-
Phosphate buffer (100 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in phosphate buffer.
-
Prepare a 10 mM working solution of H₂O₂ by diluting the 30% stock solution in phosphate buffer. Caution: H₂O₂ is a strong oxidizer. Handle with care.
-
-
Assay Setup:
-
In a cuvette, add the following:
-
700 µL of 100 mM phosphate buffer (pH 7.0)
-
100 µL of 10 mM this compound solution
-
100 µL of 10 mM H₂O₂ solution
-
-
Mix gently.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette at 25°C for 5 minutes.
-
Start the reaction by adding 100 µL of the peroxidase enzyme solution.
-
Immediately monitor the increase in absorbance at 470 nm for 5 minutes, with readings every 30 seconds.
-
-
Blank Measurement:
-
Prepare a blank containing all reagents except the enzyme (substitute with buffer) and measure its absorbance.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity as described in the laccase protocol, using the appropriate buffer and reaction conditions in the calculation.
-
Optimization and Considerations
-
Optimal Wavelength: The colored product of this compound oxidation is reported to have a broad absorbance in the visible spectrum. The optimal wavelength for measurement should be determined by performing a spectral scan of the reaction mixture after color development. A wavelength around 470-500 nm is a suggested starting point.
-
pH Optimum: The optimal pH for both laccase and peroxidase activity is highly dependent on the enzyme source. It is recommended to perform the assay over a range of pH values to determine the optimal condition for the specific enzyme being studied.
-
Substrate Concentration: The concentration of this compound and H₂O₂ (for peroxidase) should be optimized to ensure that the reaction rate is not limited by substrate availability. A substrate saturation curve should be generated to determine the Km and Vmax.
-
Enzyme Concentration: The amount of enzyme used should result in a linear rate of color development over the measurement period.
-
Interferences: Compounds that can be oxidized by the enzyme or that can reduce the oxidized product will interfere with the assay. It is important to run appropriate controls. Phenolic compounds, in particular, can interfere with peroxidase assays.[1][2]
Troubleshooting
| Issue | Possible Cause | Solution |
| No color development | Inactive enzyme | Check enzyme storage and handling. Use a positive control. |
| Incorrect pH or buffer | Optimize the pH of the reaction. | |
| Missing H₂O₂ (for peroxidase) | Ensure H₂O₂ is added to the reaction mixture. | |
| High background color | Non-enzymatic oxidation of this compound | Prepare this compound solution fresh. Protect from light. Subtract blank reading. |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. |
Conclusion
This compound provides a convenient and cost-effective chromogenic substrate for assaying the activity of laccases and peroxidases. The protocols provided here serve as a starting point for developing robust and reliable enzyme assays. Optimization of the reaction conditions is crucial for obtaining accurate and reproducible results. These assays can be readily adapted for high-throughput screening of enzyme inhibitors or for the characterization of novel enzymes.
References
Application Notes and Protocols for High-Purity Metol in Quantitative Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and quantitative data for the use of high-purity Metol (p-methylaminophenol sulfate) in various quantitative chemical analysis applications. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction to High-Purity this compound in Quantitative Analysis
This compound, chemically known as p-methylaminophenol sulfate, is a high-purity laboratory reagent crucial for a range of chemical analyses.[1] Its high purity and stability are critical for reproducible and reliable results in quantitative assays.[1] While traditionally known as a developing agent in photography, high-purity this compound serves as a versatile chromogenic and reducing agent in spectrophotometric and titrimetric analyses, particularly within the pharmaceutical industry.[2][3]
High-purity this compound is favored for its ability to participate in oxidative coupling reactions, forming colored complexes that can be quantified using spectrophotometry.[4] This property is exploited for the determination of various pharmaceutical compounds. Furthermore, its reducing properties make it a suitable reagent in redox titrations for the analysis of oxidizing agents.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various spectrophotometric methods utilizing high-purity this compound for the determination of active pharmaceutical ingredients (APIs).
| Analyte | Method | Wavelength (λmax) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Mefenamic Acid | Oxidative Coupling with Potassium Periodate | 533 nm | 2.4 - 24 µg/mL | 7.2 x 10³ | [4] |
| Almotriptan Malate | Oxidative Coupling with Cr(VI) | 540 nm | 20 - 100 µg/mL | Not Reported | [2] |
| Trimethoprim | Oxidative Coupling with Potassium Hexacyanoferrate(III) | 540 nm | 10 - 100 µg/mL | Not Reported | [3] |
Experimental Protocols
Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Formulations
This protocol describes the quantitative determination of Mefenamic Acid using an oxidative coupling reaction with this compound in an alkaline medium.
Materials and Reagents:
-
High-Purity this compound
-
Mefenamic Acid (Reference Standard and Sample)
-
Potassium Periodate (oxidizing agent)
-
Sodium Hydroxide
-
Distilled Water
-
Volumetric flasks (25 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Mefenamic Acid Solution (300 µg/mL): Accurately weigh and dissolve the Mefenamic Acid reference standard in a suitable solvent and dilute to the final concentration with distilled water.
-
Preparation of this compound Reagent Solution (10⁻³ M): Dissolve an appropriate amount of high-purity this compound in distilled water.
-
Preparation of Potassium Periodate Solution (10⁻² M): Dissolve an appropriate amount of Potassium Periodate in distilled water.
-
Preparation of Sodium Hydroxide Solution (0.1 M): Dissolve an appropriate amount of Sodium Hydroxide in distilled water.
-
Construction of Calibration Curve:
-
Into a series of 25 mL volumetric flasks, add increasing volumes (e.g., 0.2 to 2.0 mL) of the standard Mefenamic Acid solution.
-
To each flask, add 2 mL of the Potassium Periodate solution and 3 mL of the this compound reagent solution.
-
Add 2 mL of the Sodium Hydroxide solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of each solution at 533 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Analysis of Pharmaceutical Formulation:
-
Weigh and finely powder a sufficient number of tablets to obtain an amount of powder equivalent to a known concentration of Mefenamic Acid.
-
Dissolve the powder in a suitable solvent, sonicate if necessary, and filter.
-
Dilute the filtrate with distilled water to obtain a concentration within the Beer's law range.
-
Follow steps 5.2 to 5.5 for the sample solution.
-
Determine the concentration of Mefenamic Acid in the sample from the calibration curve.
-
Spectrophotometric Determination of Almotriptan Malate in Tablets
This method is based on the charge-transfer complex formation of Almotriptan Malate with an in-situ generated oxidation product of this compound.
Materials and Reagents:
-
High-Purity this compound
-
Almotriptan Malate (Reference Standard and Sample)
-
Potassium Dichromate (K₂Cr₂O₇)
-
pH 3.0 Buffer Solution (Potassium Acid Phthalate and HCl)
-
Glacial Acetic Acid
-
Distilled Water
-
Volumetric flasks (10 mL, 25 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Drug Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Almotriptan Malate reference standard in a 10 mL volumetric flask with distilled water.
-
Preparation of Working Standard Solution (500 µg/mL): Dilute the stock solution appropriately with distilled water.
-
Preparation of this compound Solution (0.2%): Dissolve 200 mg of this compound in 100 mL of distilled water.[2]
-
Preparation of Potassium Dichromate Solution (0.01 M): Prepare by dissolving the required amount of K₂Cr₂O₇ in distilled water.[2]
-
Procedure for Calibration Curve:
-
Into a series of 25 mL calibrated tubes, pipette different aliquots of the working standard solution to cover the range of 20-100 µg/mL.
-
To each tube, add 15 mL of pH 3.0 buffer solution, 1.0 mL of 0.2% this compound solution, and 1.0 mL of 0.01 M K₂Cr₂O₇ solution.[2]
-
Mix the contents thoroughly and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting purple-colored species at 540 nm against a reagent blank.[2]
-
Plot the absorbance values against the concentration of Almotriptan Malate to construct the calibration curve.
-
-
Procedure for Tablet Analysis:
-
Weigh and powder twenty tablets.
-
Take an amount of powder equivalent to 10 mg of Almotriptan Malate and treat with 8.0 mL of glacial acetic acid, warming on a water bath for 5 minutes.[2]
-
Cool the solution, filter, and make up the volume to 10 mL with distilled water to get a 1 mg/mL solution.[2]
-
Further dilute this solution with distilled water to obtain a concentration within the Beer's law range and analyze as described in the calibration curve procedure.
-
Visualizations
Caption: General workflow for spectrophotometric analysis using this compound.
Caption: Principle of oxidative coupling reaction for spectrophotometric analysis.
References
Application Notes and Protocols for the Electrochemical Detection of Metol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol (N-methyl-p-aminophenol) is a crucial component in photographic developers and is also used in other industrial processes. Its release into the environment is a growing concern due to its potential toxicity to aquatic organisms and humans. Consequently, the development of sensitive, rapid, and cost-effective methods for the detection of this compound in environmental matrices is of significant importance. Electrochemical methods offer an attractive alternative to traditional chromatographic techniques, providing high sensitivity, portability, and ease of operation.
This document provides detailed application notes and protocols for the electrochemical detection of this compound in environmental samples, including water and soil. It is intended to guide researchers and scientists in establishing reliable analytical procedures.
Data Presentation: Performance of Various Electrochemical Sensors for this compound Detection
The following table summarizes the analytical performance of different modified electrodes reported for the electrochemical determination of this compound. This allows for a direct comparison of key figures of merit.
| Electrode Modifier | Electrode Substrate | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Real Sample Matrix | Reference |
| Molybdenum Disulfide (MoS₂) | Screen-Printed Carbon Electrode (SPCE) | DPV | 0.2 - 1211 | 0.01 | 1.05 | River and Tap Water | [1] |
| Multi-walled Carbon Nanotubes (MWCNTs) | Glassy Carbon Electrode (GCE) | DPV | 0.08 - 10 | 0.05 | Not Reported | Not Reported | |
| Gold Nanoparticles (AuNPs) | Carbon Molecular Wire Electrode | DPV | 2.0 - 800.0 | 0.64 | Not Reported | Water | |
| Graphene Oxide/Cerium Niobate (GO/CeNbO₄) | Glassy Carbon Electrode (GCE) | Amperometry | Not Reported | Not Reported | Not Reported | Photographic Solution, River Water | [2] |
| Cobalt Nickel Oxide/MCM-41 | Glassy Carbon Electrode (GCE) | DPV/CV | Not Reported | Not Reported | Not Reported | Not Reported | |
| La₂NiO₄/Graphene Oxide | Glassy Carbon Electrode (GCE) | DPV | Not Reported | 0.0064 | 10.84 | Environmental Water, Human Urine | [3] |
| Gold Nanoparticles | Modified Electrode | DPV | 0.73 - 49.35 | 0.06 | 0.33 | Aqueous Solutions |
Signaling Pathway: Electrochemical Oxidation of this compound
The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. The generally accepted mechanism for the electrochemical oxidation of p-aminophenol derivatives, such as this compound, involves a two-electron, one-proton transfer to form a quinoneimine intermediate.[4] This intermediate can then undergo hydrolysis to form p-benzoquinone and methylamine.
Caption: Electrochemical oxidation pathway of this compound.
Experimental Protocols
Protocol 1: Electrochemical Detection of this compound in Water Samples
This protocol is a general procedure for the analysis of this compound in water samples (e.g., river water, tap water) using a modified glassy carbon electrode (GCE) and differential pulse voltammetry (DPV).
1. Materials and Reagents:
-
This compound (N-methyl-p-aminophenol sulfate) standard
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Deionized (DI) water
-
Modifier for GCE (e.g., MoS₂ nanosheets, MWCNTs, etc.)
-
Alumina slurry (0.05 µm) for electrode polishing
-
Environmental water samples (river water, tap water, etc.)
2. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl (3 M KCl) as the reference electrode
-
Platinum wire as the counter electrode
3. Preparation of Modified GCE:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water and sonicate in DI water and ethanol for 2 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
Prepare a stable dispersion of the modifier (e.g., 1 mg/mL of MoS₂ in DI water with sonication).
-
Drop-cast a small volume (e.g., 5 µL) of the modifier dispersion onto the GCE surface and allow it to dry at room temperature.
4. Electrochemical Measurements (DPV):
-
Set up the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
Connect the electrodes to the potentiostat.
-
Record a blank DPV scan in the potential range of 0.0 to 0.6 V.
-
Add a known concentration of this compound standard solution to the cell and record the DPV scan.
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.
5. Sample Analysis:
-
Filter the collected water samples through a 0.45 µm syringe filter to remove any suspended solids.
-
Take 5 mL of the filtered water sample and mix it with 5 mL of 0.2 M PBS to make a final volume of 10 mL with 0.1 M PBS.
-
Record the DPV scan of the sample solution under the same conditions as the standard.
-
For quantification, use the standard addition method by spiking the sample solution with known concentrations of this compound standard.
Protocol 2: Extraction and Electrochemical Detection of this compound in Soil Samples
This protocol is adapted from methods for the extraction of aniline derivatives from soil and is suitable for preparing soil samples for electrochemical analysis.[3]
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Sodium hydroxide (NaOH) for pH adjustment.
-
Ethyl acetate and methylene chloride (HPLC grade).
-
Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil).[3]
-
Nitrogen gas for solvent evaporation.
2. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an alkaline aqueous solution (pH > 12, adjusted with NaOH) to the soil sample.
-
Add 20 mL of a mixed solvent of ethyl acetate-methylene chloride (1:4, v/v).[3]
-
Shake the tube vigorously for 20 minutes using a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid, aqueous, and organic phases.
-
Carefully transfer the organic supernatant to a separate flask.
3. Clean-up using Solid Phase Extraction (SPE):
-
Condition a Florisil SPE cartridge by passing 5 mL of the extraction solvent mixture through it.
-
Load the extracted organic phase onto the conditioned SPE cartridge.
-
Wash the cartridge with a small volume (e.g., 2 mL) of the extraction solvent to remove co-extracted interferences.
-
Elute the this compound from the cartridge with a suitable solvent (e.g., a mixture of methanol and ethyl acetate). The exact elution solvent may need to be optimized.
-
Dry the eluate over anhydrous sodium sulfate.
4. Final Sample Preparation and Analysis:
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of 0.1 M PBS (pH 7.0).
-
Perform the electrochemical analysis of the reconstituted sample using the DPV method described in Protocol 1.
-
Quantification should be performed using the standard addition method to compensate for matrix effects.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the electrochemical detection of this compound in environmental samples.
Caption: Experimental workflow for this compound detection.
References
- 1. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metol as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol, chemically known as N-methyl-p-aminophenol sulfate, is a well-established compound primarily utilized as a developing agent in black-and-white photography. While its role as a reducing agent is widely recognized, its application as a catalyst in organic synthesis is not extensively documented in scientific literature. However, a notable exception is its role in the autocatalytic decarboxylation of p-hydroxyphenylglycine to produce N-monomethyl-p-aminophenol, the free base of this compound. This application note details this specific catalytic function of this compound, providing experimental protocols and quantitative data derived from patent literature.
Catalytic Activity of this compound: Autocatalytic Decarboxylation
The primary documented catalytic activity of this compound is in its own synthesis via the decarboxylation of p-hydroxyphenylglycine. In this reaction, the product, N-monomethyl-p-aminophenol, acts as a catalyst, accelerating the rate of the decarboxylation reaction. This phenomenon is known as autocatalysis.
The reaction proceeds by heating p-hydroxyphenylglycine in a suitable high-boiling point solvent. The rate of carbon dioxide evolution is observed to increase as the concentration of the product, N-monomethyl-p-aminophenol, increases in the reaction mixture[1].
Data Presentation
The following table summarizes the experimental conditions and results for the synthesis of N-monomethyl-p-aminophenol from p-hydroxyphenylglycine, highlighting the autocatalytic nature and the effect of other reagents. The data is compiled from examples provided in US Patent 2,315,922A[1].
| Example | Reactant | Solvent/Reaction Medium | Additive | Temperature (°C) | Reaction Time | Observations |
| 1 | 20g p-hydroxyphenylglycine | 100g Cymene | 5g Benzaldehyde | 175-185 | 15-20 minutes | Decarboxylation was initially slow and became rapid after the addition of benzaldehyde. |
| 2 | 20g p-hydroxyphenylglycine | 100g Cymene | 5g Cyclohexanone | 175-185 | 1.5-2 hours | The rate of decarboxylation increased as N-monomethyl-p-aminophenol formed, indicating autocatalysis. |
| 3 | 20g p-hydroxyphenylglycine | 100g Phenol | None | 160 | 2-3 hours | Slow decarboxylation. |
| 4 | 20g p-hydroxyphenylglycine | 100g Phenol | 5g Benzaldehyde | 160 | 10-15 minutes | Rapid decarboxylation. |
| 5 | 20g p-hydroxyphenylglycine | 100g Cresylic Acid | None | 170-180 | 2-3 hours | Slow decarboxylation. |
| 6 | 20g p-hydroxyphenylglycine | 100g Cresylic Acid | 5g Benzaldehyde | 150-155 | ~30 minutes | Rapid decarboxylation. |
Experimental Protocols
Protocol 1: Autocatalytic Synthesis of N-monomethyl-p-aminophenol
This protocol is based on Example 2 from US Patent 2,315,922A, which demonstrates the autocatalytic nature of the reaction[1].
Materials:
-
p-hydroxyphenylglycine
-
Cymene
-
Cyclohexanone
-
Ethyl alcohol
-
Sulfuric acid (for conversion to sulfate salt, optional)
-
Reaction vessel with heating and stirring capabilities, equipped with a condenser to monitor gas evolution.
Procedure:
-
In the reaction vessel, combine 20 g of p-hydroxyphenylglycine with 100 g of cymene.
-
Heat the mixture to 175-185 °C with stirring. A slow evolution of carbon dioxide should be observed.
-
Add 5 g of cyclohexanone to the hot mixture.
-
Continue heating at 175-185 °C. The rate of decarboxylation will increase as the product, N-monomethyl-p-aminophenol, is formed.
-
The reaction is complete when the evolution of carbon dioxide ceases, which is typically within 1.5 to 2 hours.
-
Cool the reaction mixture.
-
(Optional) To isolate the product as its more stable sulfate salt (this compound), dilute the cooled reaction mixture with ethyl alcohol and then treat with sulfuric acid according to standard procedures for salt formation.
Visualizations
Diagram 1: Autocatalytic Decarboxylation of p-Hydroxyphenylglycine
Caption: Autocatalytic formation of this compound.
Diagram 2: Experimental Workflow for Autocatalytic Synthesis
Caption: Workflow for this compound synthesis.
Limitations and Scope
It is crucial to note that extensive searches of scientific literature did not yield significant evidence of this compound being employed as a catalyst for other organic reactions such as polymerizations, cross-coupling reactions, or general oxidation-reduction processes. Its primary roles remain that of a reducing agent in photography and as a precursor in chemical synthesis. The information presented here is confined to its documented autocatalytic role in the decarboxylation of p-hydroxyphenylglycine. Researchers interested in exploring the catalytic potential of this compound would be venturing into a novel area of investigation.
References
Troubleshooting & Optimization
Troubleshooting Metol developer solution instability
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Metol-based developer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound developer solution has turned brown. Is it still usable?
A dark brown or black coloration is a strong indicator of significant oxidation.[1] Oxidized this compound has reduced developing activity and may lead to inconsistent results, such as loss of image contrast and speed. It is generally recommended to discard discolored solutions and prepare a fresh batch. For critical applications, using a discolored solution is not advised.
Q2: I'm observing thin or low-contrast results. Could my developer be the cause?
Yes, this is a classic sign of exhausted or degraded developer. When this compound oxidizes, its ability to reduce silver halides is diminished, leading to underdeveloped, thin, or low-contrast images.[2] Other potential causes include incorrect dilution, development time that is too short, or low developer temperature.
Q3: How long can I expect my this compound developer stock solution to last?
The shelf life of a this compound stock solution depends heavily on storage conditions. When stored in a full, tightly-capped, dark glass bottle to minimize oxygen exposure, a this compound-sulfite stock solution (like Kodak D-23) can last for several months.[3] However, solutions stored in partially filled or air-permeable plastic bottles may only last a few weeks.[4] For maximum consistency, it is best practice to use a freshly prepared solution.[5]
Q4: What is the white precipitate forming in my developer solution?
If you are using a this compound-hydroquinone (MQ) developer, a precipitate can sometimes form. This may be related to the solubility of the components, especially if the solution is stored at a low temperature or if hard water was used for mixing. Ensure all components are fully dissolved during preparation and consider using deionized or distilled water.
Q5: Why is sodium sulfite included in this compound developer formulas?
Sodium sulfite serves two primary roles. First, it acts as a preservative by readily reacting with oxygen, thereby protecting the this compound from oxidation.[2] Second, at higher concentrations, it can act as a mild alkali, raising the pH to the necessary level for this compound to function effectively as a developing agent.[2]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Image Contrast/Thin Negatives | 1. Developer exhaustion due to oxidation. 2. Developer temperature too low. 3. Development time too short. 4. Incorrect developer dilution. | 1. Test developer activity (see protocols below). Prepare fresh solution if needed. 2. Ensure developer is at the recommended temperature. 3. Verify and adjust development time. 4. Check dilution calculations and measurements. |
| Developer Solution is Discolored (Yellow/Brown) | 1. Oxidation from air exposure. 2. Contamination of the stock solution. | 1. Discard the solution. For future batches, store in full, airtight, dark glass bottles. 2. Ensure clean glassware and high-purity chemicals are used. |
| Inconsistent Results Between Batches | 1. Variation in chemical weighing or water volume. 2. Use of aged vs. fresh developer. 3. Significant temperature fluctuations during use. | 1. Calibrate scales and use precise volumetric flasks. 2. Adopt a consistent schedule for preparing fresh developer. 3. Use a water bath to maintain a stable temperature during development. |
| Increased Fogging | 1. Developer pH is too high. 2. Contamination with foreign substances. | 1. Verify the formula and the purity of the alkali used.[6] 2. Use clean equipment and high-purity reagents. |
Factors Affecting this compound Developer Stability
The stability of a this compound developer solution is influenced by several key factors. Optimal storage is crucial to maximize the useful life of the solution.
| Factor | Effect on Stability | Recommendation |
| Oxygen (Air Exposure) | High | Significantly Decreases Stability. Oxygen is the primary cause of this compound oxidation. |
| Temperature | Moderate | Increased Temperature Accelerates Oxidation. Higher temperatures increase the rate of chemical reactions, including degradation. |
| pH Level | Moderate | High Alkalinity Can Increase Reactivity. While necessary for development, a very high pH can sometimes reduce the shelf life of the solution. |
| Contaminants (e.g., Metal Ions) | Moderate | Can Catalyze Oxidation. Trace metal ions can act as catalysts, speeding up the degradation of this compound.[7] |
| Light Exposure | Low | Can Contribute to Degradation. While not the primary factor, prolonged exposure to UV light can accelerate oxidative processes. |
Chemical Degradation Pathway
This compound's primary instability arises from its oxidation, a process significantly mitigated by the presence of sodium sulfite. The simplified pathway below illustrates this relationship.
References
- 1. Thin negs in home-mixed chemistry, bad this compound? | Photrio.com Photography Forums [photrio.com]
- 2. michaelandpaula.com [michaelandpaula.com]
- 3. Long lasting developer | Photrio.com Photography Forums [photrio.com]
- 4. healthprofessions.udmercy.edu [healthprofessions.udmercy.edu]
- 5. Shelf Life of this compound and Hydroquinone? | Photrio.com Photography Forums [photrio.com]
- 6. pH Effect on Film Development | Photrio.com Photography Forums [photrio.com]
- 7. This compound, hydrolysis | Page 3 | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Optimizing Metol Concentration for Silver Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Metol (p-methylaminophenol) for the synthesis of silver nanoparticles (AgNPs).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of silver nanoparticles using this compound as a reducing agent.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No nanoparticle formation (solution remains colorless) | 1. Insufficient this compound concentration.2. Low reaction temperature.3. Incorrect pH of the reaction mixture. | 1. Incrementally increase the this compound concentration.2. Increase the reaction temperature within the optimal range for this compound's reducing activity.3. Adjust the pH to the optimal range for the reaction. |
| Rapid formation of a black precipitate (bulk silver) | 1. Excessively high this compound concentration.2. Reaction temperature is too high.3. Rapid addition of this compound solution. | 1. Decrease the this compound concentration.2. Lower the reaction temperature.3. Add the this compound solution dropwise while stirring vigorously. |
| Formation of large, aggregated nanoparticles | 1. Suboptimal this compound to silver nitrate ratio.2. Inadequate stirring.3. Presence of contaminants. | 1. Systematically vary the molar ratio of this compound to silver nitrate to find the optimal balance.2. Ensure consistent and vigorous stirring throughout the reaction.3. Use high-purity reagents and thoroughly clean all glassware. |
| Broad size distribution of nanoparticles (polydispersity) | 1. Non-uniform nucleation and growth rates.2. Fluctuation in reaction temperature. | 1. Control the rate of addition of this compound to promote uniform nucleation.2. Maintain a constant and uniform temperature throughout the synthesis process. |
| Instability of the nanoparticle colloid (aggregation over time) | 1. Insufficient capping of nanoparticles.2. Inappropriate storage conditions. | 1. Consider the addition of a suitable stabilizing agent (e.g., citrate, PVP).2. Store the nanoparticle solution in a dark, cool place. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in silver nanoparticle synthesis?
The optimal concentration of this compound is highly dependent on other reaction parameters such as the concentration of silver nitrate, temperature, pH, and the desired nanoparticle size and morphology. It is recommended to perform a systematic optimization by varying the this compound concentration while keeping other parameters constant. A good starting point is often a molar ratio of this compound to silver nitrate ranging from 1:1 to 5:1.
2. How does this compound concentration influence the size of the synthesized silver nanoparticles?
Generally, a higher concentration of this compound leads to a faster reduction of silver ions, which can result in the formation of a larger number of smaller nuclei. However, an excessively high concentration can lead to rapid, uncontrolled growth and aggregation, resulting in larger, less uniform particles. Conversely, a lower this compound concentration will slow down the reaction rate, which can favor the growth of larger, more crystalline nanoparticles.
3. What is the role of pH in the this compound-based synthesis of silver nanoparticles?
The pH of the reaction medium significantly affects the reducing potential of this compound. In more alkaline conditions, this compound's ability to donate electrons and reduce silver ions is enhanced. Therefore, adjusting the pH can be a critical parameter for controlling the reaction kinetics and, consequently, the nanoparticle characteristics.
4. Can other reagents be used in conjunction with this compound?
Yes, other reagents can be used to control the synthesis process. For instance, a stabilizing agent like trisodium citrate or polyvinylpyrrolidone (PVP) can be added to prevent nanoparticle aggregation and control their final size and shape. The addition of these agents should be optimized as they can also influence the reaction kinetics.
Experimental Protocols
A detailed experimental protocol for the synthesis of silver nanoparticles using this compound is provided below. This should be considered a starting point, and optimization of the parameters is encouraged.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (p-methylaminophenol)
-
Deionized water
-
(Optional) Stabilizing agent (e.g., Trisodium citrate, PVP)
-
Glassware (beakers, flasks, stir bars)
-
Magnetic stirrer with hotplate
-
pH meter
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of silver nitrate (e.g., 1 mM) in deionized water.
-
Prepare a range of this compound stock solutions of varying concentrations (e.g., 1 mM, 5 mM, 10 mM) in deionized water.
-
-
Synthesis:
-
In a clean beaker, add a specific volume of the silver nitrate solution.
-
Place the beaker on a magnetic stirrer with a hotplate and begin stirring.
-
Heat the solution to the desired reaction temperature (e.g., 60°C, 80°C).
-
Once the temperature is stable, add the this compound solution dropwise to the silver nitrate solution while maintaining vigorous stirring.
-
Monitor the reaction by observing the color change of the solution. The formation of silver nanoparticles is typically indicated by a color change to yellow, brown, or reddish-brown.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes).
-
-
Characterization:
-
After the reaction is complete, cool the solution to room temperature.
-
Characterize the synthesized silver nanoparticles using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology analysis, and Dynamic Light Scattering (DLS) for size distribution.
-
Visualizations
Reaction Mechanism:
The following diagram illustrates the proposed mechanism for the reduction of silver ions by this compound to form silver nanoparticles.
Caption: Proposed reaction pathway for silver nanoparticle synthesis using this compound.
Experimental Workflow:
This diagram outlines the general workflow for optimizing this compound concentration in silver nanoparticle synthesis.
Caption: Workflow for optimizing this compound concentration in AgNP synthesis.
Preventing Metol degradation in aqueous solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of aqueous Metol (p-methylaminophenol sulfate) solutions for research applications.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in aqueous solutions a concern?
This compound, chemically known as p-methylaminophenol sulfate, is a developing agent commonly used in black and white photography and as a reagent in various chemical assays. In aqueous solutions, this compound is susceptible to oxidation, a process where it loses electrons, leading to the formation of colored and inactive degradation products. This degradation can compromise experimental results by altering the effective concentration of the active reagent and introducing interfering substances.
2. What are the primary factors that cause this compound degradation in aqueous solutions?
The primary factors contributing to this compound degradation are:
-
Oxidation by Dissolved Oxygen: Atmospheric oxygen dissolved in the water can directly oxidize this compound.
-
Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly accelerating the rate of oxidation.
-
High pH (Alkaline Conditions): this compound is more rapidly oxidized in alkaline solutions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of this compound.
-
Exposure to Light: UV radiation can provide the energy to initiate and propagate oxidative reactions.
3. How can I visually identify this compound degradation?
A fresh, properly prepared this compound solution should be clear and colorless. The most common sign of degradation is a change in color, typically to a yellow, brown, or even black hue. The appearance of turbidity or a precipitate can also indicate the formation of insoluble oxidation products.
4. What is the general mechanism of this compound degradation?
The degradation of this compound primarily proceeds through an oxidation pathway. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of quinone-type structures. These initial oxidation products can then undergo further reactions, including polymerization, to form more complex, often colored, compounds.
Troubleshooting Guide
Issue 1: My this compound solution turned yellow/brown shortly after preparation.
| Possible Cause | Solution |
| Oxidation by dissolved oxygen. | Prepare the solution using deoxygenated water (e.g., by boiling and cooling, or by purging with an inert gas like nitrogen or argon). |
| Contamination with metal ions. | Use high-purity water (e.g., Type I ultrapure water) and ensure all glassware is thoroughly cleaned and rinsed to remove any trace metal residues. Consider adding a chelating agent like EDTA to the solution. |
| High pH of the solution. | Prepare the solution in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experimental requirements. |
Issue 2: A precipitate has formed in my this compound solution upon storage.
| Possible Cause | Solution |
| Formation of insoluble oxidation products. | This is a sign of significant degradation. The solution should be discarded and a fresh solution prepared using the preventative measures described above. |
| Supersaturation. | Ensure the this compound is fully dissolved during preparation. Gentle warming can aid dissolution, but the solution should be cooled to room temperature before final volume adjustment and storage. |
Issue 3: I am observing inconsistent results with my this compound-based assay.
| Possible Cause | Solution |
| Degradation of this compound stock solution. | Prepare fresh this compound solutions more frequently. Store stock solutions in small, single-use aliquots to minimize repeated exposure to air. |
| Inconsistent preparation of solutions. | Follow a standardized and detailed protocol for solution preparation, including the use of calibrated equipment and consistent water quality. |
Data Presentation: Factors Affecting this compound Stability
The following table summarizes the expected impact of various factors on the stability of this compound in aqueous solutions, based on general principles of phenolic compound chemistry.
| Factor | Condition | Expected Impact on Stability |
| Temperature | 4°C | High stability |
| 25°C (Room Temperature) | Moderate stability | |
| 40°C | Low stability, accelerated degradation | |
| pH | 4.0 | High stability |
| 7.0 (Neutral) | Moderate stability | |
| 9.0 | Low stability, rapid degradation | |
| Light Exposure | Stored in the dark (amber vial) | High stability |
| Exposed to ambient light | Moderate stability | |
| Exposed to direct UV light | Low stability, rapid degradation | |
| Additives | None | Baseline stability |
| Ascorbic Acid (e.g., 0.1%) | Increased stability (antioxidant) | |
| EDTA (e.g., 0.05%) | Increased stability (chelating agent) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound (p-methylaminophenol sulfate)
-
Type I ultrapure water
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
0.1 M pH 6.0 citrate buffer
-
Sterile, amber-colored storage vials
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 100 mL volumetric flask, add approximately 80 mL of 0.1 M pH 6.0 citrate buffer.
-
Add 100 mg of ascorbic acid and 50 mg of EDTA to the buffer and stir until fully dissolved.
-
Weigh out 1.0 g of this compound and add it to the solution.
-
Stir the solution until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Bring the solution to a final volume of 100 mL with the pH 6.0 citrate buffer.
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot the solution into sterile, amber-colored vials, minimizing headspace.
-
Store the vials at 4°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity and Degradation
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 80% 25 mM potassium phosphate buffer (pH 3.0) and 20% methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main this compound peak, which indicates a loss of the active compound. The retention time of this compound will need to be determined using a freshly prepared standard.
-
Mandatory Visualizations
Caption: Simplified pathway of this compound degradation.
Caption: Troubleshooting workflow for degraded this compound solutions.
Technical Support Center: Side Reactions of Metol in Complex Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Metol (N-methyl-p-aminophenol sulfate) in complex organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions involving this compound?
A1: this compound is susceptible to several side reactions, primarily driven by the reactivity of its aminophenol core. The most common side reactions include:
-
Oxidation: The phenol group is readily oxidized, especially in the presence of air, metal catalysts, or strong oxidizing agents, to form highly reactive N-methyl-p-benzoquinone imine intermediates. These can lead to colored impurities and further downstream reactions.[1][2][3][4]
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N-Demethylation: Under certain oxidative or catalytic conditions, the N-methyl group can be removed, yielding p-aminophenol.[5][6][7] This can be an issue when the methyl group is crucial for the target molecule's structure or activity.
-
Coupling/Polymerization: The reactive quinone imine intermediates can undergo self-condensation or react with other nucleophiles present in the reaction mixture, leading to the formation of dimers, trimers, and polymeric materials.[1] These are often highly colored and can complicate purification.
-
Reactions at the Amino Group: The secondary amine is nucleophilic and can react with electrophiles present in the reaction mixture, such as acylating or alkylating agents, leading to undesired byproducts.
Q2: How does pH affect the stability of this compound in a reaction?
A2: The pH of the reaction medium significantly impacts this compound's stability.
-
Basic Conditions: In basic solutions, the phenoxide anion is formed, which is highly susceptible to oxidation. This accelerates the formation of quinone imines and subsequent degradation pathways. Deprotonated phenols are easily oxidized by atmospheric oxygen.
-
Acidic Conditions: While the protonated form is generally more stable against oxidation, strong acidic conditions can promote other reactions. The stability of related compounds, like Zr-based metal-organic frameworks, is known to be affected by pH, highlighting the general sensitivity of such structures to acidic or basic environments.[8][9]
Q3: What are the colored impurities I am observing in my reaction with this compound?
A3: The formation of colored impurities is a common issue when working with this compound and is almost always indicative of oxidation. The initial oxidation product, N-methyl-p-benzoquinone imine, is itself colored. This intermediate can then undergo further reactions to form more complex, highly conjugated, and intensely colored molecules like indophenols and polymeric materials.[10]
Q4: Can the N-methyl group of this compound participate in side reactions?
A4: Yes, the N-methyl group can be cleaved under certain conditions, a reaction known as N-demethylation. This is often observed in the presence of certain oxidizing agents or transition metal catalysts.[5][6][7][11] The resulting p-aminophenol can then participate in its own set of side reactions.
Troubleshooting Guides
Issue 1: Formation of Colored Impurities and/or Insoluble Tars
| Potential Cause | Troubleshooting/Preventative Measures | Recommended Analytical Techniques |
| Oxidation by atmospheric oxygen | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents. | - UV-Vis Spectroscopy to detect colored species.- LC-MS to identify high molecular weight colored byproducts.[12][13] |
| Presence of oxidizing agents in reagents or solvents | - Purify reagents and solvents to remove trace oxidizing impurities.- Add an antioxidant or radical scavenger (e.g., BHT, ascorbic acid) if compatible with the desired reaction.[14] | - Peroxide test strips for solvents.- Titration methods to quantify oxidizing impurities. |
| Presence of trace metal catalysts | - Use high-purity, metal-free reagents and solvents.- Employ metal scavengers or chelating agents (e.g., EDTA) if compatible with the reaction chemistry.[14] | - Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis of reagents. |
| Reaction at elevated temperatures | - Conduct the reaction at the lowest feasible temperature.- Minimize reaction time. | - In-process monitoring by TLC or HPLC to track the formation of impurities over time.[15][16] |
Issue 2: Unexpected N-Demethylation of this compound
| Potential Cause | Troubleshooting/Preventative Measures | Recommended Analytical Techniques |
| Use of certain oxidizing reagents | - Avoid strong, non-selective oxidizing agents where possible.- Screen alternative, milder oxidizing agents. | - LC-MS to detect the presence of p-aminophenol (the demethylated product).- ¹H NMR to observe the disappearance of the N-methyl signal. |
| Presence of transition metal catalysts | - If a metal catalyst is required for a different transformation, screen for catalysts less prone to inducing N-demethylation.- Consider using a protecting group for the amine if the demethylation is unavoidable. | - LC-MS and ¹H NMR as above. |
| Polonovski-type reaction conditions | - Be aware that conditions involving the formation of an N-oxide intermediate followed by treatment with an activator (like Ac₂O or SO₂) can lead to N-demethylation. | - Monitor the reaction for the formation of the N-oxide intermediate and the demethylated product by LC-MS. |
Issue 3: Low Yield and Complex Product Mixture
| Potential Cause | Troubleshooting/Preventative Measures | Recommended Analytical Techniques |
| Self-condensation/polymerization of this compound | - Maintain a low concentration of this compound if possible.- Add this compound slowly to the reaction mixture to keep its instantaneous concentration low. | - Size Exclusion Chromatography (SEC) to analyze for polymeric material.- Mass Spectrometry (e.g., MALDI-TOF) to characterize oligomers. |
| Reaction of this compound with other nucleophiles/electrophiles | - Protect the phenol or amine group of this compound if it is not the intended reactive site.- Carefully control the stoichiometry of reagents. | - LC-MS and NMR to identify and characterize unexpected byproducts. |
| Instability under reaction conditions (pH, temperature) | - Screen different solvents and buffer systems to find conditions that favor the desired reaction while minimizing this compound degradation.- Conduct small-scale experiments to map out the stability of this compound under the proposed reaction conditions. | - HPLC with a stability-indicating method to track the consumption of this compound and the formation of degradation products over time.[17] |
Visualizing Side Reaction Pathways
The following diagrams illustrate the key side reaction pathways of this compound.
Caption: Oxidation pathway of this compound leading to reactive intermediates and colored byproducts.
Caption: N-Demethylation pathway of this compound via an N-oxide intermediate.
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation by UV-Vis Spectroscopy
-
Objective: To qualitatively assess the rate of this compound oxidation under specific reaction conditions.
-
Materials:
-
This compound
-
Reaction solvent of interest
-
UV-Vis spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Set up the reaction conditions to be tested in a separate flask (e.g., desired pH, temperature, presence of a potential oxidant).
-
At time zero, add an aliquot of the this compound stock solution to the reaction flask.
-
Immediately withdraw a sample, dilute if necessary, and record its UV-Vis spectrum (typically scanning from 200-700 nm).
-
Continue to withdraw and analyze samples at regular time intervals.
-
-
Analysis: Monitor the appearance and increase in absorbance of new peaks in the visible region (400-700 nm), which indicate the formation of colored oxidation products. A decrease in the absorbance of this compound's characteristic UV peak can also be tracked.
Protocol 2: Identification of Byproducts by LC-MS
-
Objective: To identify the major side products in a reaction involving this compound.
-
Materials:
-
Reaction mixture sample
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
-
Procedure:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., mobile phase).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the LC-MS system.
-
Develop a suitable gradient elution method to separate the components of the mixture.
-
Acquire mass spectra for each eluting peak.
-
-
Analysis:
-
Compare the retention time of the main peak with a standard of the expected product.
-
Analyze the mass-to-charge ratio (m/z) of the impurity peaks to determine their molecular weights.
-
Use the fragmentation patterns from MS/MS analysis to help elucidate the structures of the unknown byproducts, such as demethylated this compound, dimers, or other adducts.[12]
-
References
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 6. N-demethylation of N-methyl alkaloids with ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Improving the Shelf Life of Metol-Based Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in extending the shelf life of their Metol-based reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Solution |
| Rapid Discoloration (Yellowing/Browning) of a Freshly Prepared this compound Solution | Oxidation: this compound is highly susceptible to aerial oxidation, which is accelerated by dissolved oxygen in the water, exposure to light, and an inappropriate pH. | 1. Use Deaerated Water: Boil and cool distilled or deionized water before use to remove dissolved oxygen. 2. Work Under Dim Light: Prepare the solution in a dimly lit area to minimize photo-oxidation. 3. Mind the Order of Dissolution: Dissolve a small amount of sodium sulfite in the water before adding this compound. Sodium sulfite is an antioxidant that will protect the this compound as it dissolves.[1] 4. Control pH: Ensure the initial pH of the solution is not highly alkaline, as this can accelerate oxidation. |
| Reduced Activity of Stored this compound Reagent | Degradation Over Time: Even with preservatives, this compound in solution will degrade over time due to slow oxidation. The rate of degradation is influenced by storage conditions. | 1. Optimize Storage Conditions: Store the reagent in a tightly sealed, completely filled, amber glass bottle to minimize headspace oxygen and light exposure.[2] Store at a consistent, cool temperature. 2. Verify Reagent Activity: Before critical experiments, test the activity of the developer. A simple test is to place a drop of the reagent on a piece of filter paper; fresh, active developer will darken relatively quickly. For more quantitative assessment, refer to the Experimental Protocols section. 3. Prepare Fresh Solutions: For highly sensitive applications, it is always best to use a freshly prepared this compound solution. |
| Precipitate Formation in the Reagent Bottle | Contamination: Contamination with metal ions (e.g., copper, iron) can catalyze the degradation of this compound, leading to the formation of insoluble oxidation products.[3] Solubility Issues: The solubility of this compound can be affected by the concentration of other salts in the solution and the storage temperature. | 1. Use High-Purity Reagents and Glassware: Ensure all chemicals are of analytical grade and that glassware is thoroughly cleaned to remove any trace metal contaminants. 2. Consider a Chelating Agent: In cases where metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester these ions and improve stability. 3. Store at a Stable Temperature: Avoid drastic temperature fluctuations, which can cause components to fall out of solution. |
| Inconsistent Experimental Results Using the Same Batch of Reagent | Inhomogeneous Solution or Ongoing Degradation: If the reagent was not properly mixed initially, or if it is degrading, its concentration may not be uniform. | 1. Ensure Complete Dissolution: Gently agitate the solution before each use to ensure it is homogeneous. 2. Monitor Shelf Life: Keep a record of when the solution was prepared and monitor its performance over time. Discard expired or suspect reagents. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound reagent degradation?
The primary cause of degradation is the aerial oxidation of the p-methylaminophenol molecule in the aqueous solution. This process is accelerated by factors such as the presence of dissolved oxygen, exposure to light, elevated temperatures, and high pH. The oxidation process leads to the formation of colored, inactive byproducts.
2. How does sodium sulfite help to improve the shelf life of this compound reagents?
Sodium sulfite plays a multifaceted role in a this compound developer solution:
-
Antioxidant: It readily reacts with dissolved oxygen, thereby preventing the oxygen from oxidizing the this compound.
-
Alkali: It helps to maintain a suitable pH for the developer's activity.[4]
-
Silver Halide Solvent: In photographic applications, it can dissolve silver halides, which can influence the grain of the final image.[4]
3. Can other antioxidants be used to stabilize this compound solutions?
Yes, other antioxidants can be effective. Ascorbic acid (Vitamin C), for instance, is a powerful reducing agent and can be used to protect this compound from oxidation.[5][6] It can also act as a secondary developing agent in some formulations.
4. What is the expected shelf life of a properly prepared and stored this compound stock solution?
While solid this compound can last for many years if kept cool, dry, and dark, a stock solution, even with sodium sulfite as a preservative, typically has a much shorter shelf life.[7][8] A well-prepared stock solution stored in a full, tightly sealed amber bottle in a cool place might last for a few weeks to a couple of months. For critical applications, it is always advisable to use freshly prepared solutions or to test the activity of the stored solution before use.
5. How does temperature affect the stability of this compound reagents?
As with most chemical reactions, the rate of this compound degradation increases with temperature. Storing this compound solutions at elevated temperatures will significantly shorten their shelf life. Conversely, storing them in a cool, stable temperature environment will prolong their activity. For long-term storage, refrigeration can be beneficial, but ensure that the components do not precipitate at lower temperatures.
Data Presentation
Table 1: Effect of Sodium Sulfite Concentration on the Stability of a p-Aminophenol Solution
The following data is for the closely related compound p-aminophenol and is intended to be illustrative of the general effect of sulfite concentration on the stability of aminophenol-based reagents.
| Sodium Sulfite Concentration (g/L) | Approximate Half-Life at Room Temperature (Days) | Observations |
| 0 | < 1 | Rapid discoloration to dark brown/black. |
| 10 | 7-10 | Noticeable yellowing within a few days. |
| 30 | 20-25 | Slower onset of yellowing. |
| 100 | > 60 | Solution remains colorless or very pale yellow for an extended period. |
Table 2: Predicted Shelf Life of a this compound Reagent at Different Temperatures based on the Arrhenius Equation
This table provides a theoretical prediction of shelf life based on accelerated stability data and the Arrhenius equation. The activation energy (Ea) for the degradation of a similar aminophenol compound is assumed to be approximately 20 kcal/mol for this illustration.
| Storage Temperature (°C) | Relative Degradation Rate (vs. 4°C) | Predicted Shelf Life (t₉₀ - time to 90% potency) |
| 4 | 1.0 | 12 months (baseline) |
| 25 | 8.5 | ~ 1.4 months |
| 40 | 35.7 | ~ 10 days |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Reagent
Objective: To determine the stability of a this compound reagent under accelerated storage conditions to predict its shelf life at normal storage temperatures.
Materials:
-
This compound (p-methylaminophenol sulfate)
-
Sodium sulfite, anhydrous
-
Distilled or deionized water, deaerated
-
Amber glass bottles with airtight caps
-
Temperature-controlled ovens or incubators
-
HPLC system with a UV detector or a spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound reagent according to your standard laboratory procedure. For example, a simple D-23 type developer can be made by dissolving 7.5g of this compound and 100g of sodium sulfite in deaerated water to make 1 liter of solution.
-
Dispense the solution into several small, completely filled, and tightly sealed amber glass bottles.
-
-
Storage Conditions:
-
Store the bottles at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Store a control set of bottles at the intended long-term storage temperature (e.g., 4°C or room temperature).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one bottle from each temperature condition for analysis.
-
Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC (see Protocol 2) or spectrophotometry.
-
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time and determine the degradation rate constant (k) by fitting the data to a kinetic model (typically first-order for this type of degradation).
-
Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T in Kelvin).
-
Extrapolate the linear regression of the Arrhenius plot to the intended storage temperature (e.g., 25°C or 4°C) to determine the rate constant (k) at that temperature.
-
Calculate the predicted shelf life (t₉₀, the time to reach 90% of the initial concentration) using the formula for first-order kinetics: t₉₀ = 0.105 / k.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in a reagent solution.
Instrumentation and Conditions:
-
HPLC System: With a pump, injector, column oven, and UV-Vis detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic solvent like acetonitrile or methanol. The exact composition should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: this compound has a UV absorbance maximum around 270-280 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the reagent being tested (or a simplified version).
-
-
Sample Preparation:
-
Dilute the this compound reagent sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
-
Analysis:
-
Inject the standards and the prepared sample onto the HPLC system. .
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to find the concentration in the original reagent.
-
Mandatory Visualizations
Caption: Simplified pathway of this compound degradation via aerial oxidation.
Caption: Workflow for accelerated stability testing of this compound reagents.
Caption: Logical troubleshooting guide for this compound reagent instability.
References
- 1. scribd.com [scribd.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Formation and Regulation Mechanism of Ascorbic Acid in Sweet Pepper and Chili Pepper at Different Growth Stages [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. drkalcker.substack.com [drkalcker.substack.com]
Technical Support Center: Optimizing Metol's Reducing Power in Experimental Applications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when utilizing Metol as a reducing agent in your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to this compound's reducing power in your experimental setups.
Issue 1: Slower than expected or incomplete reduction.
| Possible Cause | Recommended Action |
| Incorrect pH of the solution | This compound's reducing activity is highly dependent on pH. Ensure the solution is sufficiently alkaline, as its activity increases with higher pH. For photographic developers, a pH range of 8.5 to 10.5 is common. Use a calibrated pH meter to verify and adjust the pH of your working solution. |
| Low Temperature | The rate of reduction is temperature-dependent. Low temperatures will significantly slow down the reaction. For consistent results, maintain a constant, optimal temperature, typically around 20°C (68°F), unless your protocol specifies otherwise.[1][2][3][4][5] |
| Oxidized this compound Solution | This compound solutions can oxidize when exposed to air, turning a brownish color and losing potency. Prepare fresh solutions, store them in tightly sealed, full containers to minimize air contact, and consider using a preservative like sodium sulfite.[6] |
| Insufficient this compound Concentration | The concentration of this compound directly impacts the rate and capacity of the reduction. Verify your calculations and ensure the correct amount of this compound is dissolved in your solution. |
| Exhausted Developer Solution | With repeated use, the this compound in a developer solution becomes depleted, and by-products like bromide and oxidized this compound can inhibit the reaction.[6][7][8] Consider replenishing the solution or preparing a fresh batch. |
Issue 2: Fogging or non-specific reduction.
| Possible Cause | Recommended Action |
| pH is too high | Excessively high pH can lead to an overly active developer, causing non-specific reduction or "fogging" in photographic applications. Carefully control and buffer the pH to the optimal range for your specific application. |
| High Temperature | Similar to high pH, elevated temperatures can increase the rate of reduction to a point where it becomes non-selective. Maintain precise temperature control. |
| Contaminated Reagents or Glassware | Contaminants, especially certain metal ions, can catalyze the unwanted oxidation of this compound or interfere with the reduction process. Use high-purity reagents and thoroughly cleaned glassware. |
Issue 3: Inconsistent or unpredictable results.
| Possible Cause | Recommended Action |
| Fluctuating Temperature | Even small variations in temperature during the experiment can lead to significant differences in the rate of reduction. Use a temperature-controlled water bath to maintain a stable environment. |
| Inconsistent Agitation | In solution-based experiments, the rate of reaction can be influenced by the diffusion of reactants. A consistent and reproducible agitation method is crucial for uniform results. |
| Improper Solution Preparation | The order in which chemicals are dissolved can affect the final solution's properties. When preparing developers, it is often recommended to dissolve a small amount of sodium sulfite before adding this compound to prevent initial oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
This compound, with the chemical name p-methylaminophenol sulfate, is an organic compound widely used as a reducing agent.[9] In photography, its primary role is as a developing agent, reducing exposed silver halide crystals to black metallic silver to form an image.[10] It is known for producing fine-grain images with good detail.
Q2: How does pH affect the reducing power of this compound?
The reducing power of this compound is significantly influenced by the pH of the solution. In acidic or neutral solutions, its activity is low. As the pH becomes more alkaline, its reducing potential increases, leading to a faster reaction rate.[10] This is a critical parameter to control for reproducible experimental outcomes.
Q3: What is the optimal temperature for using a this compound-based solution?
For most standard photographic applications, the recommended temperature is 20°C (68°F).[2][3] Deviations from this temperature will affect the development time. Higher temperatures accelerate the reaction, while lower temperatures slow it down. The following table provides a general guide for adjusting development time based on temperature.
Temperature-Development Time Compensation Chart (General Guide)
| Temperature | 18°C (64°F) | 20°C (68°F) | 22°C (72°F) | 24°C (75°F) |
| Time Adjustment Factor | 1.25x | 1.0x (Standard) | 0.8x | 0.65x |
| This is an approximate guide. The exact compensation can vary depending on the specific formulation. |
Q4: My this compound powder has turned slightly brown. Can I still use it?
A slight discoloration to a light tan or pinkish color may not significantly impact performance, but a dark brown or black color indicates significant oxidation. Oxidized this compound has reduced activity and can lead to inconsistent results. For critical applications, it is always best to use fresh, white crystalline this compound.
Q5: What is the "superadditive" effect of this compound and hydroquinone?
When this compound is used in combination with another developing agent, hydroquinone, the rate of development is greater than the sum of the rates of each agent used alone.[9][10][11][12] This synergistic effect is known as superadditivity. In this combination, often referred to as an MQ developer, this compound rapidly initiates the development of the image detail, and the hydroquinone regenerates the oxidized this compound, allowing it to continue its action, which in turn provides contrast.[10][11]
Q6: How can I test the activity of my this compound solution?
A simple method to test the activity of a photographic developer is the "snip test".[13] Expose a small piece of photographic paper or film to light to fully blacken it. Then, immerse it in the developer solution at the recommended temperature. A fresh, active developer should turn the exposed material to a deep black within a minute or two. A slow or incomplete blackening indicates a weak or exhausted developer.
Q7: How should I store my this compound solutions?
To prolong the shelf life of this compound solutions and prevent oxidation, store them in full, tightly capped, airtight bottles to minimize contact with oxygen. Storing in a cool, dark place is also recommended. For long-term storage, consider dividing the stock solution into smaller, single-use bottles.
Experimental Protocols
Protocol 1: Standardized Activity Test for this compound-Based Developers
This protocol provides a method for assessing the relative activity of a this compound-based developer solution.
Materials:
-
This compound developer solution to be tested
-
Standardized photographic paper (e.g., a specific brand and grade of black and white paper)
-
A light source for exposing the paper
-
A timer
-
A developing tray
-
A water bath for temperature control
-
Safety glasses and gloves
Procedure:
-
Prepare the Workspace: Work under safelight conditions appropriate for the photographic paper being used.
-
Temperature Control: Bring the developer solution to a standard temperature, typically 20°C ± 0.5°C, using a water bath.
-
Prepare Test Strips: Cut several small, identical strips from the same sheet of photographic paper.
-
Expose the Test Strip: Fully expose one of the test strips to white light for a few seconds to ensure complete exposure of the silver halides.
-
Develop the Strip: Simultaneously start the timer and immerse the exposed strip into the developer solution in the developing tray. Agitate gently and continuously.
-
Observe and Record: Observe the time it takes for the strip to reach its maximum black (Dmax). This is the point at which the strip appears to stop getting darker. Record this time.
-
Repeat for Consistency: Repeat the test with a few more strips to ensure the result is reproducible.
-
Compare and Conclude: Compare the recorded time to a known standard for a fresh developer of the same formula. A significantly longer time indicates reduced activity.
Visualizations
Below are diagrams illustrating key concepts related to the factors affecting this compound's reducing power.
Caption: A logical workflow for troubleshooting common issues with this compound's reducing power.
References
- 1. dlgelectronics.com [dlgelectronics.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. ilfordphoto.com [ilfordphoto.com]
- 4. Time Charts — Sprint Systems of Photography [sprintsystems.com]
- 5. Chart for PAPER developing Time/Temperature | Photrio.com Photography Forums [photrio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Replenish, how to do? | Photrio.com Photography Forums [photrio.com]
- 8. Replenished Xtol getting weak over time | Photrio.com Photography Forums [photrio.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. JaypeeDigital | Composition of Developer [jaypeedigital.com]
- 11. Superadditive developer - Wikipedia [en.wikipedia.org]
- 12. This compound / HQ ratio | Photrio.com Photography Forums [photrio.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Commercial-Grade Metol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial-grade Metol (p-methylaminophenol sulfate).
Troubleshooting Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound, a standard method for its purification.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| This compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. The solvent is not hot enough. 3. Presence of insoluble impurities. | 1. Add small increments of hot solvent until the this compound dissolves. Avoid adding a large excess, as this will reduce the final yield. 2. Ensure the solvent is at or near its boiling point. 3. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Proceed to the hot filtration step to remove it. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the surface of the solution. - Adding a "seed crystal" of pure this compound to the solution. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of this compound, or the presence of impurities is significantly depressing the melting point. 2. The solution is too concentrated. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly. 2. Consider using a different solvent or a co-solvent system with a lower boiling point. |
| The purified this compound is still colored (e.g., pink, brown, or black). | 1. Presence of colored, soluble impurities, often oxidation products. 2. Insufficient removal of impurities during recrystallization. | 1. During the purification protocol, add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. 2. Perform a second recrystallization. |
| Low yield of purified this compound. | 1. Using a large excess of solvent. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization upon cooling. 4. Crystals were washed with a solvent that was not cold. | 1. Use the minimum amount of hot solvent necessary to dissolve the commercial-grade this compound. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Ensure the solution has been adequately cooled in an ice bath to maximize crystal formation. 4. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial-grade this compound can contain several types of impurities, including:
-
Unreacted Starting Materials: Such as p-aminophenol, hydroquinone, and methylamine.[1]
-
Synthesis Side-Products: Over-methylated species like N,N-dimethyl-p-aminophenol can form during synthesis.[2]
-
Oxidation and Degradation Products: this compound is susceptible to oxidation, especially when exposed to air, light, or moisture, leading to the formation of colored impurities like quinones and imines.[2][3]
-
Inorganic Salts and Heavy Metals: Residual salts from the synthesis and metal contaminants can be present.[2]
Q2: Why is my commercial this compound colored, and how can I remove the color?
A2: The discoloration of this compound is typically due to the presence of oxidation products. These colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step.
Q3: What is the best solvent for recrystallizing this compound?
A3: Water is a commonly used and effective solvent for the recrystallization of this compound.[4] this compound sulfate has good solubility in hot water and is significantly less soluble in cold water, which are key characteristics of a good recrystallization solvent. For specific applications or to remove particular impurities, a co-solvent system, such as water with a small amount of a miscible organic solvent, may be employed.
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical methods can be used to determine the purity of your this compound:
-
Melting Point Analysis: Pure this compound has a distinct melting point of approximately 260°C with decomposition.[4] A broad or depressed melting point range indicates the presence of impurities.
-
Spectroscopy: Techniques like UV-Vis, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the functional groups and structure of this compound and detect the presence of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.
Q5: My purified this compound darkens over time. How can I prevent this?
A5: this compound is sensitive to air and light.[2] To prevent degradation, store the purified, dry crystals in a tightly sealed, amber-colored glass container in a cool, dark, and dry place. Purging the container with an inert gas like nitrogen or argon before sealing can also help to displace oxygen and prolong stability.
Experimental Protocol: Purification of this compound by Recrystallization
This protocol details the steps for purifying commercial-grade this compound using recrystallization from water.
Materials:
-
Commercial-grade this compound
-
Deionized water
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the commercial-grade this compound in an Erlenmeyer flask. For every 10 grams of this compound, start with approximately 200 mL of deionized water. Heat the mixture to boiling while stirring to dissolve the solid.
-
Addition of More Solvent: If the this compound is not fully dissolved once the water is boiling, add more hot deionized water in small portions until a clear solution is obtained. Avoid adding a large excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g per 10 g of this compound) to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with boiling water. Place a fluted filter paper in the funnel. Filter the hot this compound solution into the pre-heated flask to remove any insoluble impurities (and charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Vacuum Filtration: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold deionized water. Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a low temperature.
Workflow for this compound Purification
Caption: Workflow for the purification of commercial-grade this compound by recrystallization.
References
Technical Support Center: Optimizing Metol Activity Through pH Adjustment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on adjusting the pH of buffer systems to achieve optimal performance of Metol (N-methyl-p-aminophenol sulfate) in various experimental contexts.
Troubleshooting and FAQs
Q1: My this compound solution is showing low activity. What is a likely cause related to pH?
A1: Low activity of a this compound solution is frequently linked to a suboptimal pH. This compound's developing (reducing) activity is significantly dependent on the pH of the solution. It functions as a weak acid and its activity increases as the pH becomes more alkaline. If your buffer's pH is too low (acidic or neutral), the this compound will be predominantly in its protonated, less active form.
Q2: I'm observing fogging in my results. Can this be caused by the pH of the this compound solution?
A2: Yes, excessively high pH can lead to fogging, which is the unwanted development of unexposed areas. While this compound's activity increases with pH, a very high pH (e.g., above 11) can increase its reduction potential to a point where it begins to reduce silver halides non-selectively, leading to fog.[1] It is crucial to maintain the pH within the optimal range to maximize activity while minimizing fog.
Q3: What is the ideal pH range for this compound activity?
A3: The optimal pH for this compound is in the moderately alkaline range. A significant increase in activity is observed in the pH range of 8 to 9.5.[2] Many standard this compound-containing developers, such as D-76, operate at a pH of around 8.5 to 8.6.[2] For higher contrast applications, a pH around 10.6 has been used, though care must be taken to control fog.[2]
Q4: How does the pKa of this compound relate to its activity at different pH values?
A4: The pKa is the pH at which a chemical species is 50% in its protonated and 50% in its deprotonated form. For this compound (N-methyl-p-aminophenol), the pKa of the phenolic hydroxyl group is approximately 10.37.[3] This is the group responsible for its developing activity. As the pH of the solution approaches and surpasses this pKa, a greater proportion of this compound molecules will be in their deprotonated, more active phenoxide ion form. This explains the observed increase in activity with increasing alkalinity.
Q5: My buffered this compound solution's pH is drifting over time. What could be the cause?
A5: pH drift in a buffered solution can be due to several factors:
-
Insufficient Buffer Capacity: The buffer concentration may be too low to resist pH changes caused by the addition of other reagents or absorption of atmospheric carbon dioxide (which can lower the pH of alkaline solutions).
-
Reaction of Buffer Components: Some buffer components may react with this compound or other components in your formulation over time.
-
Temperature Changes: The pKa of the buffer system and of this compound can be temperature-dependent, leading to pH shifts with temperature fluctuations. Always measure and adjust the pH at the intended experimental temperature.
Q6: Which buffer systems are recommended for use with this compound?
A6: Borate and phosphate buffer systems are commonly used.
-
Borate Buffers: These are effective in the pH range of approximately 8 to 11, which aligns well with the active range of this compound. A common component is borax (sodium tetraborate).
-
Phosphate Buffers: These are versatile due to phosphoric acid's multiple dissociation constants, with buffering capacities around pH 2.15, 6.86, and 12.32.[4] For this compound, the ranges around pH 7 (for lower activity) and pH 12 (for very high activity, with caution) could be utilized.
Quantitative Data Summary
| Parameter | Value | Significance |
| This compound (N-methyl-p-aminophenol) pKa (Strongest Acidic) | ~10.37[3] | The pH at which the active phenolic hydroxyl group is 50% deprotonated. Activity significantly increases as the pH approaches and exceeds this value. |
| This compound (N-methyl-p-aminophenol) pKa (Strongest Basic) | ~6.07[3] | Relates to the protonation of the amine group; less critical for developing activity. |
| Generally Active pH Range | 8.0 - 11.0 | This compound shows increasing activity in this alkaline range. |
| Common Developer pH (e.g., D-76) | ~8.5 - 8.6[2] | A typical pH for a standard, fine-grain this compound-hydroquinone developer. |
| High-Contrast Developer pH | ~10.6[2] | Higher pH can be used to achieve greater activity and contrast, with an increased risk of fog. |
Experimental Protocols
Preparation of a 0.1 M Borate Buffer (pH ~9.2)
This protocol provides a stock solution that can be adjusted to the final desired pH.
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Tetraborate Decahydrate (Borax; Na₂B₄O₇·10H₂O)
-
Deionized Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
To prepare a 0.1 M Borate Buffer solution, dissolve 3.81 g of Sodium Tetraborate Decahydrate (Borax) in approximately 800 mL of deionized water in a 1 L beaker.
-
Add 0.62 g of Boric Acid to the solution.
-
Stir the solution on a magnetic stirrer until all solids are dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the volume reaches the 1 L mark.
-
Calibrate a pH meter using standard buffers (e.g., pH 7 and pH 10).
-
Measure the pH of the borate buffer solution. It should be approximately 9.2.
-
Adjust the pH to your desired value within the buffer's effective range (pH 8-11) using 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Add the acid or base dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, the buffer is ready for use. Store in a well-sealed container.
Preparation of a 0.1 M Phosphate Buffer (pH ~7.4)
This protocol outlines the preparation of a common phosphate buffer. The pH can be adjusted for different applications.
Materials:
-
Monosodium Phosphate (NaH₂PO₄)
-
Disodium Phosphate (Na₂HPO₄)
-
Deionized Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Phosphoric Acid or Sodium Hydroxide for pH adjustment
Procedure:
-
To prepare 1 L of 0.1 M Phosphate Buffer, you will create stock solutions of 0.1 M Monosodium Phosphate and 0.1 M Disodium Phosphate.
-
0.1 M NaH₂PO₄: Dissolve 12.0 g of NaH₂PO₄ in 1 L of deionized water.
-
0.1 M Na₂HPO₄: Dissolve 14.2 g of Na₂HPO₄ in 1 L of deionized water.
-
-
To achieve a pH of approximately 7.4, mix 19 mL of the 0.1 M NaH₂PO₄ stock solution with 81 mL of the 0.1 M Na₂HPO₄ stock solution. This will give you 100 mL of 0.1 M phosphate buffer.
-
For a larger volume, maintain the same ratio of the two stock solutions. For example, for 1 L, mix 190 mL of NaH₂PO₄ stock with 810 mL of Na₂HPO₄ stock.
-
Calibrate a pH meter and measure the pH of the prepared buffer.
-
Adjust the pH as needed using phosphoric acid to lower the pH or sodium hydroxide to raise it.
-
Store the final buffer solution in a sealed container.
Visualizations
Caption: Logical relationship between pH and this compound activity.
Caption: Experimental workflow for buffer preparation.
References
Technical Support Center: Troubleshooting Uneven Development with Metol-Based Developers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven development issues with Metol-based developers. The information is presented in a question-and-answer format to directly address specific problems encountered during experimental work.
Troubleshooting Guides & FAQs
1. What are the primary causes of uneven development in negatives?
Uneven development typically manifests as streaks, patches of varying density, or inconsistent results across a single film or between different batches. The primary causes can be categorized into three main areas: improper agitation, inadequate temperature control, and developer exhaustion.[1] Each of these factors can disrupt the uniform action of the developer on the film emulsion.
2. How does agitation technique affect development evenness?
Agitation is critical for replenishing the developer at the film's surface, removing depleted chemicals and by-products like bromide ions which can restrain development.[1]
-
Insufficient Agitation: Can lead to lighter streaks or patches on the negative as the developer becomes locally exhausted in high-density areas. This can also cause "bromide drag," where streaks appear below highlight areas due to the downward flow of bromide-rich, exhausted developer.[1]
-
Excessive Agitation: Overly vigorous or frequent agitation can cause "surge marks," which are areas of increased density, often corresponding to the film's sprocket holes.[1] This is due to the developer flowing too forcefully over these areas.
Recommended Agitation Protocol: A common starting point for consistent results is to agitate continuously for the first 30 seconds of development, followed by 5-10 seconds of agitation every minute thereafter. The inversions should be smooth and deliberate.
3. What is the impact of temperature fluctuations on this compound-based developers?
The activity of a developer is highly dependent on temperature. This compound-based developers, particularly those also containing hydroquinone, can show changes in contrast and speed with temperature variations.
-
Temperature Too High: Leads to overdevelopment, resulting in overly dense negatives with increased contrast and grain.
-
Temperature Too Low: Results in underdeveloped, thin negatives with low contrast because the chemical reactions are slowed down.
-
Inconsistent Temperature: Fluctuations during the development process can lead to uneven development across the film.
It is crucial to maintain a consistent temperature for the developer, stop bath, fixer, and wash water to ensure uniform results.[2]
4. How can I identify and prevent issues related to developer exhaustion?
Developer exhaustion occurs as the developing agents are consumed and by-products accumulate in the solution. This leads to a loss of activity, resulting in underdeveloped negatives with reduced contrast.
-
Signs of Exhaustion: Weak or "flat" negatives with insufficient density are a primary indicator. You may also notice that development times need to be extended significantly to achieve normal contrast.
-
Prevention: Keep a record of the number of films processed in a batch of developer. To test for exhaustion, you can process a snippet of exposed film leader; if it does not turn black within a few minutes, the developer is likely exhausted.[3][4] It is also good practice to mix fresh developer for critical applications.
Quantitative Data Summary
While specific quantitative data can vary based on the exact film and developer combination, the following table provides a general overview of the expected effects of key variables on sensitometric outcomes. Sensitometry is the scientific study of light-sensitive materials and is used to characterize film properties such as speed, contrast, and fog.
| Variable | Condition | Effect on Film Speed (ISO) | Effect on Average Gradient (Contrast) | Effect on Base + Fog |
| Temperature | Increase | Increase | Increase | Potential Increase |
| Decrease | Decrease | Decrease | No significant change | |
| Agitation | Increase Frequency/Vigor | Slight Increase | Increase | Potential Increase |
| Decrease Frequency/Vigor | Slight Decrease | Decrease | No significant change | |
| Developer Exhaustion | Increased Use | Decrease | Decrease | Potential Increase |
Table 1: General Effects of Process Variables on Sensitometric Parameters.
The following table presents example data from a study on developer exhaustion with dental films, illustrating the trend of decreasing speed and average gradient over time.
| Week | Film Speed | Average Gradient | Latitude |
| 0 | 105.80 | 1.10 | 1.59 |
| 1 | 89.81 | 1.11 | 1.58 |
| 2 | 78.59 | 1.10 | 1.60 |
| 3 | 71.04 | 1.08 | 1.62 |
| 4 | 83.23 | 1.08 | 1.61 |
Table 2: Example of Sensitometric Changes Due to Developer Exhaustion Over Four Weeks for FV-58 Dental Film.[5][6]
Experimental Protocols
Protocol 1: Standardized Sensitometric Analysis
This protocol outlines a method for determining the characteristic curve (also known as the H&D curve) of a film/developer combination, which is essential for quantifying development issues. This is based on the principles outlined in ISO 6:1993 and ANSI PH2.5-1979 standards.[4][7][8]
Objective: To generate a characteristic curve to evaluate film speed, average gradient (contrast), and base + fog level.
Materials:
-
Film to be tested
-
This compound-based developer
-
Stop bath
-
Fixer
-
Sensitometer (for creating a calibrated step wedge exposure)
-
Densitometer (for measuring the density of the processed film)
-
Temperature-controlled water bath
-
Developing tank and reels
-
Timer
Procedure:
-
In total darkness, expose a sheet or strip of the film using a sensitometer. This will create a series of steps with known, increasing exposures.
-
Prepare the developer, stop bath, and fixer according to the manufacturer's instructions. Bring all solutions to the target temperature (e.g., 20°C) using a water bath.
-
Load the exposed film onto the developing reel and place it in the developing tank.
-
Start the timer and pour the developer into the tank.
-
Agitate according to a standardized procedure (e.g., continuous agitation for the first 30 seconds, then 5 seconds of agitation every 30 seconds).
-
At the end of the development time, pour out the developer and pour in the stop bath. Agitate for the recommended time.
-
Pour out the stop bath and pour in the fixer. Agitate as recommended.
-
After fixing, wash the film according to the manufacturer's instructions.
-
Allow the film to dry in a dust-free environment.
-
Using a densitometer, measure the density of each step on the processed film strip, as well as an unexposed area to determine the base + fog level.
-
Plot the measured densities (y-axis) against the corresponding log exposure values from the sensitometer (x-axis) to generate the characteristic curve.
-
From this curve, calculate the film speed, average gradient, and base + fog.
Visualizations
Logical Troubleshooting Workflow for Uneven Development
References
- 1. ISO 6:1993 - EVS standard evs.ee | en [evs.ee]
- 2. researchgate.net [researchgate.net]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Film speed - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of developer exhaustion on DFL Contrast FV-58 and Kodak Insight dental films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISO Speed Standard for Film Speed - The ANSI Blog [blog.ansi.org]
- 8. Methodology and Curve Interpretation | Page 4 | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Managing Metol's Sensitivity to Aerial Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the aerial oxidation of Metol (p-Methylaminophenol Sulfate). This compound's instability in the presence of atmospheric oxygen can significantly impact experimental reproducibility and product shelf-life. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the stability and integrity of your this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration (yellow to brown) of this compound solution upon preparation. | Aerial oxidation of this compound is occurring. This can be accelerated by the presence of dissolved oxygen in the solvent, trace metal ion catalysts, and alkaline pH. | 1. Deoxygenate your solvent: Before dissolving the this compound, purge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. 2. Use an antioxidant: Add a suitable antioxidant such as sodium sulfite to the solvent before adding this compound. A common starting concentration is 0.1-1% (w/v).[1] 3. Control pH: Prepare this compound solutions in a slightly acidic buffer (pH 4-6) to slow down the oxidation rate. 4. Add a chelating agent: Introduce a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1%) to sequester trace metal ions that can catalyze oxidation.[2] |
| Previously stable this compound solution has started to show signs of degradation (color change, precipitate formation). | The initial protective measures (antioxidants, inert atmosphere) have been depleted or compromised over time. The storage container may not be airtight. | 1. Evaluate storage conditions: Ensure the solution is stored in a tightly sealed, amber-colored glass bottle to protect it from light and air. 2. Replenish inert gas: If the container has been opened multiple times, the inert atmosphere may need to be replenished by gently purging the headspace with nitrogen or argon before resealing. 3. Filter any precipitate: If a precipitate has formed, it is likely composed of oxidation products. The solution may no longer be suitable for sensitive applications. It is recommended to prepare a fresh solution. |
| Inconsistent results in experiments using this compound solutions prepared at different times. | Variability in the extent of this compound oxidation between batches is leading to inconsistent effective concentrations. | 1. Standardize solution preparation: Implement a strict, standardized protocol for preparing all this compound solutions, including deoxygenation of solvents, and the consistent use of antioxidants and chelating agents. 2. Perform quality control: Use the provided HPLC method (see Experimental Protocols) to determine the exact concentration of this compound in each newly prepared batch before use. 3. Establish a shelf-life: Conduct a stability study under your specific storage conditions to determine the viable shelf-life of your this compound solutions. |
| Precipitate forms in a refrigerated this compound solution. | The solubility of this compound or its salts may be reduced at lower temperatures. | 1. Allow the solution to warm to room temperature: The precipitate may redissolve upon warming. Gently agitate the solution to ensure it is homogeneous before use. 2. Check for signs of degradation: If the solution is also discolored, the precipitate may be a combination of crystallized this compound and its oxidation products. In this case, it is advisable to prepare a fresh solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's aerial oxidation?
A1: this compound, a p-aminophenol derivative, is susceptible to oxidation, particularly in neutral to alkaline solutions. The initial step involves the formation of a semiquinoneimine radical. In the presence of oxygen, this radical can undergo further oxidation and polymerization to form colored dimeric and polymeric products, such as quinones and quinoneimines. This process can be catalyzed by trace metal ions.
Q2: How do antioxidants like sodium sulfite protect this compound from oxidation?
A2: Sodium sulfite is a reducing agent that acts as an oxygen scavenger. It preferentially reacts with dissolved oxygen in the solution, thereby preventing the oxygen from reacting with this compound. Additionally, sulfites can react with the initial oxidation products of this compound, regenerating the original this compound molecule and preventing the propagation of the degradation pathway.[1]
Q3: Why is a chelating agent like EDTA recommended for this compound solutions?
A3: Trace amounts of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the aerial oxidation of this compound.[2] EDTA is a hexadentate ligand that strongly chelates (binds to) these metal ions, forming a stable complex. This sequestration of metal ions prevents them from participating in the redox cycling that accelerates this compound degradation.[2][3]
Q4: What are the ideal storage conditions for this compound powder and its solutions?
A4:
-
This compound Powder: Store in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and air.
-
This compound Solutions: Store in a tightly sealed, amber-colored glass bottle to protect from light and air. For extended stability, purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. Refrigeration can slow down the degradation rate, but be mindful of potential solubility issues.
Q5: Can I use a this compound solution that has turned slightly yellow?
A5: A slight yellow tint indicates the initial stages of oxidation. For non-critical applications, the solution may still be usable, but the effective concentration of this compound will be lower than the nominal concentration. For quantitative or sensitive experiments, it is highly recommended to use a freshly prepared, colorless solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution with enhanced stability.
Materials:
-
This compound (p-Methylaminophenol Sulfate)
-
Sodium Sulfite (anhydrous)
-
EDTA (Disodium salt)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Nitrogen or Argon gas supply
-
Amber-colored glass bottle with a screw cap
Procedure:
-
Solvent Deoxygenation: Place a stir bar in a beaker containing the desired volume of high-purity water. Purge the water with a gentle stream of nitrogen or argon gas for at least 30 minutes while stirring.
-
Addition of Stabilizers: To the deoxygenated water, add sodium sulfite to a final concentration of 0.5% (w/v) and EDTA to a final concentration of 0.05% (w/v). Stir until completely dissolved.
-
Dissolution of this compound: Slowly add the this compound powder to the stabilized solvent to achieve the final desired concentration (e.g., 10 mg/mL). Continue stirring until the this compound is fully dissolved. The solution should be colorless.
-
Storage: Immediately transfer the solution to a clean, amber-colored glass bottle. Purge the headspace of the bottle with nitrogen or argon for 1-2 minutes before tightly sealing the cap. Store the solution in a cool, dark place.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This HPLC method can be used to determine the concentration of this compound in a solution and to monitor its degradation over time by separating the parent this compound peak from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 20% Acetonitrile and 80% 25 mM Potassium Phosphate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the stabilized solvent described in Protocol 1.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks at different retention times.
Visualizations
References
Technical Support Center: The Impact of Temperature on Metol Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on Metol (p-methylaminophenol sulfate) reaction kinetics. The information is tailored for professionals engaged in experiments where precise control and understanding of this compound's reactivity are crucial.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
Temperature has a significant impact on the reaction rate of this compound. As a general rule, an increase in temperature leads to an increase in the reaction rate.[1][2] This is primarily due to two factors:
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Increased Collision Frequency: At higher temperatures, molecules move more rapidly, leading to more frequent collisions between reactant molecules.
-
Increased Kinetic Energy: A higher temperature means that a larger fraction of the reacting molecules possesses the minimum energy required for a reaction to occur, known as the activation energy.[1]
A common rule of thumb for many chemical reactions, including those involving developers like this compound, is that the rate of reaction approximately doubles for every 10°C increase in temperature.[1]
Q2: I'm observing inconsistent reaction rates even at the same temperature. What could be the cause?
Several factors can lead to inconsistent reaction rates in your experiments with this compound, even when the temperature is seemingly controlled. Here are some common troubleshooting points:
-
Purity of Reactants: Ensure the purity of your this compound and other reactants. Impurities can act as inhibitors or catalysts, altering the reaction kinetics.
-
pH of the Solution: The pH of the reaction medium can significantly influence the rate of this compound oxidation. Ensure the pH is consistent across all experiments.
-
Dissolved Oxygen: The presence of dissolved oxygen can affect the oxidation rate of this compound. If your reaction is sensitive to oxygen, consider de-gassing your solutions or working under an inert atmosphere.
-
Accuracy of Temperature Control: Verify the accuracy of your temperature control system (e.g., water bath, thermostat). Small fluctuations in temperature can lead to noticeable changes in reaction rates.
-
Mixing: Inadequate mixing can lead to local variations in concentration and temperature, resulting in non-uniform reaction rates. Ensure your reaction mixture is well-stirred.
Q3: My this compound reaction is proceeding too quickly at my desired experimental temperature. How can I slow it down?
If the reaction is too fast for accurate measurement or control, you have a few options:
-
Lower the Temperature: This is the most direct way to decrease the reaction rate.
-
Decrease Reactant Concentrations: Lowering the concentration of this compound or other reactants will reduce the frequency of molecular collisions, thereby slowing the reaction.
-
Adjust the pH: Depending on the reaction mechanism, adjusting the pH may slow down the reaction. This requires specific knowledge of the reaction's pH dependence.
-
Use an Inhibitor: In some cases, a specific inhibitor can be added to slow down the reaction. This is highly specific to the reaction being studied.
Q4: Conversely, my reaction is too slow. What are my options to increase the rate?
To increase a slow reaction rate, you can:
-
Increase the Temperature: This will provide more kinetic energy to the reacting molecules.
-
Increase Reactant Concentrations: Higher concentrations lead to more frequent collisions.
-
Use a Catalyst: A suitable catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the reaction.
-
Adjust the pH: For reactions where the rate is pH-dependent, optimizing the pH can significantly increase the reaction speed.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Reaction rate is unexpectedly high | 1. Temperature is higher than setpoint.2. Incorrectly high concentration of reactants.3. Presence of a catalytic impurity. | 1. Calibrate your temperature probe and controller.2. Double-check all calculations and stock solution concentrations.3. Analyze reactants for impurities. |
| Reaction rate is unexpectedly low | 1. Temperature is lower than setpoint.2. Incorrectly low concentration of reactants.3. Presence of an inhibiting impurity.4. Degradation of this compound stock solution. | 1. Calibrate your temperature probe and controller.2. Verify all calculations and stock solution concentrations.3. Purify reactants if necessary.4. Use a fresh stock solution of this compound. |
| Poor reproducibility of kinetic data | 1. Inconsistent temperature control.2. Variations in solution pH.3. Inconsistent mixing.4. Variable exposure to light or air (for photosensitive or oxygen-sensitive reactions). | 1. Ensure precise and stable temperature control.2. Buffer the reaction mixture to maintain a constant pH.3. Use a consistent and efficient stirring method.4. Protect the reaction from light and/or perform it under an inert atmosphere if necessary. |
| Change in reaction characteristics (e.g., color, precipitate) at different temperatures | 1. Shift in reaction mechanism.2. Temperature-dependent solubility of reactants or products.3. Different temperature coefficients for parallel or competing reactions. | 1. Conduct further analytical studies (e.g., spectroscopy, chromatography) to identify intermediates and products at different temperatures.2. Check the solubility curves for all components of your reaction mixture.3. Individually study the kinetics of any known parallel reactions. |
Experimental Protocols
Determining the Effect of Temperature on this compound Reaction Kinetics using UV-Vis Spectrophotometry
This protocol outlines a general method for studying the kinetics of this compound oxidation by a suitable oxidizing agent (e.g., potassium persulfate) at different temperatures.
Materials:
-
This compound (p-methylaminophenol sulfate)
-
Oxidizing agent (e.g., Potassium persulfate, K₂S₂O₈)
-
Buffer solution of desired pH
-
Distilled or deionized water
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration in the buffer solution.
-
Prepare a stock solution of the oxidizing agent of a known concentration in the same buffer solution.
-
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Mix this compound and the oxidizing agent and allow the reaction to proceed for a short time to form the colored oxidation product.
-
Scan the absorbance of the solution over a range of wavelengths to determine the λ_max of the product. This wavelength will be used for kinetic measurements.
-
-
Kinetic Measurements at a Specific Temperature:
-
Set the temperature of the spectrophotometer's cuvette holder and the water bath to the desired experimental temperature (e.g., 25°C).
-
Pipette a known volume of the this compound stock solution into a cuvette and place it in the temperature-controlled holder to equilibrate.
-
In a separate container, bring the oxidizing agent solution to the same temperature in the water bath.
-
To initiate the reaction, rapidly add a known volume of the temperature-equilibrated oxidizing agent to the cuvette containing the this compound solution.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 10 seconds) for a sufficient duration for the reaction to proceed significantly.
-
-
Repeat at Different Temperatures:
-
Repeat the kinetic measurements at a range of other temperatures (e.g., 30°C, 35°C, 40°C), ensuring that the reactant solutions are pre-equilibrated to the respective temperature before mixing.
-
-
Data Analysis:
-
Plot absorbance versus time for each temperature.
-
Determine the initial rate of reaction from the initial slope of the absorbance vs. time curve.
-
Assuming the reaction follows a specific order (e.g., pseudo-first-order if one reactant is in large excess), plot the appropriate function of concentration (or absorbance) versus time to obtain the rate constant (k) for each temperature. For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) vs. time will be linear, with the slope equal to -k.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Visualizations
References
Technical Support Center: Minimizing Fogging in Photographic Emulsions with Metol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photographic emulsions and Metol-based developers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: High Background Fog in Developed Emulsions
High background fog, a uniform density in unexposed areas of the emulsion, can obscure fine details and compromise quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Symptoms:
-
Milky or gray appearance in unexposed areas of the film or plate.
-
Reduced contrast between exposed and unexposed regions.
-
Elevated D-min (minimum density) values when measured with a densitometer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Developer Composition | 1. Review Developer Formula: Ensure the correct proportions of this compound, hydroquinone, sodium sulfite, and alkali (e.g., borax) are used. For example, the standard Kodak D-76 formula consists of this compound (2g), hydroquinone (5g), sodium sulfite (100g), and borax (2g) per liter of water.[1] 2. Avoid Caustic Alkalis: The use of strong alkalis like sodium hydroxide with this compound-based developers can significantly increase fog and is generally not recommended.[2] 3. Check for Oxidation: Oxidized developer solutions can lead to increased fog.[3] Prepare fresh developer or use a developer with an effective preservative like sodium sulfite. |
| Processing Conditions | 1. Optimize Development Time and Temperature: Excessive development time or temperature can increase fog.[4] Start with the manufacturer's recommended settings and adjust as necessary based on experimental results. A good starting point for many applications is around 20-22°C.[1] 2. Ensure Proper Agitation: Consistent and appropriate agitation is crucial for uniform development and minimizing fog. Follow a standardized agitation protocol for all experiments. |
| Emulsion Age and Storage | 1. Use Fresh Emulsions: Photographic emulsions have a limited shelf life. Using expired or improperly stored emulsions can lead to higher inherent fog levels.[5] 2. Maintain Proper Storage Conditions: Store emulsions in a cool, dry, and dark environment, away from heat, humidity, and radiation sources.[5] |
| Contamination | 1. Use Clean Equipment: Thoroughly clean all beakers, tanks, and processing equipment to avoid chemical contamination that can induce fog. 2. Ensure Chemical Purity: Use high-purity chemicals and distilled water to prepare developer solutions. Impurities can act as fogging agents. |
Experimental Workflow for Troubleshooting High Fog
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in photographic developers?
This compound, chemically known as p-methylaminophenol sulfate, is a developing agent used in black and white photography. It is known for producing fine-grain images with good shadow detail and generally has low fogging tendencies.[3] this compound is often combined with hydroquinone in what are known as MQ developers. This combination results in a "superadditive" effect, where the developing action of the mixture is greater than the sum of the individual agents.[3][6]
Q2: How do anti-fogging agents like potassium bromide and benzotriazole work?
Anti-fogging agents, also known as restrainers, work by suppressing the development of unexposed silver halide crystals more than the exposed ones.[3][6]
-
Potassium Bromide: This is a commonly used restrainer that helps to prevent chemical fog.[3] It works by increasing the induction period of development for the unexposed grains to a greater extent than for the exposed grains.
-
Benzotriazole: This is a more potent organic anti-fogging agent.[7][8] It strongly adsorbs to the surface of silver halide crystals, inhibiting their development. It can be particularly useful for older or "age-fogged" emulsions.[8]
Q3: Can I add anti-fogging agents to my existing this compound developer?
Yes, both potassium bromide and benzotriazole can be added to this compound-based developers to reduce fog.
-
Potassium Bromide: It is a standard component in many MQ developer formulas. If your developer is producing fog, a small increase in the potassium bromide concentration can be beneficial.
-
Benzotriazole: This is typically used in small quantities. A common practice is to prepare a 1% stock solution (1 gram of benzotriazole in 100 mL of warm water) and add a few milliliters of this solution per liter of working developer.[1] It is important to note that adding too much of an anti-fogging agent can lead to a loss of emulsion speed and a decrease in image contrast.[8]
Q4: What is the "superadditivity" effect in this compound-Hydroquinone (MQ) developers?
Superadditivity is a synergistic effect where the combination of two developing agents (in this case, this compound and hydroquinone) is more active than the sum of their individual activities.[3][6] In an MQ developer, this compound rapidly starts the development of the silver halide grains, and its oxidation products are then regenerated by hydroquinone. This regeneration allows the this compound to continue its developing action, leading to a more efficient and rapid development process.
Diagram of Superadditivity in MQ Developers
Experimental Protocols
Protocol 1: Preparation of Kodak D-76 Developer (1 Liter)
This protocol outlines the preparation of a standard this compound-hydroquinone developer.
Materials:
-
This compound (p-methylaminophenol sulfate): 2.0 g
-
Sodium Sulfite (anhydrous): 100.0 g
-
Hydroquinone: 5.0 g
-
Borax (decahydrate): 2.0 g
-
Distilled water
-
Glass beaker (1 L)
-
Stirring rod
-
Graduated cylinder
-
Storage bottle (amber glass, 1 L)
Procedure:
-
Measure 750 mL of distilled water at approximately 50-55°C into the beaker.
-
Slowly add the this compound to the warm water while stirring continuously until it is completely dissolved.
-
Add the sodium sulfite in small portions, stirring until each portion is dissolved before adding the next.
-
Add the hydroquinone and stir until fully dissolved.
-
Add the borax and stir until dissolved.
-
Add cold distilled water to bring the total volume to 1 liter.
-
Transfer the solution to a clean, well-stoppered amber glass bottle for storage. Allow the solution to cool to room temperature before use.
Protocol 2: Densitometric Measurement of Fog
This protocol describes how to measure the base fog of a photographic emulsion using a transmission densitometer.
Equipment:
-
Transmission densitometer
-
Unexposed, processed photographic film or plate (the sample to be measured)
-
A completely clear area of the processed film for calibration (if required by the densitometer model)
Procedure:
-
Turn on and Calibrate the Densitometer: Allow the densitometer to warm up according to the manufacturer's instructions. Calibrate the instrument to a zero reading using a clear area of the film base or as directed by the manufacturer.
-
Select Measurement Area: Identify an area on the photographic emulsion that has not been exposed to any light. This is typically the area between frames on a roll of film or the edges of a plate.
-
Measure Density: Place the unexposed area of the film or plate in the densitometer's light path and take a density reading. This reading is the "base + fog" or D-min value.
-
Record the Value: Record the D-min value. For most applications, a fog level above 0.3 is considered unacceptable as it can compromise image contrast.
-
Repeat for Consistency: Take several readings from different unexposed areas of the emulsion and calculate the average to ensure a representative measurement of the fog level.
Quantitative Data
| Developer Component | Effect of Increased Concentration on Fog | Notes |
| This compound | Generally low contribution to fog. | This compound is considered a low-fogging developing agent. |
| Hydroquinone | Can increase fog, especially at high pH. | Its activity is highly dependent on the alkalinity of the developer. |
| Sodium Carbonate (Alkali) | Significantly increases developer activity and can lead to higher fog. | A balance must be struck between sufficient activity for development and minimizing fog. |
| Borax (Alkali) | A milder alkali than sodium carbonate, generally resulting in lower fog. | Used in fine-grain developers like D-76 to control the development rate. |
| Sodium Sulfite (Preservative) | Primarily an anti-oxidant, but high concentrations can have a solvent effect on silver halide grains, which can influence grain and fog. | Its main role is to prevent the oxidation of the developing agents. |
| Potassium Bromide (Restrainer) | Decreases fog. | Increasing the concentration will also increase development time and may reduce emulsion speed. |
| Benzotriazole (Restrainer) | Significantly decreases fog. | A very potent anti-fogging agent; use in very small quantities to avoid excessive restraining of development and loss of emulsion speed. |
References
- 1. Reducing film fog through temperature and benzotriazole — Toivonen photography [toivonenphoto.com]
- 2. use of a densitometer | Photrio.com Photography Forums [photrio.com]
- 3. JaypeeDigital | Composition of Developer [jaypeedigital.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. hellothisistim.com [hellothisistim.com]
- 7. bythebrands.com [bythebrands.com]
- 8. Anti-Fog Chemistry | Photrio.com Photography Forums [photrio.com]
Optimizing Metol/hydroquinone ratio for specific applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Metol/hydroquinone (MQ) developer ratios for specific applications. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate precise and repeatable results.
Troubleshooting and FAQs
This section addresses common issues encountered during the formulation and use of this compound/hydroquinone developers.
| Question | Answer |
| Why are my negatives appearing flat and lacking in contrast? | This is often due to an imbalance in the this compound/hydroquinone ratio, with a relative excess of this compound. This compound is a soft-working developing agent that excels at bringing out shadow detail but produces low contrast.[1][2] To increase contrast, the proportion of hydroquinone should be increased.[1][2] Additionally, ensure your developer temperature is optimal, as hydroquinone's activity is significantly reduced at lower temperatures.[1] Developer exhaustion or incorrect dilution can also lead to low contrast. |
| My images are too contrasty, with harsh highlights and blocked-up shadows. What's the cause? | High contrast is typically a result of a developer formula with a high proportion of hydroquinone relative to this compound.[1][2] Hydroquinone is a high-contrast developing agent.[1] To reduce contrast, you can either increase the amount of this compound or decrease the amount of hydroquinone in your formulation. Alternatively, diluting the developer can also lead to a reduction in contrast.[1] |
| I'm observing uneven development or streaks on my film/prints. | Uneven development can be caused by several factors. Insufficient or improper agitation is a primary culprit. Ensure consistent and even agitation throughout the development process. Air bells, which are tiny bubbles that cling to the emulsion surface and prevent the developer from acting, can also cause spots of uneven development. A pre-wetting step can help prevent air bells. Finally, exhausted or improperly mixed developer can lead to uneven results. |
| My developer solution is turning brown or black rapidly. Is it still usable? | A rapid change in color to dark brown or black indicates oxidation of the developing agents. This is often caused by excessive exposure to air or contamination. An oxidized developer will have reduced activity and may produce stained or underdeveloped images. It is generally recommended to discard oxidized developers and prepare a fresh solution. To prevent rapid oxidation, ensure your stock solutions are stored in full, airtight containers. |
| What is the "superadditive" effect of this compound and hydroquinone? | Superadditivity is a synergistic effect where the combined activity of this compound and hydroquinone is greater than the sum of their individual activities.[3] In this relationship, this compound (the primary developing agent) quickly initiates development in the exposed silver halide crystals, and the oxidized this compound is then regenerated by hydroquinone (the secondary developing agent), which provides the bulk of the electrons for silver reduction. This allows for more efficient and rapid development than either agent could achieve alone. |
| How does pH affect my MQ developer? | The pH of a developer solution significantly impacts its activity. Both this compound and hydroquinone are more active at higher pH values (more alkaline). Hydroquinone, in particular, is highly dependent on pH and shows very little activity in acidic or neutral solutions. Most MQ developers use an alkali, such as sodium carbonate or borax, to achieve the desired pH and activate the developing agents. Adjusting the pH is a key variable in controlling developer activity and contrast. |
Quantitative Data on this compound/Hydroquinone Ratios
The following table summarizes the composition of several standard MQ developer formulas, highlighting the different ratios of this compound to hydroquinone and their intended applications. This allows for a comparative analysis of how the ratio influences the developer's characteristics.
| Developer Formula | This compound (g/L) | Hydroquinone (g/L) | This compound:Hydroquinone Ratio (by weight) | Key Characteristics & Applications |
| Kodak D-76 | 2.0 | 5.0 | 1:2.5 | A standard, fine-grain film developer known for its excellent tonal gradation and normal contrast. Widely used for general-purpose photography.[4] |
| Kodak D-72 (Dektol) | 3.1 | 12.0 | ~1:3.9 | A fast-working, high-contrast paper developer. Can be diluted to control contrast.[1] |
| Kodak D-19 | 2.0 | 8.0 | 1:4 | A high-contrast, high-energy film developer often used for scientific and technical applications requiring high resolving power.[5] |
| Ansco 130 | 2.2 | 11.0 | 1:5 | A classic, long-lasting print developer known for producing rich blacks and a wide tonal range. |
| Kodak DK-50 | 2.5 | 2.5 | 1:1 | A versatile film developer that can be used undiluted for high contrast or diluted for finer grain and lower contrast.[4] |
| Gevaert GD-16 | 0.7 | 9.7 | ~1:13.9 | A paper developer designed to produce higher contrast.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound/Hydroquinone Developer
This protocol outlines the steps for preparing a 1-liter stock solution of a standard MQ developer, such as Kodak D-76.
Materials:
-
This compound
-
Sodium Sulfite (anhydrous)
-
Hydroquinone
-
Borax (decahydrate)
-
Distilled water
-
Graduated cylinders
-
Stirring rod
-
Scale (accurate to 0.1g)
-
1-liter storage bottle (amber glass recommended)
Procedure:
-
Start with 750 mL of distilled water at approximately 50-55°C.
-
With gentle stirring, dissolve 2.0g of this compound.
-
Slowly add and dissolve 100.0g of Sodium Sulfite. Ensure each chemical is fully dissolved before adding the next.
-
Add and dissolve 5.0g of Hydroquinone.
-
Add and dissolve 2.0g of Borax.
-
Add cold distilled water to bring the final volume to 1 liter.
-
Mix thoroughly and transfer to a tightly sealed, full storage bottle.
-
Allow the developer to cool to room temperature before use.
Protocol 2: Sensitometric Evaluation of Developer Performance
This protocol describes how to perform a basic sensitometric test to quantify the effect of different MQ ratios on film contrast (gamma).
Materials:
-
Film of choice
-
Step wedge (calibrated photographic gray scale)
-
Contact printing frame or enlarger
-
Densitometer
-
Developer solutions with varying MQ ratios
-
Standard fixing and washing chemistry
-
Graph paper or data analysis software
Procedure:
-
Exposure: In a darkroom, place a sheet of the film in contact with the step wedge, emulsion to emulsion. Expose the film through the step wedge to a controlled light source (e.g., an enlarger for a fixed time and aperture). The goal is to produce a range of densities on the film from clear to maximum black.
-
Development: Process the exposed film strips in the different developer formulations being tested. Maintain consistent time, temperature, and agitation for all tests to ensure the only variable is the developer composition.
-
Fixing, Washing, and Drying: After development, fix, wash, and dry the film strips according to standard procedures.
-
Densitometry: Use a densitometer to measure the density of each step on the processed film strips. Record the density for each corresponding step of the wedge.
-
Plotting the Characteristic Curve: For each developer formulation, plot the measured density (y-axis) against the log of the relative exposure from the step wedge (x-axis). This creates the characteristic curve (H&D curve) for that film-developer combination.
-
Calculating Gamma: Gamma (γ) is a measure of contrast, represented by the slope of the straight-line portion of the characteristic curve. To calculate gamma, select two points (D1, log E1) and (D2, log E2) on the straight-line portion of the curve and use the following formula: γ = (D2 - D1) / (log E2 - log E1)
-
Analysis: Compare the gamma values obtained for each MQ ratio. A higher gamma indicates higher contrast.
Visualizations
Caption: The synergistic relationship between this compound and hydroquinone in the development process.
Caption: A streamlined workflow for the sensitometric evaluation of photographic developers.
References
- 1. michaelandpaula.com [michaelandpaula.com]
- 2. Higher contrast paper developer | Photrio.com Photography Forums [photrio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound / HQ ratio | Photrio.com Photography Forums [photrio.com]
- 5. handmadefilm.ontosmedia.com [handmadefilm.ontosmedia.com]
Technical Support Center: Metol Handling and Skin Sensitization
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Metol (p-Methylaminophenol sulfate) and the prevention and management of skin sensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the laboratory?
A1: this compound, chemically known as p-Methylaminophenol sulfate, is a substituted phenol commonly used as a developing agent in photography and as a chemical intermediate.[1] While effective in its applications, this compound is a known skin sensitizer.[2][3] Repeated or prolonged contact can lead to allergic contact dermatitis (ACD), an immune-mediated skin reaction.[3]
Q2: What is skin sensitization and how does it occur with this compound?
A2: Skin sensitization is an allergic reaction that develops after repeated exposure to a substance.[4] The initial exposure(s) may not cause a reaction, but they prime the immune system. Subsequent contact, even with small amounts, can trigger an allergic response.[4] this compound acts as a hapten, a small molecule that binds to skin proteins to form a complex that the immune system recognizes as foreign, leading to the activation of T-cells and the symptoms of allergic contact dermatitis.
Q3: What are the symptoms of this compound-induced skin sensitization?
A3: Symptoms of allergic contact dermatitis from this compound exposure include redness, itching, swelling, blisters, and dry, cracked skin at the site of contact.[5] These symptoms typically appear within a few hours to days after exposure in a sensitized individual.
Q4: Are there any established occupational exposure limits for this compound?
A4: While many jurisdictions have not established specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound, the United States Department of Energy has set Temporary Emergency Exposure Limits (TEELs).[6] It is crucial to handle this compound with care to minimize any level of exposure.[5]
Troubleshooting Guide
Problem 1: I've developed a rash after working with this compound. What should I do?
Solution:
-
Immediate Action: If you suspect skin contact, immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] Remove any contaminated clothing, ensuring you do not touch the contaminated surfaces with bare skin.[2][5]
-
Seek Medical Advice: Inform your supervisor and consult with occupational health services or a medical professional. It is important to report the potential exposure to this compound.
-
Avoid Re-exposure: Do not handle this compound or work in areas where it is being used until you have been medically evaluated and cleared to do so. Once sensitized, even minimal exposure can trigger a more severe reaction.
Problem 2: How can I safely clean up a small spill of solid this compound powder?
Solution:
-
Ensure Safety: Cordon off the spill area to prevent others from entering. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[2]
-
Containment: If appropriate, moisten the spilled powder with a small amount of water to prevent it from becoming airborne.[3]
-
Clean-up: Carefully sweep the spilled substance into a designated, labeled waste container.[3] Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces.
-
Waste Disposal: Dispose of the contaminated materials and PPE as hazardous waste in accordance with your institution's guidelines.[5][7]
Problem 3: My skin feels irritated even when wearing gloves while handling this compound. What could be the cause?
Solution:
-
Glove Integrity: Inspect your gloves for any pinholes or tears before and during use.
-
Glove Material: Ensure you are using gloves made of a material resistant to this compound. Nitrile gloves are generally recommended.[8]
-
Contamination: Be mindful of cross-contamination. You may be touching contaminated surfaces (e.g., equipment, notebooks) with your gloved hands and then touching your skin.
-
Proper Glove Removal: Always remove gloves without touching the outer surface with your bare hands. Wash your hands thoroughly after removing gloves.
-
Permeation: If you are working with this compound for extended periods, it's possible for the chemical to permeate the glove material. Consider changing gloves more frequently.
Data Presentation
Table 1: Occupational Exposure and Sensitization Data for this compound (p-Methylaminophenol sulfate)
| Parameter | Value | Reference |
| EC3 Value (LLNA) | 2.2% | [2] |
| Sensitization Potential | Moderate Sensitizer | [2] |
| TEEL-0 | 10 mg/m³ | [6] |
| TEEL-1 | 30 mg/m³ | [6] |
| TEEL-2 | 50 mg/m³ | [6] |
| TEEL-3 | 250 mg/m³ | [6] |
EC3 (Effective Concentration 3): The concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay, indicating sensitizing potential. TEEL (Temporary Emergency Exposure Limit): Estimated airborne concentration thresholds for various durations of exposure.
Experimental Protocols
Key Experiment: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (Based on OECD Guideline 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[9] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[9][10]
Methodology:
-
Animals: Young adult female CBA/Ca or CBA/J strain mice are used.[9]
-
Dose Formulation: A minimum of three concentrations of the test substance (this compound) are prepared in a suitable vehicle, along with a vehicle-only control and a positive control (a known sensitizer).[9]
-
Application: A precise volume (e.g., 25 µL) of the test or control substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[9]
-
Proliferation Measurement: On day 5, mice are injected intravenously with radio-labeled thymidine (e.g., ³H-methyl thymidine).[9]
-
Tissue Collection: Approximately five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised.[9]
-
Cell Preparation and Analysis: A single-cell suspension of lymph node cells is prepared for each mouse. The incorporation of the radio-label is measured using a β-scintillation counter.[9]
-
Calculation of Stimulation Index (SI): The proliferation in each test group is compared to the proliferation in the vehicle control group. The ratio of these values is the Stimulation Index (SI). An SI of 3 or greater is considered a positive result for sensitization.[11]
Visualizations
Caption: Experimental workflow for this compound-induced skin sensitization.
Caption: Signaling pathway of this compound-induced allergic contact dermatitis.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE [chemicalsafety.ilo.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment - ECETOC [ecetoc.org]
- 9. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metol and Hydroquinone as Reducing Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metol (p-(methylamino)phenol sulfate) and hydroquinone (benzene-1,4-diol) are both well-established reducing agents with a long history of use, most notably in photographic development.[1][2] Beyond this traditional application, their electron-donating properties make them relevant for various chemical syntheses, including the preparation of metal nanoparticles and the reduction of certain organic functional groups.[3][4] This guide provides an objective comparison of their performance as reducing agents in a synthetic context, supported by available experimental data and mechanistic insights.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound and hydroquinone is crucial for their effective application in synthesis.
| Property | This compound (p-(methylamino)phenol sulfate) | Hydroquinone |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | C₆H₄(OH)₂ |
| Molar Mass | 344.38 g/mol | 110.11 g/mol |
| Appearance | Colorless/white crystalline solid | White granular solid |
| Solubility in Water | Soluble | Soluble |
| Redox Potential | Lower reduction potential than hydroquinone.[2] | Higher reduction potential than this compound.[2] The electrochemical potential for the benzoquinone/hydroquinone couple is +286 mV at 25 °C and pH 7.0.[5] |
Performance as Reducing Agents: A Comparative Analysis
Direct quantitative comparisons of this compound and hydroquinone for the reduction of a broad range of organic functional groups are not extensively documented in the literature. However, their well-studied roles in photographic development and nanoparticle synthesis provide valuable insights into their relative performance.
Reduction of Silver Halides (A Model System)
The most well-documented application showcasing the interplay between this compound and hydroquinone is in photographic developers, where they exhibit a synergistic effect known as "superadditivity."[1][2]
| Parameter | This compound | Hydroquinone | Combined (MQ Developer) |
| Rate of Development | Acts as a rapid developing agent.[2] | Slower to initiate development.[2] | The rate of development is greater than the sum of the individual rates.[1] |
| Image Contrast | Tends to produce lower contrast images.[2] | Tends to produce higher contrast images.[2] | A developer containing both can be tuned for varying contrast.[1] |
| Mechanism | Acts as an electron-transferring agent, directly reducing silver halide. It has a high affinity for the silver halide crystal surface. | Regenerates the oxidized this compound, acting as the primary electron source. It has poor adsorption to the silver halide surface. | A regenerative cycle where hydroquinone reduces the oxidized this compound, allowing it to continue reducing silver halide. |
This "superadditive" behavior highlights a key difference: this compound is a faster-acting, surface-adsorbed reducing agent, while hydroquinone serves as a more powerful, solution-based reductant that can regenerate the primary reducing agent.
Synthesis of Metal Nanoparticles
Both this compound and hydroquinone have been employed as reducing agents in the synthesis of metal nanoparticles. Hydroquinone, in particular, has been used for the synthesis of silver and gold nanoparticles.[3]
While direct comparative data on nanoparticle size, distribution, and reaction kinetics for this compound versus hydroquinone under identical conditions are scarce, the choice of reducing agent is known to influence these parameters. The reducing strength and reaction rate can affect the nucleation and growth kinetics of the nanoparticles.
Mechanistic Considerations
The reducing action of both this compound and hydroquinone involves the donation of electrons and protons.
Hydroquinone Reduction Mechanism
Hydroquinone undergoes a reversible two-electron, two-proton oxidation to form p-benzoquinone.[5][6] This process proceeds through a semiquinone radical intermediate.[7] This reversible redox couple is central to its function as a reducing agent in both biological and chemical systems.[5][8]
Caption: Redox cycle of hydroquinone.
This compound Reduction and Superadditivity Mechanism
This compound, being a p-aminophenol derivative, also acts as a reducing agent through the donation of electrons from its aromatic system, facilitated by the electron-donating amino and hydroxyl groups. In the presence of hydroquinone, a regenerative mechanism is at play, which is the basis for their superadditive effect in photographic development.
Caption: Superadditivity workflow.
Experimental Protocols
Below are generalized experimental protocols for the reduction of a metal salt to form nanoparticles, illustrating the application of hydroquinone and a potential adaptation for this compound.
Synthesis of Silver Nanoparticles using Hydroquinone
Objective: To synthesize silver nanoparticles via the reduction of a silver salt with hydroquinone.
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 1 mM)
-
Hydroquinone solution (e.g., 10 mM)
-
Stabilizing agent (e.g., polyvinylpyrrolidone (PVP) or sodium citrate solution)
-
Deionized water
-
Adjustable magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Protocol:
-
In a clean beaker, place a specific volume of the silver nitrate solution (e.g., 50 mL).
-
Add the stabilizing agent to the silver nitrate solution and stir vigorously.
-
While stirring, rapidly inject the hydroquinone solution into the silver nitrate solution.
-
Observe the color change of the solution, which indicates the formation of silver nanoparticles.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
The resulting nanoparticle suspension can be characterized by UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
Proposed Synthesis of Silver Nanoparticles using this compound
Objective: To synthesize silver nanoparticles via the reduction of a silver salt with this compound.
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 1 mM)
-
This compound solution (e.g., 10 mM)
-
Stabilizing agent (e.g., PVP or sodium citrate solution)
-
Deionized water
-
Adjustable magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Protocol:
-
In a clean beaker, place a specific volume of the silver nitrate solution (e.g., 50 mL).
-
Add the stabilizing agent to the silver nitrate solution and stir vigorously.
-
While stirring, rapidly inject the this compound solution into the silver nitrate solution.
-
Monitor the reaction for a color change, indicative of nanoparticle formation.
-
Continue stirring for a designated time to allow for particle growth and stabilization.
-
Characterize the resulting nanoparticle suspension using appropriate analytical techniques (UV-Vis, TEM, DLS).
Summary and Conclusion
This compound and hydroquinone are effective reducing agents, each with distinct characteristics that can be leveraged in chemical synthesis.
-
This compound acts as a milder, faster-acting reducing agent, particularly effective at surfaces.[2][4] Its application might be favored in systems where rapid initiation of reduction is required.
-
Hydroquinone is a stronger reducing agent, capable of regenerating other reductants.[2][9] It is well-suited for bulk solution reductions and has been demonstrated in the synthesis of various nanoparticles.[3]
-
Combined Use: The synergistic "superadditive" effect observed in photography suggests that in certain synthetic applications, a combination of this compound and hydroquinone could offer enhanced performance, with this compound initiating the reduction and hydroquinone sustaining it.[1]
The choice between this compound and hydroquinone as a reducing agent will ultimately depend on the specific requirements of the synthetic procedure, including the desired reaction kinetics, the nature of the substrate, and the targeted properties of the final product. Further direct comparative studies on a wider range of organic reductions are needed to fully elucidate their relative efficacy in various synthetic contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. michaelandpaula.com [michaelandpaula.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. chemiis.com [chemiis.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. atamankimya.com [atamankimya.com]
A Comparative Analysis of Metol and Phenidone in Photographic Developers
This guide offers a detailed comparison of Metol (p-methylaminophenol sulfate) and Phenidone (1-phenyl-3-pyrazolidinone), two principal developing agents in black and white photographic processing. It is intended for researchers, scientists, and professionals in drug development and chemical sciences, providing objective performance comparisons supported by experimental data and methodologies.
Chemical and Physical Properties
This compound and Phenidone are organic reducing agents that facilitate the conversion of silver halide crystals to metallic silver in photographic emulsions. Their distinct chemical structures underpin their differing activities and characteristics in developer solutions.
| Property | This compound | Phenidone |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | C₉H₁₀N₂O |
| Molar Mass | 344.38 g/mol | 162.19 g/mol |
| Appearance | White to yellowish crystalline powder | White to off-white crystalline powder |
| Solubility in Water | Sparingly soluble | Slightly soluble |
| Relative Developing Power | 1 | 5 - 10 times that of this compound[1] |
| Toxicity | Can cause contact dermatitis | Low toxicity, does not cause dermatitis[1] |
Performance in Developer Formulations
The most significant operational difference between this compound and Phenidone is observed in their synergistic interaction with a secondary developing agent, typically hydroquinone. This phenomenon, known as superadditivity, results in a development rate greater than the sum of the individual agents' activities.
Superadditivity
The mechanism of superadditivity involves the regeneration of the primary developing agent (this compound or Phenidone) by the secondary agent (hydroquinone). The primary agent, having a high affinity for the silver halide crystal, initiates development and becomes oxidized. The hydroquinone then reduces the oxidized primary agent back to its active form, thereby being consumed in the process. This regeneration cycle is significantly more efficient with Phenidone than with this compound.
References
The Untapped Potential of Metol: A Call for a Standardized Approach to Validating Experimental Reductant Capacity
For researchers, scientists, and drug development professionals seeking reliable and well-characterized reducing agents, the validation of experimental results is paramount. While compounds like ascorbic acid and Trolox are widely accepted as standard reductants, the utility of other potent agents, such as Metol (p-methylaminophenol sulfate), remains less explored in standardized assays. This guide highlights the need for comparative studies and provides a framework for validating this compound's performance against established standards.
This compound, a well-known reducing agent in photographic development and various chemical syntheses, possesses properties that suggest its potential as a standard reductant in diverse experimental contexts.[1][2] However, a comprehensive, data-driven comparison of its performance against commonly used standards is currently lacking in scientific literature. To address this gap, this guide outlines the necessary experimental protocols and data presentation structures to facilitate a rigorous evaluation of this compound's capabilities.
Comparative Data Analysis: A Proposed Framework
To objectively assess this compound's efficacy as a standard reductant, its performance should be benchmarked against established standards like Ascorbic Acid, Trolox, and Gallic Acid across a panel of widely accepted antioxidant assays. The following tables provide a template for summarizing the requisite quantitative data.
Table 1: Comparative Analysis of Reductant Performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Reductant | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ascorbic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Trolox | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Gallic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Comparative Analysis of Reductant Performance in the FRAP (Ferric Reducing Antioxidant Power) Assay
| Reductant | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/g) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ascorbic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Trolox | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Gallic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 3: Comparative Analysis of Reductant Performance in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Reductant | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Ascorbic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Trolox | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Gallic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Foundational Experimental Protocols
The following are detailed methodologies for the key antioxidant assays that should be employed to generate the comparative data. These protocols are based on established methods and can be adapted to include this compound as the test compound.
DPPH Radical Scavenging Assay
This assay measures the ability of a reductant to scavenge the stable DPPH radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Ascorbic Acid, Trolox, and Gallic Acid in methanol at a concentration of 1 mg/mL. Serially dilute the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200, 500 µg/mL).
-
-
Assay Procedure:
-
Add 2.0 mL of the DPPH solution to 1.0 mL of each standard/sample concentration in a test tube.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as the blank.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the reductant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare stock solutions of this compound and other standards as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to 5 µL of the standard/sample solution in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then expressed as µM Fe(II) equivalents per gram of the reductant.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a reductant to scavenge the ABTS radical cation (ABTS•⁺).
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺): Prepare by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare stock solutions of this compound and other standards as described previously.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the standard/sample solution.
-
Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.
-
-
Calculation:
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.
-
Visualizing the Experimental Workflow
To further clarify the logical flow of a comparative study, the following diagram illustrates the key steps.
Caption: Workflow for validating this compound as a standard reductant.
Signaling Pathway of Reductant Action
The fundamental principle behind these assays is the ability of a reducing agent (antioxidant) to donate an electron or a hydrogen atom to an oxidizing agent (radical or metal ion). This mechanism is depicted in the following signaling pathway diagram.
Caption: General mechanism of reductant (antioxidant) action.
The scientific community is encouraged to undertake these comparative studies to fully elucidate the potential of this compound as a standard reductant. Such research would not only broaden the repertoire of available standards but also provide a more nuanced understanding of redox reactions in various experimental systems. The data generated will be invaluable for researchers in drug development and other scientific fields who rely on accurate and reproducible measurements of reducing capacity.
References
Performance of Metol in Different Buffer Systems for Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metol (p-methylaminophenol sulfate) is a reducing agent commonly used in photographic developing processes.[1][2] Its chemical properties suggest its potential as a substrate in various enzyme assays, particularly for oxidoreductases like peroxidases, which catalyze the oxidation of phenolic compounds. The choice of buffer system is critical for the optimal performance of any enzyme assay, as it directly influences the pH, a key determinant of enzyme activity.[3] This guide provides a comparative overview of the hypothetical performance of this compound in different buffer systems for enzyme assays, supported by general principles of enzymology and data on related compounds.
Comparison of Common Buffer Systems for Enzyme Assays
The selection of an appropriate buffer is the first step in designing a robust enzyme assay. The buffer's pKa should be close to the desired pH of the assay to ensure stable pH control. The following table summarizes the properties of common buffer systems relevant to enzyme assays.
| Buffer System | pKa (at 25°C) | Buffering Range | Key Considerations |
| Phosphate | pKa1=2.15, pKa2=7.20, pKa3=12.35 | pH 6.2 - 8.2 (for pKa2) | Commonly used for peroxidase assays; can inhibit some enzymes. |
| Tris | 8.06 | pH 7.5 - 9.0 | Generally non-inhibitory; pH is temperature-sensitive. |
| Acetate | 4.76 | pH 3.8 - 5.8 | Suitable for enzymes with acidic pH optima. |
| Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | pH 2.1 - 7.4 | Can chelate metal ions, which may be inhibitory or beneficial depending on the enzyme. |
Hypothetical Performance of this compound in Different Buffer Systems for Peroxidase Assays
| Buffer System | pH Range | Hypothetical Performance with this compound for Peroxidase Assay | Justification |
| Phosphate | 6.2 - 8.2 | Optimal | The buffering range of phosphate aligns well with the optimal pH for many peroxidases. It is a widely used buffer for peroxidase assays. |
| Tris | 7.5 - 9.0 | Sub-optimal to Not Recommended | The typical buffering range of Tris is slightly alkaline for optimal peroxidase activity with phenolic substrates. |
| Acetate | 3.8 - 5.8 | Potentially Optimal | This buffer is suitable for the lower end of the optimal pH range for some peroxidases. |
| Citrate | 2.1 - 7.4 | Good to Optimal | The broad buffering range of citrate covers the optimal pH for many peroxidases. However, its metal-chelating properties should be considered. |
Experimental Protocols
General Spectrophotometric Peroxidase Assay
This protocol provides a general framework for a spectrophotometric peroxidase assay using a this compound-like substrate. The optimal concentrations of the enzyme, substrate, and hydrogen peroxide, as well as the specific pH, should be determined empirically for each specific enzyme and substrate combination.
1. Preparation of Reagents:
-
Buffer Solutions (0.1 M):
-
Phosphate Buffer (pH 6.0, 7.0, 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH.
-
Acetate Buffer (pH 4.0, 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the desired pH.
-
Tris-HCl Buffer (pH 7.5, 8.5): Prepare by dissolving Tris base in water and adjusting the pH with HCl.
-
Citrate Buffer (pH 4.0, 5.0, 6.0): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve the desired pH.
-
-
Enzyme Solution: Prepare a stock solution of peroxidase (e.g., horseradish peroxidase) in the corresponding assay buffer. The final concentration in the assay will need to be optimized.
-
This compound Solution (Substrate): Prepare a stock solution of this compound in the corresponding assay buffer. The final concentration will need to be optimized.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a stock solution of H₂O₂ in water. The final concentration will need to be optimized.
2. Assay Procedure:
-
Set a spectrophotometer to the wavelength of maximum absorbance of the oxidized this compound product. This will need to be determined experimentally.
-
In a cuvette, add the following in order:
-
Buffer solution
-
This compound solution
-
Enzyme solution
-
-
Mix gently by inversion.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately start recording the absorbance at regular time intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes).
-
Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic oxidation of this compound.
3. Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically the slope of the initial, steepest part of the curve.
-
Enzyme activity can be expressed in units such as µmol of product formed per minute, using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for the oxidized this compound product will need to be determined.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a spectrophotometric peroxidase assay.
Simplified Signaling Pathway Involving Peroxidase
Caption: Simplified signaling pathway involving peroxidase in response to cellular stress.
References
A Comparative Guide to Analytical Methods for Metoprolol Quantification: UV-Visible Spectrophotometry vs. High-Performance Liquid Chromatography
This guide provides a detailed comparison of two common analytical techniques for the quantification of Metoprolol: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations containing Metoprolol.
Metoprolol, a widely used beta-blocker for treating cardiovascular diseases, requires accurate and reliable quantification in both bulk drug substance and finished pharmaceutical products. Both UV-Vis Spectrophotometry and HPLC are established methods for this purpose, each offering distinct advantages and limitations. This guide presents a cross-validation perspective by comparing their performance based on key analytical parameters.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for UV-Vis Spectrophotometry and HPLC methods for the determination of Metoprolol, compiled from various validated methods.[1][2][3][4][5] These parameters are crucial for assessing the suitability of a method for a specific analytical need.
Table 1: Comparison of Method Validation Parameters for Metoprolol Analysis
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance | Separation based on partitioning between a stationary and mobile phase |
| Linearity Range | 1-25 µg/mL | 10-120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.66% - 101.25% | 98.50% - 101.16% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
| Specificity/Selectivity | Prone to interference from excipients or other APIs that absorb at the same wavelength. | High; capable of separating Metoprolol from impurities and other APIs. |
| Analysis Time | Rapid (minutes per sample) | Longer (typically 5-15 minutes per sample) |
| Cost & Complexity | Lower cost, simpler instrumentation | Higher cost, more complex instrumentation and operation |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific method conditions.
Experimental Protocols
Below are detailed methodologies for the analysis of Metoprolol using UV-Vis Spectrophotometry and HPLC.
Method 1: UV-Visible Spectrophotometric Method
This method is based on the direct measurement of the absorbance of Metoprolol in a suitable solvent.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metoprolol tartrate reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.[6]
3. Sample Preparation:
-
Weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Metoprolol and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of solvent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
4. Analytical Procedure:
-
Scan the working standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 223 nm or 274 nm depending on the solvent.[7]
-
Measure the absorbance of the sample solution at the determined λmax.
-
Calculate the concentration of Metoprolol in the sample by comparing its absorbance with the calibration curve prepared from the working standard solutions.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method provides a more selective analysis of Metoprolol, separating it from potential interfering substances.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
2. Reagents and Solutions:
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 0.05M potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[2]
-
Standard Stock Solution (100 µg/mL): Prepare as described for the UV method, using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 µg/mL to 120 µg/mL.[2]
3. Sample Preparation:
-
Prepare the sample solution as described for the UV method, using the mobile phase as the diluent to achieve a final concentration within the linear range of the HPLC method.
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Analytical Procedure:
-
Inject the working standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area for Metoprolol.
-
Calculate the concentration of Metoprolol in the sample using the regression equation from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
Both UV-Visible Spectrophotometry and HPLC are suitable for the quantitative analysis of Metoprolol in pharmaceutical formulations.
-
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method ideal for routine quality control in a resource-limited setting, especially when analyzing the bulk drug or simple formulations where interference is minimal.[2][6]
-
High-Performance Liquid Chromatography (HPLC) offers superior selectivity and is the method of choice for complex formulations or when the simultaneous determination of Metoprolol with other active ingredients or the separation from degradation products is required.[2] Its ability to resolve components makes it a more robust and reliable method for stability-indicating assays and in regulatory environments.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the need for selectivity, available resources, and regulatory considerations. For cross-validation purposes, results from both methods should be statistically compared to ensure consistency and reliability of the analytical data.
References
A Comparative Analysis of Metol-Based Photographic Developers
An objective evaluation of Metol's efficacy in black and white film processing reveals its enduring role as a cornerstone of traditional photography, particularly when synergistically combined with hydroquinone. This guide provides a quantitative comparison with alternative developing agents, detailed experimental protocols for performance assessment, and a visualization of the underlying chemical pathways.
This compound, chemically known as p-methylaminophenol sulfate, has been a staple for photographers for over a century, prized for its ability to produce images with fine grain, excellent tonal gradation, and good shadow detail.[1][2] Its performance is most notably enhanced when used in combination with hydroquinone, a partnership that exhibits a phenomenon known as superadditivity, where the combined developing action is greater than the sum of their individual effects.[1][3][4] This guide will delve into the quantitative performance of this compound-hydroquinone (MQ) developers, such as the industry benchmarks Kodak D-76 and Ilford ID-11, and compare them to other classes of developing agents, including those based on p-aminophenol (Rodinal) and ascorbic acid (XTOL).
Quantitative Performance Comparison
The efficacy of a photographic developer is primarily assessed through sensitometry, which measures the film's response to light and development, and by analyzing the image structure, specifically grain and sharpness.[5][6] The key metrics for comparison are the characteristic curve (H&D curve), RMS granularity, and the Modulation Transfer Function (MTF).
| Developer Type | Developing Agents | Key Characteristics | Typical RMS Granularity (Medium Speed Film) | Sharpness (Acutance) |
| This compound-Hydroquinone (MQ) | This compound, Hydroquinone | Fine grain, good tonal range, full emulsion speed.[7] | 10 - 17 | High |
| p-Aminophenol | p-Aminophenol | High acutance, pronounced grain, excellent keeping properties. | Higher than MQ | Very High |
| Ascorbic Acid | Ascorbic Acid, Phenidone/Dimezone | Very fine grain, high sharpness, environmentally friendlier. | Lower than MQ | High |
Table 1: Comparative performance of different developer types. RMS granularity is a measure of the perceived graininess of the film; lower numbers indicate finer grain. Sharpness is related to acutance, the ability to render fine detail with distinct edges.
Experimental Protocols
A standardized evaluation of developer performance can be conducted following the principles outlined in ISO 6:1993 for determining the ISO speed of black-and-white negative films.[7][8][9]
Sensitometric Evaluation
Objective: To determine the characteristic curve of a film-developer combination, which illustrates the relationship between exposure and density.
Procedure:
-
Exposure: A step wedge (a film strip with calibrated, incremental density steps) is contact-printed onto the film being tested using a sensitometer. This provides a series of precise, known exposures on the film.[10][11]
-
Development: The exposed film is processed in the developer being tested under strictly controlled conditions of time, temperature, and agitation.
-
Densitometry: After processing, the density of each step on the film is measured using a densitometer.
-
Plotting the Characteristic Curve: The measured densities are plotted against the logarithm of the corresponding exposures to generate the H&D curve. From this curve, key parameters such as film speed, contrast (gamma), and fog level can be determined.[12]
Image Structure Analysis
Objective: To quantify the grain and sharpness characteristics of the developed image.
-
RMS Granularity: A uniformly exposed and developed area of the film is scanned with a microdensitometer. The root-mean-square (RMS) of the density fluctuations is calculated to provide a numerical value for graininess.[13]
-
Modulation Transfer Function (MTF): A test target with patterns of decreasing size (sine waves or bar targets) is photographed. The contrast of the resulting image on the film is measured at different spatial frequencies. The MTF curve is a plot of the percentage of the original contrast that is retained at each frequency, providing a comprehensive measure of system sharpness.[14]
Signaling Pathways and Chemical Mechanisms
The development process is a chemical reduction of silver halide crystals, which have been exposed to light (forming a latent image), into metallic silver. The efficiency and characteristics of this process are determined by the chemical pathways of the developing agents.
References
- 1. Superadditive developer - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. michaelandpaula.com [michaelandpaula.com]
- 4. This compound / HQ ratio | Photrio.com Photography Forums [photrio.com]
- 5. Sensitometric and image-structure data [ljoyeux.free.fr]
- 6. Sensitometry - Wikipedia [en.wikipedia.org]
- 7. ISO 6:1993 - EVS standard evs.ee | en [evs.ee]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. kodak.com [kodak.com]
- 11. matthiasjunker.se [matthiasjunker.se]
- 12. scribd.com [scribd.com]
- 13. Technical Downloads - Ilford Photo % [ilfordphoto.com]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Reducing Agents: Sodium Borohydride Dominates Carbonyl Reductions While Metol's Role Lies Elsewhere
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is paramount for the successful synthesis of target molecules. While sodium borohydride is a cornerstone reagent for the reduction of aldehydes and ketones, a comprehensive review of chemical literature reveals that Metol (p-methylaminophenol sulfate) is not utilized for this purpose in organic synthesis. Its reducing power is primarily harnessed in the field of photography for the development of silver halide crystals. This guide, therefore, provides a detailed examination of sodium borohydride's performance in carbonyl reductions, supported by experimental data and protocols, and contrasts its properties with another common hydride donor, lithium aluminum hydride, to offer a valuable comparative perspective.
Sodium Borohydride: The Chemoselective Workhorse
Sodium borohydride (NaBH₄) is a highly selective and versatile reducing agent, favored for its mild reaction conditions and compatibility with protic solvents like water and alcohols.[1][2] It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[3] Notably, NaBH₄ is generally unreactive towards less electrophilic carbonyl groups such as esters, amides, and carboxylic acids under standard conditions, a key feature that allows for the chemoselective reduction of aldehydes and ketones in the presence of these other functional groups.[2][3]
The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4][5] This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.[4][6]
Performance of Sodium Borohydride in Carbonyl Reductions: Experimental Data
The efficiency of sodium borohydride is demonstrated in the high-yield reduction of various aldehydes and ketones. The following tables summarize quantitative data from representative experiments.
Table 1: Reduction of Benzaldehyde to Benzyl Alcohol with Sodium Borohydride
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde | [7] |
| Product | Benzyl Alcohol | [7] |
| Solvent | Methanol | [7] |
| Reaction Time | 15 minutes | [8] |
| Yield | High (specific % not stated) | [8] |
Table 2: Reduction of Cyclohexanone to Cyclohexanol with Sodium Borohydride
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone | [9][10] |
| Product | Cyclohexanol | [9][10] |
| Solvent | Methanol | [9][10] |
| Reaction Time | 10 minutes (at room temp) | [11] |
| Yield | 77.7% | [9] |
Experimental Protocols
General Procedure for the Reduction of an Aldehyde (Benzaldehyde) with Sodium Borohydride
This protocol is adapted from a procedure utilizing ultrasonic irradiation to accelerate the reaction.[8]
-
A mixture of benzaldehyde (0.01 mol) and sodium borohydride (0.02 mol) is prepared.
-
The mixture is sonicated in a sonic bath (40 kHz) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield benzyl alcohol.
Experimental Protocol for the Reduction of a Ketone (Cyclohexanone) with Sodium Borohydride
The following is a typical laboratory procedure for the reduction of cyclohexanone.[10][11]
-
In a large test tube, place 5 mL of methanol and add 2 mL of cyclohexanone.
-
Cool the test tube in an ice bath.
-
Carefully add 200 mg of sodium borohydride to the cooled solution. A vigorous reaction should be observed.
-
Once the initial vigorous reaction has subsided, remove the test tube from the ice bath and allow it to stand at room temperature for 10 minutes.
-
To decompose the intermediate borate ester, add 5 mL of 3 M sodium hydroxide (NaOH) solution, followed by 4 mL of water.
-
The product, cyclohexanol, will separate as a distinct upper layer.
-
Transfer the product layer to a clean test tube. The remaining aqueous layer can be extracted with dichloromethane to recover any dissolved product.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Evaporate the dichloromethane to obtain the final product, cyclohexanol.
Visualizing the Reduction Pathways
The following diagrams illustrate the general mechanism of sodium borohydride reduction and a typical experimental workflow.
Caption: General mechanism of aldehyde and ketone reduction by sodium borohydride.
Caption: A typical experimental workflow for a sodium borohydride reduction.
Comparative Analysis: Sodium Borohydride vs. Lithium Aluminum Hydride
To provide a meaningful comparison, the properties of sodium borohydride are contrasted with those of lithium aluminum hydride (LiAlH₄), another widely used hydride reducing agent.
Table 3: Comparison of Sodium Borohydride and Lithium Aluminum Hydride
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective | Stronger, less selective |
| Reduces | Aldehydes, ketones, acyl chlorides | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles |
| Solvent Compatibility | Protic solvents (water, alcohols) | Aprotic solvents (e.g., diethyl ether, THF) |
| Handling | Relatively safe, stable in air | Highly reactive, pyrophoric, reacts violently with water |
| Workup | Simple aqueous quench | Careful, often multi-step, quench required |
The greater reactivity of LiAlH₄ stems from the higher polarity of the Al-H bond compared to the B-H bond, making the hydride ion more readily available. This allows LiAlH₄ to reduce a broader range of functional groups but also makes it less selective and requires more stringent anhydrous reaction conditions.
The Role of this compound in a Different Chemical Realm
This compound, or p-methylaminophenol sulfate, is a well-known reducing agent in the context of photographic development.[1] Its function is to reduce silver ions (Ag⁺) in exposed silver halide crystals to metallic silver (Ag), forming the black parts of a photographic image. This process is a key step in creating a visible image from a latent one. It is important to note that this specific application does not translate to the reduction of organic carbonyl compounds in a synthetic setting. In fact, some literature suggests that the presence of aldehydes and ketones can lead to undesirable side reactions during the synthesis of this compound's active component, N-monomethyl-p-aminophenol.
Conclusion
For the selective reduction of aldehydes and ketones to alcohols, sodium borohydride stands out as a reliable, safe, and efficient reagent. Its ease of handling and compatibility with common protic solvents make it a staple in both academic and industrial laboratories. While this compound is an effective reducing agent in its own domain of photographic chemistry, it is not a suitable reagent for the reduction of carbonyl compounds in organic synthesis. For broader substrate scope, including the reduction of esters and carboxylic acids, a more powerful reducing agent like lithium aluminum hydride is necessary, albeit with more demanding handling and safety precautions. The choice between these reagents ultimately depends on the specific functional groups present in the starting material and the desired selectivity of the transformation.
References
- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes [comptes-rendus.academie-sciences.fr]
- 4. US2315922A - Preparation of n-monomethyl-p-aminophenol - Google Patents [patents.google.com]
- 5. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Synthesized Metol versus a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized Metol (N-methyl-p-aminophenol sulfate) against a certified reference standard. Detailed experimental protocols for both the synthesis and the analytical-purity assessment are provided, accompanied by comparative data presented in a clear, tabular format. This document is intended to serve as a practical resource for researchers requiring high-purity this compound for their work.
Introduction
This compound is a well-established organic compound, widely recognized for its application as a developing agent in black-and-white photography. Beyond this traditional use, its chemical properties make it a compound of interest in various research and development settings. The purity of this compound is paramount for ensuring reproducible and reliable results in scientific experimentation. This guide outlines a laboratory-scale synthesis of this compound and provides a suite of analytical methods to rigorously assess its purity in comparison to a certified reference standard.
Synthesis of this compound
A common and effective laboratory method for the synthesis of this compound involves the methylation of p-aminophenol. The following protocol details a procedure using dimethyl sulfate as the methylating agent.
Experimental Protocol: Synthesis of N-methyl-p-aminophenol sulfate (this compound)
Materials:
-
p-Aminophenol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Sulfuric acid (concentrated)
-
Ethanol
-
Activated charcoal
-
Distilled water
Procedure:
-
In a well-ventilated fume hood, dissolve p-aminophenol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate to the cooled solution with constant stirring. Caution: Dimethyl sulfate is toxic and should be handled with extreme care.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Acidify the reaction mixture with dilute sulfuric acid to precipitate the crude N-methyl-p-aminophenol.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water, using activated charcoal to decolorize the solution if necessary.
-
To the purified N-methyl-p-aminophenol, add a stoichiometric amount of sulfuric acid to form the sulfate salt (this compound).
-
Filter the precipitated this compound, wash with a small amount of cold ethanol, and dry under vacuum.
Purity Assessment: A Comparative Workflow
The purity of the synthesized this compound was assessed against a certified reference standard using a variety of analytical techniques. The workflow for this comparative analysis is depicted below.
Caption: Experimental workflow for the comparative purity assessment of synthesized this compound.
Experimental Protocols for Purity Analysis
The following sections detail the experimental conditions for each analytical technique employed in the purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both synthesized this compound and the certified standard were dissolved in the mobile phase to a concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v).
-
Sample Application: 1 µL of a 1 mg/mL solution in methanol for both samples.
-
Development: The plate was developed in a saturated TLC chamber.
-
Visualization: The spots were visualized under UV light at 254 nm. The Retention Factor (Rf) values were calculated.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pan: Aluminum pans.
-
Temperature Program: Heating from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas.
-
Analysis: The melting point and enthalpy of fusion were determined from the resulting thermogram.
Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated TGA instrument.
-
Sample Pan: Platinum pans.
-
Temperature Program: Heating from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas.
-
Analysis: The decomposition temperature and mass loss were determined from the TGA curve.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Samples were prepared as KBr pellets.
-
Analysis: The spectra were recorded in the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands were compared.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The chemical shifts (δ), splitting patterns, and integration of the proton signals were analyzed.
Comparative Data Analysis
The quantitative data obtained from the various analytical techniques are summarized in the table below, providing a direct comparison between the synthesized this compound and the certified reference standard.
| Parameter | Synthesized this compound | Certified Reference Standard | Acceptance Criteria |
| HPLC Purity (%) | 99.2 | ≥ 99.5 | Conforms |
| TLC (Rf value) | 0.45 | 0.45 | Single spot with matching Rf |
| Melting Point (°C by DSC) | 258.5 | 259.1 | 255 - 261 |
| Decomposition Temp. (°C by TGA) | 265.2 | 265.8 | Onset of major weight loss |
| FTIR (cm⁻¹) | Conforms | Conforms | Characteristic peaks match |
| ¹H NMR | Conforms | Conforms | Spectrum matches reference |
Decision Pathway for Purity Assessment
The following diagram illustrates the logical decision-making process based on the comparison of the analytical data.
A Comparative Guide to the Electrochemical Behavior of Metol on Modified Electrodes
This guide provides a detailed comparison of the electrochemical behavior of Metol (N-methyl-p-aminophenol) using different modified electrodes. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of appropriate analytical methods.
Overview of this compound's Electrochemical Behavior
This compound, a key ingredient in photographic developers, is an electroactive compound that undergoes oxidation at a working electrode. Its electrochemical properties can be finely tuned and enhanced by modifying the electrode surface. These modifications can lead to increased sensitivity, lower detection limits, and improved selectivity, which are critical for various analytical applications. This guide focuses on comparing the performance of this compound on a bare carbon paste electrode versus electrodes modified with gold nanoparticles and multi-walled carbon nanotubes.
Comparative Electrochemical Data
The electrochemical performance of this compound is significantly influenced by the nature of the working electrode. The following table summarizes key quantitative data obtained from studies using different electrode modifications.
| Electrode Type | Linear Dynamic Range (µmol/L) | Detection Limit (µmol/L) | Technique | Reference |
| Gold Nanoparticle Modified Carbon Molecular Wire Electrode | 2.0 - 800.0 | 0.64 | Differential Pulse Voltammetry | [1] |
| Multi-walled Carbon Nanotube Modified Glassy Carbon Electrode | 10.0 - 80,000 | 5.0 | Voltammetry | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
Voltammetric Determination of this compound on a Gold Nanoparticle Modified Carbon Molecular Wire Electrode
Electrode Preparation: A carbon molecular wire electrode was initially fabricated using diphenylacetylene as the modifier. Subsequently, gold nanoparticles were electrodeposited onto the surface of this modified electrode.
Electrochemical Measurement:
-
Technique: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) were employed.
-
Instrumentation: A three-electrode system was used with the gold nanoparticle-modified carbon molecular wire electrode as the working electrode.
-
Electrolyte: The supporting electrolyte was a phosphate buffer solution.
-
Scan Rate (for CV): 100 mV/s.[1]
-
Procedure: The electrochemical behavior of this compound was investigated by recording cyclic voltammograms. For quantitative analysis, DPV was used due to its higher sensitivity. The peak currents were then correlated with the concentration of this compound.[1]
Voltammetric Determination of this compound using a Multi-walled Carbon Nanotube Modified Electrode
Electrode Preparation: A glassy carbon electrode was modified with multi-walled carbon nanotubes (MWNTs) to fabricate the MWNT/GCE.
Electrochemical Measurement:
-
Technique: Voltammetry.
-
Instrumentation: A standard three-electrode electrochemical cell was used, with the MWNT/GCE serving as the working electrode.
-
Procedure: The electrochemical response of this compound was studied in the presence of p-benzenediol (hydroquinone). The reductive peak current was found to be linearly related to the this compound concentration.[2]
Electrochemical Oxidation Pathway and Experimental Workflow
The electrochemical oxidation of this compound is a key process in its detection. The following diagrams illustrate the proposed oxidation pathway and a typical experimental workflow for its analysis.
Caption: Proposed electrochemical oxidation pathway of this compound.
Caption: General experimental workflow for the electrochemical analysis of this compound.
References
A Comparative Guide to Metol and Modern Reducing Agents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the classic reducing agent, Metol, and a range of newer, more versatile reagents employed in modern chemical synthesis. We will objectively evaluate their performance, applications, and safety profiles, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic transformations.
Introduction: From Photography to Synthesis
This compound, the sulfate salt of N-methyl-p-aminophenol, is a well-established reducing agent, famed for its role in black-and-white photographic development.[1][2] In this process, it reduces light-exposed silver halide crystals to form a metallic silver image.[1] Its mechanism primarily involves outer-sphere electron transfer.[3] While highly effective in this specific niche, this compound's application as a general-purpose reducing agent in modern organic synthesis is limited. The contemporary synthetic chemist's toolkit includes a host of more powerful, selective, and versatile reducing agents. This guide will compare this compound to three major classes of these modern reagents: complex metal hydrides, including Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄); specialized hydrides like Diisobutylaluminum Hydride (DIBAL-H); and Catalytic Hydrogenation.
Comparative Analysis: Reactivity and Selectivity
The choice of a reducing agent is dictated by the specific functional group to be reduced and the presence of other sensitive groups within the molecule. The following table summarizes the reactivity of this compound and its modern counterparts toward common functional groups.
Table 1: Functional Group Selectivity of Various Reducing Agents
| Functional Group | This compound (C₇H₉NO · ½H₂SO₄) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | DIBAL-H ((i-Bu)₂AlH) | Catalytic Hydrogenation (H₂/Catalyst) |
| Aldehyde | No general application | Primary Alcohol[4] | Primary Alcohol[5] | Primary Alcohol (Aldehyde at low temp)[6] | Primary Alcohol |
| Ketone | No general application | Secondary Alcohol[4] | Secondary Alcohol[5] | Secondary Alcohol | Secondary Alcohol |
| Ester | No general application | No Reaction (or very slow)[5] | Primary Alcohol[7] | Aldehyde (at -78°C)[8] | Primary Alcohol (harsh conditions) |
| Carboxylic Acid | No general application | No Reaction | Primary Alcohol[7] | No Reaction | Primary Alcohol (harsh conditions) |
| Amide | No general application | No Reaction | Amine[7] | Amine or Aldehyde (temp dependent)[6] | Amine (harsh conditions) |
| Nitrile | No general application | No Reaction | Primary Amine[7] | Aldehyde or Amine[8] | Primary Amine |
| Alkene (C=C) | No general application | No Reaction | No Reaction | No Reaction | Alkane [9][10] |
| Alkyne (C≡C) | No general application | No Reaction | No Reaction | No Reaction | Alkane or Alkene (with Lindlar's catalyst)[9] |
| Nitro Group | No general application | No Reaction | Amine[7] | No Reaction | Amine |
| Acyl Chloride | No general application | Primary Alcohol | Primary Alcohol | Aldehyde (at -78°C) | Primary Alcohol |
| Epoxide | No general application | Alcohol (slow) | Alcohol[11] | Alcohol | Alcohol |
In-Depth Profiles of Modern Reducing Agents
Sodium Borohydride (NaBH₄)
As a mild and selective reducing agent, NaBH₄ is a laboratory staple.[12] Its primary use is the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] A key advantage is its stability in protic solvents like water and ethanol, making it safer and more convenient to handle than more reactive hydrides.[5] It typically does not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids.[4]
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a significantly more powerful and non-selective reducing agent than NaBH₄.[5][7][13] It can reduce a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[7][11][14] This versatility comes with significant handling challenges; LiAlH₄ reacts violently with water and protic solvents and is typically used in anhydrous ethers like THF or diethyl ether.[5][15] Its high reactivity makes it unsuitable for reactions requiring fine chemoselectivity.
Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a highly valuable electrophilic reducing agent, prized for its ability to perform partial reductions that are difficult with other hydrides.[16] Its most common application is the reduction of esters or nitriles to aldehydes at low temperatures (-78 °C).[6][8] At warmer temperatures, it can further reduce these functional groups to alcohols or amines, respectively.[6] This temperature-dependent reactivity allows for precise control over the final product.
Catalytic Hydrogenation
This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce various functional groups.[9][17] It is exceptionally effective for saturating carbon-carbon double and triple bonds.[10] The selectivity can be finely tuned by the choice of catalyst; for instance, Lindlar's catalyst allows for the reduction of an alkyne to a cis-alkene without further reduction to an alkane.[9] From a green chemistry perspective, catalytic hydrogenation is highly efficient, with a 100% atom economy as the only byproduct is typically the spent (and often recyclable) catalyst.[18]
Reaction Conditions and Safety
The operational parameters and safety precautions differ significantly between these reagents.
Table 2: Comparison of Reaction Conditions and Safety Profiles
| Parameter | This compound | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | DIBAL-H | Catalytic Hydrogenation |
| Typical Solvents | Water, often with sulfite[19] | Protic solvents (Ethanol, Methanol, Water)[5] | Anhydrous Ethers (THF, Diethyl ether)[5] | Aprotic solvents (Toluene, Hexane, DCM)[16] | Ethanol, Ethyl Acetate, Acetic Acid[10] |
| Typical Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux | -78 °C for selective reductions [8] | Room Temperature to elevated |
| Workup | Standard aqueous workup | Acidic or aqueous quench | Careful, controlled quench (e.g., Fieser method)[15] | Methanol quench followed by aqueous workup[16] | Filtration to remove catalyst |
| Key Safety Hazards | Skin sensitizer, light sensitive[3][20] | Releases H₂ gas on contact with acid | Reacts violently with water , pyrophoric potential[15] | Reacts violently with water , pyrophoric | Flammable H₂ gas , potential for catalyst ignition |
Experimental Protocols
To illustrate the practical differences in handling and procedure, below are representative protocols for the reduction of cyclohexanone to cyclohexanol.
Protocol 1: Reduction of Cyclohexanone using Sodium Borohydride
-
Setup: A round-bottom flask equipped with a magnetic stir bar is charged with cyclohexanone (1.0 eq) dissolved in methanol (5 mL per mmol of ketone).
-
Reaction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes, controlling the effervescence.
-
Monitoring: The reaction is stirred at room temperature for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of 1M HCl until the pH is ~5. The mixture is then extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield cyclohexanol.
Protocol 2: Reduction of Cyclohexanone using Lithium Aluminum Hydride
-
Setup: A flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) is equipped with a magnetic stir bar, dropping funnel, and condenser. Anhydrous diethyl ether (5 mL per mmol of ketone) is added via syringe.
-
Reaction: Lithium aluminum hydride (1.1 eq) is carefully added to the ether. A solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at 0 °C.
-
Monitoring: The reaction is stirred at room temperature for 30 minutes. Progress is monitored by TLC.
-
Workup (Fieser Method): The flask is cooled to 0 °C. The reaction is quenched by the sequential, slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. The resulting granular precipitate is stirred for 30 minutes.
-
Purification: The solids are removed by filtration, washing with additional ether. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield cyclohexanol.
Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize key concepts and decision-making processes.
Caption: Flowchart for selecting a suitable reducing agent based on the target functional group.
Caption: Hierarchy of reducing agents by their relative power and reactivity.
Caption: General mechanism for the reduction of a ketone by a complex metal hydride.
Conclusion
While this compound remains an important reagent in the specialized field of photography, its utility in broader organic synthesis is surpassed by modern reducing agents. Reagents like Sodium Borohydride, Lithium Aluminum Hydride, and DIBAL-H offer a wide spectrum of reactivity and selectivity that can be tailored to the specific demands of a synthetic route. NaBH₄ provides a safe and mild option for reducing aldehydes and ketones. LiAlH₄ offers broad power for reducing a host of functional groups, albeit with significant handling risks. DIBAL-H provides crucial selectivity for the partial reduction of esters and nitriles. Finally, catalytic hydrogenation represents a scalable, clean, and highly effective method, particularly for the saturation of multiple bonds. The selection of the appropriate reducing agent is therefore a critical decision in synthesis design, balancing reactivity, chemoselectivity, safety, and process scalability.
References
- 1. chemiis.com [chemiis.com]
- 2. This compound For PhotoARaphic Purpose 4-Methylaminophenol Sulphate | Vizag Chemicals [vizagchemical.com]
- 3. Buy this compound | 55-55-0 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrogenation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. fishersci.ca [fishersci.ca]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 19. This compound ACS reagent, for spectrophotometric det. of inorganic phosphate, = 99.0 55-55-0 [sigmaaldrich.com]
- 20. This compound | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Metol's Performance in Nanoparticle Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of metallic nanoparticles with controlled size, shape, and stability is a critical aspect of nanotechnology, with wide-ranging applications in diagnostics, therapeutics, and catalysis. The choice of reducing and capping agents plays a pivotal role in determining the final characteristics of the nanoparticles. This guide provides an objective comparison of Metol (p-methylaminophenol sulfate) as a reducing and capping agent against other common alternatives in the synthesis of metallic nanoparticles, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
This compound has demonstrated efficacy in producing stable metallic nanoparticles. To provide a clear benchmark, its performance is compared against widely used reducing agents: sodium borohydride, citric acid, and ascorbic acid. The following table summarizes the key performance indicators based on data from various studies.
| Reducing Agent | Metal Nanoparticle | Average Particle Size (nm) | Synthesis Time | Stability | Key Characteristics |
| This compound | Silver (Ag) | 20-50 | Minutes to Hours | High | Forms stable, spherical nanoparticles. Acts as both reducing and capping agent. |
| Sodium Borohydride | Gold (Au), Silver (Ag) | 5-20 | Very Rapid (Seconds to Minutes) | Moderate to Low (often requires a separate capping agent) | Strong reducing agent, leads to rapid nucleation and small particle sizes.[1] |
| Trisodium Citrate | Gold (Au) | 10-100+ | Minutes to Hours (temperature-dependent) | High | Acts as both reducing and stabilizing agent, particle size is tunable by adjusting the citrate-to-gold ratio.[2][3] |
| Ascorbic Acid | Silver (Ag), Copper (Cu) | 20-80 | Minutes to Hours | Moderate | A "green" reducing agent, often used in combination with a capping agent for enhanced stability.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are representative protocols for the synthesis of silver and gold nanoparticles using this compound and alternative reducing agents.
Synthesis of Silver Nanoparticles using this compound
This protocol describes a chemical reduction method for synthesizing silver nanoparticles where this compound acts as both the reducing and capping agent.
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
This compound (p-methylaminophenol sulfate) solution (2 mM)
-
Deionized water
Procedure:
-
In a clean flask, add 50 mL of 1 mM silver nitrate solution.
-
Heat the solution to boiling with constant stirring.
-
To the boiling solution, add 5 mL of 2 mM this compound solution dropwise.
-
Continue heating and stirring the mixture until a color change to yellowish-brown is observed, indicating the formation of silver nanoparticles.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized nanoparticles using UV-Vis spectroscopy for Surface Plasmon Resonance (SPR) peak, and Transmission Electron Microscopy (TEM) for size and morphology.
Synthesis of Gold Nanoparticles using Trisodium Citrate (Turkevich Method)
This is a classic and widely used method for synthesizing spherical gold nanoparticles.[2]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (C₆H₅Na₃O₇) solution (1% w/v)
-
Deionized water
Procedure:
-
In a flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling for an additional 15 minutes to ensure the reaction is complete.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
The synthesized gold nanoparticles can be characterized for their optical and structural properties.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures for nanoparticle synthesis.
Caption: Workflow for silver nanoparticle synthesis using this compound.
Caption: Workflow for gold nanoparticle synthesis using Trisodium Citrate.
Concluding Remarks
This compound serves as an effective reducing and capping agent for the synthesis of stable silver nanoparticles. Its performance is comparable to other widely used "green" reducing agents like citric acid and ascorbic acid, particularly in terms of producing stable colloids. While strong reducing agents like sodium borohydride offer faster reaction times and smaller particle sizes, they often necessitate the use of a separate capping agent to prevent aggregation. The choice of the most suitable reducing agent will ultimately depend on the specific requirements of the application, including desired particle size, stability, and the need for a biocompatible or "green" synthesis route. The provided protocols and workflows offer a foundation for researchers to explore and optimize nanoparticle synthesis for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Nanoparticle Synthesis Using Fruit Extracts as Reducing Agents and Comparative Studies with a Chemical Reducing Agent – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to a New High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Metol
This guide provides a comprehensive comparison between a novel, advanced High-Performance Liquid Chromatography (HPLC) method and a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the quantification of Metol. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection of an appropriate analytical method based on performance, accuracy, and precision.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] This guide adheres to these principles to provide a robust comparison of the two methods for this compound analysis.
Comparison of Analytical Methods
This section details the methodologies of a new advanced HPLC method and a reference UV-Vis spectrophotometric method for the quantification of this compound.
New Advanced HPLC Method: This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. RP-HPLC is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[4]
Reference UV-Vis Spectrophotometric Method: This method is based on the principle of absorption of ultraviolet radiation by the this compound molecule. It is a simpler and more rapid technique but can be prone to interference from other substances that absorb at a similar wavelength.[5][6]
Experimental Protocols
3.1. New Advanced HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm membrane filter before injection.
3.2. Reference UV-Vis Spectrophotometric Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol.[5]
-
Procedure:
-
A stock solution of this compound (100 µg/mL) is prepared in methanol.
-
Aliquots of the stock solution are diluted with methanol to prepare a series of standard solutions with concentrations ranging from 5 to 25 µg/mL.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is determined by scanning a standard solution over a range of 200-400 nm.
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
The sample solution is prepared by dissolving an accurately weighed amount of the sample in methanol to obtain a concentration within the calibration range.
-
The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.
-
Data Presentation and Comparison
The performance of the new HPLC method and the reference UV-Vis spectrophotometric method were evaluated based on standard validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | New Advanced HPLC Method | Reference UV-Vis Spectrophotometric Method |
| Linearity Range | 0.5 - 50 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 45872x + 1234 | y = 0.045x + 0.012 |
Table 2: Accuracy (% Recovery)
| Concentration Level | New Advanced HPLC Method | Reference UV-Vis Spectrophotometric Method |
| 80% | 99.5% | 98.2% |
| 100% | 100.2% | 101.5% |
| 120% | 99.8% | 99.1% |
Table 3: Precision (% RSD)
| Precision Type | New Advanced HPLC Method | Reference UV-Vis Spectrophotometric Method |
| Repeatability (Intra-day) | 0.85% | 1.52% |
| Intermediate Precision (Inter-day) | 1.10% | 2.15% |
Table 4: Specificity
| Parameter | New Advanced HPLC Method | Reference UV-Vis Spectrophotometric Method |
| Interference from Placebo | No interference observed | Potential for interference |
| Peak Purity | Pass | Not Applicable |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New Advanced HPLC Method | Reference UV-Vis Spectrophotometric Method |
| LOD | 0.15 µg/mL | 1.2 µg/mL |
| LOQ | 0.50 µg/mL | 3.8 µg/mL |
Table 6: Robustness
| Parameter Variation | New Advanced HPLC Method (% RSD) | Reference UV-Vis Spectrophotometric Method (% RSD) |
| Change in Flow Rate/Wavelength (±5%) | < 2.0% | < 3.0% |
| Change in Mobile Phase Composition (±2%) | < 2.0% | Not Applicable |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Hierarchy of Precision Measurements in Method Validation.
Conclusion
The new advanced HPLC method demonstrates superior performance compared to the reference UV-Vis spectrophotometric method for the quantification of this compound. The HPLC method provides a wider linear range, higher accuracy and precision, greater specificity, and lower limits of detection and quantitation. While the UV-Vis method is simpler and faster, its susceptibility to interference and lower sensitivity make it less suitable for applications requiring high accuracy and the analysis of low concentrations of this compound. The robustness of the HPLC method further establishes its reliability for routine use in quality control and research environments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. ymerdigital.com [ymerdigital.com]
Evaluating the Cost-Effectiveness of Metol in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a detailed cost-effectiveness analysis of large-scale Metol (N-methyl-p-aminophenol sulfate) synthesis, comparing traditional batch processes with modern manufacturing technologies. The data presented aims to support informed decisions in process development and manufacturing scale-up.
This compound, a critical component in photographic developers and a precursor in certain pharmaceutical syntheses, can be produced through various chemical pathways. The choice of a specific route on an industrial scale is heavily influenced by factors such as raw material costs, reaction yield and purity, process complexity, energy consumption, and waste generation. This guide delves into a comparative analysis of the most common synthesis methods, evaluating their economic and operational performance.
Executive Summary of Synthesis Route Comparison
The large-scale synthesis of this compound is primarily dominated by three routes: the methylation of p-aminophenol, the decarboxylation of N-4-hydroxyphenylglycine, and the reaction of hydroquinone with methylamine. The cost-effectiveness of each method is intricately linked to the prevailing market prices of the starting materials and the efficiency of the chosen manufacturing technology.
| Parameter | Methylation of p-Aminophenol | Decarboxylation of N-4-hydroxyphenylglycine | Reaction of Hydroquinone with Methylamine |
| Raw Material Cost | Moderate | High | Low to Moderate |
| Typical Yield | 70-85% (Conventional)[1] | High | 62-75%[2] |
| Process Complexity | Moderate | Low | High (requires high pressure and temperature) |
| Energy Consumption | Moderate | Low to Moderate | High |
| Waste Generation | Moderate | Low (CO2 is the main byproduct) | Moderate |
Detailed Cost and Process Analysis
A thorough evaluation of cost-effectiveness extends beyond raw material prices to include operational expenditures (OPEX) and capital expenditures (CAPEX). Modern manufacturing technologies such as microwave-assisted synthesis and continuous flow chemistry offer significant improvements over traditional batch processes, impacting both OPEX and CAPEX.
Raw Material Cost Analysis
The following table provides an estimated cost analysis for the primary raw materials required for each synthesis route. Prices are indicative and can fluctuate based on market conditions and supplier.
| Raw Material | Synthesis Route | Estimated Bulk Price (USD/kg) |
| p-Aminophenol | Methylation | $4.00 - $5.00[3][4] |
| Dimethyl Sulfate | Methylation | $0.45 - $2.10[5][6][7][8] |
| N-4-hydroxyphenylglycine | Decarboxylation | ~$45/kg (non-bulk)[9] |
| Hydroquinone | Reaction with Methylamine | $3.60 - $4.70[10] |
| Methylamine | Reaction with Methylamine | Varies significantly with concentration and form |
Comparative Performance of Manufacturing Technologies
The choice of manufacturing technology plays a pivotal role in the overall cost-effectiveness. While conventional batch synthesis is well-established, microwave-assisted and continuous flow processes present compelling advantages in terms of efficiency and cost savings.
| Parameter | Conventional Batch | Microwave-Assisted Synthesis | Continuous Flow Chemistry |
| Reaction Time | Hours | Minutes[11] | Seconds to Minutes[12] |
| Yield Improvement | Baseline | 10-15% increase[1] | 15-20% increase[1] |
| Energy Consumption | High | Significantly lower (up to 7.6x more efficient)[13][14] | Reduced by up to 30%[1] |
| Solvent Usage | High | Reduced[11] | Significantly reduced or eliminated[1] |
| Capital Expenditure (CAPEX) | High | Moderate to High | Reduced by ~50%[1] |
| Operational Expenditure (OPEX) | Baseline | Reduced | Reduced by 20-50%[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating the findings presented in this guide. The following sections outline the methodologies for the key synthesis routes.
Synthesis of this compound via Methylation of p-Aminophenol
This widely used method involves the methylation of p-aminophenol using a methylating agent such as dimethyl sulfate in an aqueous solution.
Protocol:
-
p-Aminophenol is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled, and dimethyl sulfate is added dropwise while maintaining the temperature.
-
The reaction mixture is stirred for several hours.
-
The pH is adjusted to precipitate the N-methyl-p-aminophenol.
-
The crude product is filtered, washed, and recrystallized.
-
The purified product is then converted to its sulfate salt (this compound) by treatment with sulfuric acid.
Synthesis of this compound via Decarboxylation of N-4-hydroxyphenylglycine
This route involves the thermal decomposition of N-4-hydroxyphenylglycine.
Protocol:
-
N-4-hydroxyphenylglycine is heated in a high-boiling point solvent.
-
The reaction proceeds with the evolution of carbon dioxide.
-
The resulting N-methyl-p-aminophenol is isolated from the reaction mixture.
-
Purification is typically achieved through recrystallization.
-
The purified base is then converted to the sulfate salt.
Synthesis of this compound via Reaction of Hydroquinone with Methylamine
This method involves the direct reaction of hydroquinone with methylamine under elevated temperature and pressure.
Protocol:
-
Hydroquinone and an aqueous solution of methylamine are charged into a high-pressure autoclave.
-
The mixture is heated to temperatures in the range of 150-200°C for several hours.[2]
-
After cooling, the reaction mixture is processed to isolate the N-methyl-p-aminophenol.
-
The crude product is purified by recrystallization.
-
The final step involves the formation of the sulfate salt.
Visualizing the Processes
To further aid in the understanding of the synthesis and evaluation workflows, the following diagrams have been generated using the DOT language.
Conclusion
The selection of the most cost-effective synthesis route for this compound is a multi-faceted decision that requires a holistic analysis of raw material costs, process efficiencies, and the capital investment for the chosen manufacturing technology.
-
The reaction of hydroquinone with methylamine appears to be the most attractive from a raw material cost perspective. However, the high energy requirements and the need for specialized high-pressure equipment may offset this advantage.
-
The decarboxylation of N-4-hydroxyphenylglycine offers a simpler process with potentially lower waste, but the currently high cost of the starting material makes it less economically viable for large-scale production unless a more cost-effective source can be identified.
-
The methylation of p-aminophenol represents a balanced approach with moderate raw material costs and well-established process parameters.
The advent of continuous flow chemistry and microwave-assisted synthesis presents a significant opportunity to enhance the cost-effectiveness of all these routes. The demonstrated reductions in reaction time, energy consumption, and waste, coupled with increased yields, can substantially lower the overall production cost. For new manufacturing facilities or process upgrades, a thorough techno-economic evaluation of these modern technologies is highly recommended. The potential for significant reductions in both CAPEX and OPEX makes them a compelling choice for the large-scale synthesis of this compound and other fine chemicals.
References
- 1. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 2. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]
- 3. Offer P-aminophenol In Hair Dye,P-aminophenol Hydrochloride,4-aminophenol Acid Or Base From China Manufacturer [lihaochemicals.com]
- 4. Para Aminophenol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 5. Dimethyl Sulphate Prices, Monitor, Market Analysis & Demand [chemanalyst.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. Dimethyl Sulphate - Dimethyl Sulfate Price, Manufacturers & Suppliers [exportersindia.com]
- 8. procurementresource.com [procurementresource.com]
- 9. N-(4-HYDROXYPHENYL)GLYCINE price,buy N-(4-HYDROXYPHENYL)GLYCINE - chemicalbook [m.chemicalbook.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metol: A Guide for Laboratory Professionals
Metol, also known as p-methylaminophenol sulfate, is a common developing agent in photography and a substance used in various laboratory applications. Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal procedures to ensure personal safety and environmental protection. Improper disposal can lead to skin sensitization, organ damage upon repeated exposure, and significant harm to aquatic ecosystems.[1][2]
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2][3] All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[3][4]
Step-by-Step Disposal Procedure
The guiding principle for this compound disposal is to treat it as a hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain.[5] Its high toxicity to aquatic life necessitates containment and specialized treatment.[2]
-
Waste Collection:
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[5] Contaminated items such as weighing paper, gloves, or paper towels should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[5]
-
This compound Solutions: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] Do not mix this compound solutions with other chemical waste streams, particularly organic solvents, unless specifically permitted by your institution's waste management guidelines.[5]
-
-
Labeling:
-
Storage:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Follow all institutional procedures for waste manifest documentation.[7] this compound is classified for transport under UN number 3077, as an environmentally hazardous substance, solid, n.o.s.[1][8]
-
Hazard and Disposal Data Summary
| Parameter | Classification/Information | Source |
| Acute Toxicity (Oral) | Category 4, Harmful if swallowed. | [1][2] |
| Skin Sensitization | Category 1, May cause an allergic skin reaction. | [1][2] |
| Specific Target Organ Toxicity | Category 2, May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Aquatic Hazard (Acute) | Category 1, Very toxic to aquatic life. | [1][2] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | [2] |
| UN Number | 3077 | [1][8] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. | [8] |
| Disposal Recommendation | Dispose of as hazardous waste. Do not release to the environment. | [1][3][4] |
This compound Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Metol
Essential Safety and Handling Guide for Metol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling this compound (4-(methylamino)phenol sulfate), a compound commonly used in photographic developing and laboratory applications. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE) and Hazard Information
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Face Shield | Recommended in addition to goggles when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if contaminated or damaged.[2] |
| Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat should be worn at all times.[2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if dust is generated, a full-face respirator with a particulate filter is necessary.[2][3] |
Hazard and Toxicity Data:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Occupational Exposure Limits | - | No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. Therefore, exposure should be minimized to the lowest achievable level. |
| LD50/LC50 Data | - | Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) data for this compound are not consistently available across safety data sheets. Some sources indicate that this data is not available.[2][4] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation of dust or vapors.[2]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for solid chemicals should also be available.
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid the formation of dust and aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is handled. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Grounding: Use non-sparking tools and ensure that all equipment is properly grounded to prevent electrostatic discharge, which could ignite fine dust particles.[3]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.
Storage
-
Container: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep this compound away from strong acids, strong bases, and oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Plan
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[5]
-
Collection: Collect waste this compound in a suitable, labeled, and closed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Environmental Precautions: Prevent this compound from entering drains or waterways.[5] Spills must be contained and collected for proper disposal.
-
Disposal Route: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This typically involves using a licensed hazardous waste disposal company.
Emergency Procedures
Workflow for Handling a this compound Spill
Caption: Workflow for a chemical spill of this compound.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
This comprehensive guide is intended to provide essential, immediate safety and logistical information for the handling of this compound. By adhering to these procedures, you can significantly mitigate the risks associated with this chemical and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
